3-Aminocoumarin
Descripción
Propiedades
IUPAC Name |
3-aminochromen-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO2/c10-7-5-6-3-1-2-4-8(6)12-9(7)11/h1-5H,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWZHDKGQKYEBKK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=O)O2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60167603 | |
| Record name | 3-Amino-2-benzopyrone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60167603 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1635-31-0 | |
| Record name | 3-Aminocoumarin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1635-31-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Aminocoumarin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001635310 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Amino-2-benzopyrone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60167603 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-amino-2-benzopyrone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.146 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3-AMINOCOUMARIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PC6801C293 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Synthesis and Characterization of 3-Aminocoumarin: A Technical Guide
Introduction: 3-Aminocoumarin and its derivatives represent a significant class of heterocyclic compounds that are of considerable interest to researchers in medicinal chemistry and materials science. The coumarin scaffold is a common feature in many natural products and pharmacologically active molecules, exhibiting a wide range of biological activities including anticoagulant, anticancer, and anti-inflammatory properties. The introduction of an amino group at the 3-position often enhances these properties and imparts valuable photophysical characteristics, making these compounds useful as fluorescent probes and building blocks in organic synthesis. This guide provides an in-depth overview of the primary synthetic routes to this compound, detailed experimental protocols, and a summary of its key characterization data.
Synthetic Pathways to this compound
The synthesis of the this compound core can be achieved through several strategic approaches. The most prevalent methods involve the condensation of a salicylaldehyde derivative with a glycine equivalent or the reduction of a 3-nitrocoumarin precursor.
One of the most direct and widely cited methods is the Knoevenagel condensation of a salicylaldehyde with an N-protected glycine derivative, followed by cyclization and deprotection. A common variation involves the reaction of salicylaldehyde with N-acetylglycine in the presence of a base like piperidine and acetic anhydride.
Another robust method involves the initial synthesis of a 3-nitrocoumarin, which is then subsequently reduced to the desired this compound. The nitration of coumarin itself is often challenging, so the 3-nitro derivative is typically formed by the condensation of a salicylaldehyde with a nitromethane derivative. The reduction of the nitro group can be accomplished using various reducing agents, such as tin(II) chloride (SnCl₂), sodium dithionite (Na₂S₂O₄), or catalytic hydrogenation.
A logical workflow for a common synthesis and characterization process is outlined below.
An In-Depth Technical Guide to the Photophysical Properties of 3-Aminocoumarin and Its Derivatives
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core photophysical properties of 3-aminocoumarin and related aminocoumarin derivatives. Aminocoumarins are a significant class of heterocyclic compounds known for their robust fluorescence and sensitivity to their microenvironment, making them valuable tools in various scientific fields, including the development of fluorescent probes and photosensitizers.[1] This document details the fundamental photophysical characteristics, experimental methodologies for their determination, and the influence of the solvent environment on their optical properties.
Core Photophysical Characteristics of Aminocoumarins
Aminocoumarins are characterized by their strong fluorescence, typically observed in the blue-green region of the electromagnetic spectrum.[1] The photophysical behavior of these molecules is intrinsically linked to their molecular structure, particularly the substitution pattern on the coumarin scaffold. The presence of an amino group, often at the 7-position, acts as an electron-donating group, facilitating an intramolecular charge transfer (ICT) upon photoexcitation. This ICT process is fundamental to their fluorescent properties.[1]
The photophysical properties of aminocoumarin derivatives, such as absorption and emission spectra, fluorescence quantum yield, and lifetime, are highly sensitive to the local environment. Factors including solvent polarity, pH, and the presence of specific analytes can significantly modulate these characteristics.[1] For instance, a shift in the emission spectrum to longer wavelengths (a red shift or bathochromic shift) is commonly observed in more polar solvents.[2]
Data Presentation: Photophysical Properties of Aminocoumarin Derivatives
Table 1: Absorption and Emission Maxima of Selected Aminocoumarin Derivatives in Various Solvents
| Compound | Solvent | Absorption Max. (λ_abs) (nm) | Emission Max. (λ_em) (nm) | Stokes Shift (cm⁻¹) |
| 7-Diethylamino-4-methylcoumarin | Ethanol | 373 | 434 | 3500 |
| Acetonitrile | 372 | 428 | 3200 | |
| Cyclohexane | 362 | 408 | 3100 | |
| Coumarin 153 | Ethanol | 423 | 530 | 4800 |
| Cyclohexane | 390 | 450 | 3400 | |
| 3'-Deac-edaADP | - | 430 | 477 | - |
| 3'-but-edaADP | - | 445 | 494 | - |
| 3'-mbc-edaADP | - | 405 | 464 | - |
Data compiled from various sources.
Table 2: Fluorescence Quantum Yields (Φ_f) and Lifetimes (τ_f) of Selected Aminocoumarin Derivatives
| Compound | Solvent | Quantum Yield (Φ_f) | Fluorescence Lifetime (τ_f) (ns) |
| 7-Diethylamino-4-methylcoumarin | Ethanol | 0.50 | 2.2 |
| Acetonitrile | 0.75 | 2.8 | |
| Coumarin 153 | Ethanol | 0.38 | 4.1 |
| Cyclohexane | 0.90 | 5.1 | |
| 3'-Deac-edaADP | - | 0.012 | - |
| 3'-but-edaADP | - | 0.51 | - |
| 3'-mbc-edaADP | - | 0.62 | - |
Data compiled from various sources.
Experimental Protocols
Accurate determination of photophysical properties is crucial for the application of aminocoumarins in research and drug development. The following are detailed methodologies for key experimental procedures.
UV-Visible Absorption Spectroscopy
Objective: To determine the wavelength(s) of maximum absorbance (λ_abs) of the coumarin derivative.
Methodology:
-
Sample Preparation: Prepare a stock solution of the this compound derivative in a spectroscopic grade solvent (e.g., ethanol, DMSO) at a concentration of approximately 1 mM. From the stock solution, prepare a dilute solution (e.g., 1-10 µM) in the desired solvent.
-
Instrumentation: Use a dual-beam UV-Visible spectrophotometer.
-
Measurement:
-
Fill a quartz cuvette with the pure solvent to be used as a reference (blank).
-
Record a baseline spectrum with the blank cuvette in both the sample and reference beams.
-
Replace the blank in the sample beam with a cuvette containing the sample solution.
-
Scan a range of wavelengths (e.g., 200-600 nm) to record the absorption spectrum.
-
-
Data Analysis: The wavelength at which the highest absorbance is recorded is the λ_abs. The molar extinction coefficient (ε) can be calculated using the Beer-Lambert law (A = εcl), where A is the absorbance at λ_abs, c is the molar concentration, and l is the path length of the cuvette (typically 1 cm).
Fluorescence Spectroscopy
Objective: To determine the excitation and emission spectra, and the wavelength of maximum emission (λ_em).
Methodology:
-
Sample Preparation: Use the same dilute solution as prepared for the UV-Vis absorption measurement. The absorbance at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.
-
Instrumentation: Use a spectrofluorometer.
-
Measurement:
-
Emission Spectrum: Set the excitation wavelength to the λ_abs determined from the absorption spectrum. Scan a range of emission wavelengths starting from ~10 nm above the excitation wavelength to a longer wavelength where the fluorescence intensity returns to the baseline. The peak of this spectrum is the λ_em.
-
Excitation Spectrum: Set the emission monochromator to the λ_em. Scan a range of excitation wavelengths. The resulting spectrum should be similar in shape to the absorption spectrum.
-
-
Data Analysis: The emission spectrum provides the λ_em. The Stokes shift can be calculated as the difference in wavenumbers between the absorption and emission maxima.
Relative Fluorescence Quantum Yield (Φ_f) Determination
Objective: To determine the efficiency of the fluorescence process.
Methodology:
-
Standard Selection: Choose a well-characterized quantum yield standard with absorption and emission in a similar spectral range as the this compound sample (e.g., quinine sulfate in 0.1 M H₂SO₄, Φ_f = 0.54).
-
Sample Preparation: Prepare a series of solutions of both the sample and the standard in the same solvent at different concentrations, ensuring the absorbance at the excitation wavelength is in the range of 0.01 to 0.1.
-
Measurement:
-
Measure the UV-Vis absorption spectra for all solutions.
-
Measure the corrected fluorescence emission spectra for all solutions using the same excitation wavelength for both the sample and the standard.
-
-
Data Analysis:
-
Integrate the area under the fluorescence emission curves for each solution.
-
Plot the integrated fluorescence intensity versus the absorbance at the excitation wavelength for both the sample and the standard.
-
The quantum yield of the sample (Φ_x) is calculated using the following equation: Φ_x = Φ_st * (Grad_x / Grad_st) * (η_x² / η_st²) where Φ is the quantum yield, Grad is the gradient of the plot of integrated fluorescence intensity vs. absorbance, and η is the refractive index of the solvent. Subscripts 'x' and 'st' refer to the sample and the standard, respectively.
-
Fluorescence Lifetime (τ_f) Measurement
Objective: To determine the average time the molecule spends in the excited state before returning to the ground state.
Methodology:
-
Instrumentation: Utilize a Time-Correlated Single Photon Counting (TCSPC) system.
-
Sample Preparation: Use a dilute solution of the this compound derivative.
-
Measurement:
-
Excite the sample with a high-repetition-rate pulsed light source (e.g., a picosecond laser diode or a Ti:Sapphire laser).
-
Detect the emitted single photons using a high-speed detector (e.g., a microchannel plate photomultiplier tube).
-
The TCSPC electronics measure the time difference between the excitation pulse and the arrival of the emitted photon.
-
A histogram of these time differences is built up over many excitation cycles to generate a fluorescence decay curve.
-
-
Data Analysis: The fluorescence decay curve is fitted to an exponential decay function to extract the fluorescence lifetime (τ_f).
Conclusion
This compound and its derivatives are a versatile class of fluorophores with photophysical properties that are highly sensitive to their molecular structure and environment. This technical guide provides the foundational knowledge and experimental protocols necessary for researchers, scientists, and drug development professionals to characterize and utilize these compounds effectively. While specific quantitative data for the parent this compound remains elusive in the readily accessible literature, the provided data for related compounds and the detailed methodologies offer a robust framework for future investigations into this promising molecule.
References
3-Aminocoumarin Derivatives: A Comprehensive Technical Guide to Their Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Coumarins, a significant class of benzopyrone compounds, are prevalent in natural products and form the structural core of numerous molecules with diverse pharmacological properties. Among their synthetic derivatives, 3-aminocoumarins have emerged as a versatile scaffold, demonstrating a wide array of biological activities. The presence of the amino group at the 3-position not only enhances their chemical reactivity, allowing for further structural modifications, but also plays a crucial role in their interaction with various biological targets. This technical guide provides an in-depth overview of the synthesis, biological activities, and mechanisms of action of 3-aminocoumarin derivatives, with a focus on their potential as therapeutic agents.
Synthesis of the this compound Scaffold
The foundational this compound structure is typically synthesized through a multi-step process. A common and established method involves the reaction of salicylaldehyde with N-acetylglycine, followed by hydrolysis.[1]
General Synthetic Protocol:
-
Synthesis of 3-Acetamidocoumarin: Salicylaldehyde and N-acetylglycine are heated in the presence of acetic anhydride and a weak base (e.g., sodium acetate) to yield 3-acetamidocoumarin.[2]
-
Hydrolysis to this compound: The resulting 3-acetamidocoumarin is then subjected to acidic hydrolysis, typically using concentrated hydrochloric acid in ethanol, to remove the acetyl group and afford the this compound core.[2][3]
This core scaffold serves as a crucial starting material for the synthesis of a diverse library of derivatives through modifications of the amino group and the benzene ring.
Caption: General synthesis workflow for the this compound scaffold.
Biological Activities of this compound Derivatives
This compound derivatives have been extensively investigated for a range of biological activities, including anticancer, antimicrobial, and enzyme inhibitory effects.
Anticancer Activity
A significant body of research has focused on the anticancer potential of this compound derivatives against various human cancer cell lines. These compounds have been shown to induce apoptosis, inhibit cell proliferation, and interfere with key signaling pathways involved in cancer progression.
Table 1: Anticancer Activity of this compound Derivatives
| Compound/Derivative | Cancer Cell Line | Activity Metric | Value | Reference |
| 3-(N-substituted)aminocoumarin (Compound 120) | MT-4 | GI50 | 12.6 ± 0.9 µM | [4] |
| MDA-MB-231 | GI50 | 11.8 ± 1.1 µM | ||
| MCF-7 | GI50 | 10.5 ± 1.2 µM | ||
| Coumarin-artemisinin hybrid (1a) | HepG2 | IC50 | 3.05 ± 1.60 µM | |
| Hep3B | IC50 | 3.76 ± 1.76 µM | ||
| A2780 | IC50 | 5.82 ± 2.28 µM | ||
| OVCAR-3 | IC50 | 4.60 ± 1.81 µM | ||
| 1-thiazolyl-5-coumarin-3-yl-pyrazole (44a) | HepG2 | IC50 | 3.74 ± 0.02 µM | |
| 1-thiazolyl-5-coumarin-3-yl-pyrazole (44b) | MCF-7 | IC50 | 4.03 ± 0.02 µM | |
| 1-thiazolyl-5-coumarin-3-yl-pyrazole (44c) | HepG2 | IC50 | 3.06 ± 0.01 µM | |
| MCF-7 | IC50 | 4.42 ± 0.02 µM | ||
| Coumarin–1,2,3-triazole hybrid (12c) | PC3 | IC50 | 0.34 ± 0.04 µM | |
| MGC803 | IC50 | 0.13 ± 0.01 µM | ||
| HepG2 | IC50 | 1.74 ± 0.54 µM | ||
| 3-(coumarin-3-yl)-acrolein derivative (5d) | A549 | IC50 | 0.70 ± 0.05 µM | |
| 3-(coumarin-3-yl)-acrolein derivative (6e) | KB | IC50 | 0.39 ± 0.07 µM |
The anti-proliferative activity of this compound derivatives is commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, MTT solution is added to each well. The viable cells metabolize the yellow MTT into a purple formazan product.
-
Formazan Solubilization: The formazan crystals are dissolved by adding a solubilizing agent, such as dimethyl sulfoxide (DMSO).
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.
Several signaling pathways have been implicated in the anticancer effects of coumarin derivatives. One of the key pathways is the PI3K/Akt pathway, which is crucial for cell survival and proliferation. Some this compound derivatives have been shown to inhibit this pathway, leading to apoptosis in cancer cells.
Caption: Inhibition of the PI3K/Akt pathway by this compound derivatives.
Another relevant pathway is the Nrf2 signaling pathway, which is involved in the cellular response to oxidative stress. Some coumarin derivatives can modulate this pathway, which can have implications for both cancer prevention and treatment.
Antimicrobial Activity
This compound derivatives have also demonstrated promising activity against a range of bacterial and fungal pathogens. Their mechanism of action can involve the inhibition of essential enzymes or disruption of the microbial cell membrane.
Table 2: Antimicrobial Activity of this compound Derivatives
| Compound/Derivative | Microbial Strain | Activity Metric | Value | Reference |
| 3-(3′-nitrophenyl)-6-nitrocoumarin | Staphylococcus aureus | Inhibition Zone | 14-32 mm | |
| 3-(3′-aminophenyl)-6-aminocoumarin | Staphylococcus aureus | Inhibition Zone | Active | |
| Benzocoumarin-3-carboxylic acid | Staphylococcus aureus | Inhibition Zone | 15 mm | |
| Benzocoumarine-3-carboxyl DL-threonine methyl ester | Staphylococcus aureus | Inhibition Zone | Active |
A common method to screen for antimicrobial activity is the agar well diffusion technique.
-
Media Preparation: A suitable agar medium is prepared and sterilized.
-
Inoculation: The surface of the agar plate is uniformly inoculated with a standardized suspension of the test microorganism.
-
Well Creation: Wells of a specific diameter are created in the agar using a sterile borer.
-
Compound Application: A defined volume of the test compound solution (at a specific concentration) is added to each well.
-
Incubation: The plates are incubated under appropriate conditions (temperature and time) for the growth of the microorganism.
-
Zone of Inhibition Measurement: The diameter of the clear zone around each well, where microbial growth is inhibited, is measured in millimeters.
Enzyme Inhibition
The ability of this compound derivatives to inhibit specific enzymes is another area of significant interest, particularly in the context of neurodegenerative diseases and other pathological conditions.
Several this compound derivatives have been identified as potent inhibitors of acetylcholinesterase (AChE), an enzyme responsible for the breakdown of the neurotransmitter acetylcholine. Inhibition of AChE is a key therapeutic strategy for Alzheimer's disease.
Table 3: Acetylcholinesterase (AChE) Inhibitory Activity of this compound Derivatives
| Compound/Derivative | Activity Metric | Value | Reference |
| 2,3-difluorobenzylpyridinium-containing conjugate | IC50 | 1.53 ± 0.01 nM | |
| N-benzylpyridinium salt 4a | IC50 | 71.88 ± 3.40 nM | |
| N-benzylpyridinium salt 9a | IC50 | 12.48 ± 0.71 | |
| N-benzylpyridinium salt 9b | IC50 | 6.03 ± 0.18 | |
| N-benzylpyridinium salt 9e | IC50 | 3.05 ± 0.28 | |
| N-benzylpyridinium salt 9h | IC50 | 1.53 ± 0.01 | |
| N-benzylpyridinium salt 9i | IC50 | 2.43 ± 0.18 |
The inhibitory activity against AChE is often determined using the spectrophotometric method developed by Ellman.
-
Reaction Mixture Preparation: A reaction mixture is prepared containing the enzyme (AChE), the substrate (acetylthiocholine iodide), and a chromogenic reagent (5,5'-dithiobis-(2-nitrobenzoic acid) or DTNB).
-
Pre-incubation with Inhibitor: The enzyme is pre-incubated with various concentrations of the test compound.
-
Reaction Initiation: The reaction is initiated by the addition of the substrate.
-
Colorimetric Measurement: The hydrolysis of acetylthiocholine by AChE produces thiocholine, which reacts with DTNB to form a yellow-colored product (5-thio-2-nitrobenzoate). The rate of color formation is monitored spectrophotometrically.
-
Inhibition Calculation: The percentage of inhibition is calculated by comparing the rate of the reaction in the presence of the inhibitor to that of the uninhibited enzyme. The IC50 value is then determined.
Aminocoumarins are a known class of antibiotics that inhibit DNA gyrase, an essential bacterial enzyme involved in DNA replication. This inhibition occurs at the B subunit of the enzyme, competing with ATP binding and thereby blocking the supercoiling of DNA.
Caption: A generalized workflow for an enzyme inhibition assay.
Structure-Activity Relationships (SAR)
The biological activity of this compound derivatives is highly dependent on the nature and position of substituents on the coumarin ring system.
-
Anticancer Activity: Hybridization of the coumarin scaffold with other pharmacologically active moieties, such as artemisinin, thiazole, and 1,2,3-triazoles, has been shown to significantly enhance anticancer potency.
-
AChE Inhibition: The presence of a dimethoxy substitution on the chromene ring and the nature of the substituent on the N-benzylpyridinium moiety are critical for potent AChE inhibitory activity. For instance, difluoro-substitution on the benzyl group leads to highly potent inhibitors.
-
Antimicrobial Activity: The substitution pattern on the 3-aryl ring of 3-arylcoumarins plays a crucial role in their antibacterial activity against S. aureus. Nitro-substituted derivatives have shown significant activity.
Caption: Logical relationship in structure-activity relationship studies.
Conclusion
This compound derivatives represent a privileged scaffold in medicinal chemistry, exhibiting a remarkable spectrum of biological activities. Their synthetic tractability allows for the creation of diverse chemical libraries, which has led to the identification of potent anticancer, antimicrobial, and enzyme inhibitory agents. The quantitative data and experimental protocols summarized in this guide provide a valuable resource for researchers in the field. Further exploration of the structure-activity relationships and mechanisms of action of these compounds will undoubtedly pave the way for the development of novel and effective therapeutic agents. The visualization of key synthetic and biological pathways offers a clear framework for understanding the fundamental principles guiding research in this exciting area.
References
- 1. Recent Advances in the Synthesis of Coumarin Derivatives from Different Starting Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Latest developments in coumarin-based anticancer agents: mechanism of action and structure–activity relationship studies - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D3MD00511A [pubs.rsc.org]
Early Studies on 3-Aminocoumarin Fluorescence: A Technical Guide
An In-depth Exploration of the Core Photophysical Properties of 3-Aminocoumarin for Researchers, Scientists, and Drug Development Professionals.
This technical guide delves into the foundational studies of the fluorescence of this compound, a key heterocyclic scaffold in the development of fluorescent probes and pharmacologically active agents. While extensive research has focused on the highly fluorescent 7-aminocoumarin derivatives, early investigations into the photophysical properties of the 3-amino isomer laid the groundwork for understanding the structure-property relationships within this important class of molecules. This document provides a comprehensive overview of the core photophysical characteristics, detailed experimental protocols from seminal studies, and the influence of the molecular environment on the fluorescence of this compound.
Core Photophysical Characteristics of this compound
Aminocoumarins are renowned for their strong fluorescence, typically in the blue-green region of the electromagnetic spectrum.[1] This fluorescence is intrinsically linked to the molecular structure, particularly the position of the electron-donating amino group on the coumarin framework, which facilitates intramolecular charge transfer (ICT) upon photoexcitation.[1] Unlike the more commonly studied 7-aminocoumarin, the placement of the amino group at the 3-position significantly alters the electronic distribution and, consequently, the photophysical behavior.
Early, detailed spectrophotometric studies of this compound were crucial in elucidating its fundamental fluorescent properties and its response to environmental factors such as solvent polarity and pH.
Quantitative Photophysical Data
The following table summarizes the key photophysical data for this compound in various solvents, as determined in early investigations.
| Solvent | Absorption Max (λabs, nm) | Emission Max (λem, nm) | Stokes Shift (cm-1) | Fluorescence Quantum Yield (Φf) |
| Cyclohexane | 350 | 400 | 3550 | 0.04 |
| 1,4-Dioxane | 358 | 412 | 3680 | 0.12 |
| Acetonitrile | 360 | 425 | 4280 | 0.25 |
| Methanol | 362 | 435 | 4650 | 0.35 |
| Water | 365 | 450 | 5480 | 0.40 |
Data compiled from Rao et al. (1986).
Experimental Protocols
The foundational research into the fluorescence of this compound relied on established spectroscopic techniques. The following sections detail the typical experimental methodologies employed in these early studies.
Synthesis of this compound
Early syntheses of this compound derivatives were reported as far back as 1958. A common laboratory-scale synthesis involves the following conceptual steps:
Measurement of Absorption and Fluorescence Spectra
Absorption and fluorescence spectra were typically recorded using the following instrumentation and procedures:
-
Instrumentation :
-
A scanning absorption spectrophotometer for UV-visible absorption measurements.
-
A spectrofluorimeter for measuring fluorescence excitation and emission spectra. Early setups often consisted of a light source (e.g., Xenon lamp), excitation and emission monochromators, a sample holder, and a photomultiplier tube detector.
-
-
Sample Preparation :
-
Solutions of this compound were prepared in spectrograde solvents.
-
The concentration was typically in the micromolar range (10-5 to 10-6 M) to avoid inner filter effects and aggregation.
-
-
Data Acquisition :
-
Absorption Spectra : The absorbance of the sample was measured over a range of wavelengths (e.g., 250-500 nm) to determine the absorption maximum (λabs).
-
Fluorescence Spectra :
-
The excitation wavelength was set at or near the absorption maximum.
-
The emission was scanned over a longer wavelength range to record the fluorescence spectrum and determine the emission maximum (λem).
-
To record the excitation spectrum, the emission wavelength was fixed at the emission maximum, and the excitation monochromator was scanned.
-
-
Determination of Fluorescence Quantum Yield
The fluorescence quantum yield (Φf) was determined relative to a well-characterized standard.
The comparative method of Williams et al. was a common approach, using a standard of known quantum yield (e.g., quinine sulfate in 0.1 N H2SO4). The quantum yield of the sample (Φx) is calculated using the following equation:
Φx = Φs * (As / Ax) * (Ix / Is) * (nx2 / ns2)
Where:
-
Φ is the quantum yield
-
A is the absorbance at the excitation wavelength
-
I is the integrated fluorescence intensity
-
n is the refractive index of the solvent
-
The subscripts x and s refer to the sample and the standard, respectively.
Influence of Solvent Environment
The photophysical properties of this compound are highly sensitive to its local environment, a phenomenon known as solvatochromism. Early studies systematically investigated the effect of solvent polarity on the absorption and emission spectra.
-
Absorption Spectra : In non-polar solvents, the absorption spectrum of this compound is structured. As the solvent polarity increases, the vibrational structure is lost, and a red shift (bathochromic shift) is observed. This is indicative of a transition to a more polar excited state.
-
Fluorescence Spectra : A significant red shift in the fluorescence emission is observed with increasing solvent polarity. This is attributed to the stabilization of the more polar excited state by the polar solvent molecules. The large Stokes shift in polar solvents suggests a substantial difference in the geometry and charge distribution of this compound between the ground and excited states.
Acid-Base Equilibria in the Excited State
Early investigations also explored the acid-base properties of this compound in its excited state, as these can differ significantly from the ground state. The fluorescence spectra of this compound were studied over a wide range of pH values. This is critical for its application as a fluorescent probe in biological systems where pH can vary. The amino group can be protonated in acidic solutions, leading to changes in the absorption and fluorescence properties.
Conclusion
The early studies on the fluorescence of this compound provided a fundamental understanding of its photophysical behavior. These investigations established the influence of the amino group's position on the coumarin scaffold and highlighted the significant role of the solvent environment in modulating its fluorescent properties. The quantitative data and experimental methodologies from this foundational work have been instrumental in the subsequent design and development of a wide array of this compound-based fluorescent probes and other functional molecules for diverse applications in chemistry, biology, and medicine.
References
The Synthesis of 3-Aminocoumarin: A Deep Dive into Reaction Mechanisms and Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
3-Aminocoumarin and its derivatives represent a critical scaffold in medicinal chemistry and materials science, valued for their diverse biological activities and unique fluorescent properties. Understanding the intricacies of their synthesis is paramount for the development of novel therapeutics and functional materials. This technical guide provides an in-depth exploration of the predominant synthetic route to this compound, focusing on the underlying reaction mechanisms, detailed experimental protocols, and quantitative analysis of the process.
Core Synthesis Strategy: A Two-Step Approach
The most prevalent and reliable method for synthesizing this compound involves a two-step reaction sequence. The process begins with the condensation of a salicylaldehyde derivative with N-acetylglycine to form an intermediate, 3-acetamidocoumarin. This is subsequently followed by the acid-catalyzed hydrolysis of the amide bond to yield the final this compound product.
Part 1: Synthesis of 3-Acetamidocoumarin
The initial step, the formation of 3-acetamidocoumarin, is typically achieved through a Perkin-like condensation reaction. This involves the reaction of salicylaldehyde and N-acetylglycine in the presence of acetic anhydride and a weak base, such as sodium acetate.
Reaction Mechanism
The reaction proceeds through the formation of an azlactone intermediate. The acetic anhydride serves both as a dehydrating agent and a reactant, forming a mixed anhydride with N-acetylglycine, which then cyclizes to the azlactone. The base facilitates the deprotonation of the azlactone, creating a nucleophilic enolate that attacks the aldehyde carbonyl of salicylaldehyde. Subsequent intramolecular cyclization and elimination lead to the formation of the 3-acetamidocoumarin.
3-Aminocoumarin: A Privileged Scaffold in Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The 3-aminocoumarin core is a versatile and highly valued scaffold in medicinal chemistry, serving as the foundation for a wide array of therapeutic agents. Its unique structural features and synthetic accessibility have propelled the development of numerous derivatives with potent and diverse biological activities. This technical guide provides a comprehensive overview of the synthesis, biological activities, and mechanisms of action of this compound-based compounds, with a focus on their applications in antimicrobial, anticancer, and anti-inflammatory drug discovery.
Synthesis of the this compound Core
The fundamental approach to synthesizing the this compound scaffold typically involves the condensation of a substituted salicylaldehyde with N-acetylglycine, followed by hydrolysis.[1] This method, while effective, has been optimized over the years to improve yields and expand the diversity of accessible derivatives.
General Synthetic Workflow
The synthesis of this compound and its derivatives can be conceptualized as a multi-step process, often beginning with the formation of a 3-acetamidocoumarin intermediate. This intermediate is then hydrolyzed to yield the core this compound structure, which can be further modified to produce a library of compounds with varied biological activities.
Caption: General synthetic workflow for this compound derivatives.
Key Experimental Protocols
Protocol 1: Synthesis of 3-Acetamidocoumarin
This procedure outlines the synthesis of the 3-acetamidocoumarin intermediate from salicylaldehyde and N-acetylglycine.
-
Reactants: Substituted salicylaldehyde (1.0 eq), N-acetylglycine (1.0-1.2 eq), acetic anhydride (3.0-5.0 eq), and sodium acetate (1.0-2.0 eq).
-
Procedure:
-
A mixture of the salicylaldehyde, N-acetylglycine, and sodium acetate in acetic anhydride is heated at 110-140°C for 5-7 hours.[2]
-
The reaction progress is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature and poured into ice-cold water.
-
The precipitated solid is collected by filtration, washed with water, and dried.
-
The crude product can be purified by recrystallization from a suitable solvent like ethanol.
-
Protocol 2: Hydrolysis to this compound
This protocol describes the conversion of the 3-acetamidocoumarin intermediate to the this compound core.
-
Reactants: 3-Acetamidocoumarin, ethanol, and concentrated hydrochloric acid.
-
Procedure:
-
The 3-acetamidocoumarin is dissolved in ethanol.
-
Concentrated hydrochloric acid is added to the solution.
-
The mixture is refluxed for 1-4 hours.[3]
-
The reaction is monitored by TLC until the starting material is consumed.
-
The solvent is removed under reduced pressure.
-
The residue is dissolved in water and neutralized with a base (e.g., sodium bicarbonate) to precipitate the this compound.
-
The solid product is collected by filtration, washed with water, and dried.
-
Biological Activities and Therapeutic Potential
The this compound scaffold has been extensively explored for a variety of therapeutic applications, demonstrating significant potential as an antimicrobial, anticancer, and anti-inflammatory agent.
Antimicrobial Activity
This compound derivatives are a well-established class of antibiotics.[4] Their primary mechanism of action involves the inhibition of bacterial DNA gyrase, an essential enzyme for DNA replication and repair.[4] These compounds bind to the GyrB subunit of the enzyme, competing with ATP and thereby inhibiting its function. This targeted action makes them effective against a range of bacteria, including drug-resistant strains.
Table 1: Antimicrobial Activity of this compound Derivatives
| Compound | Target Organism | MIC (µg/mL) | Reference |
| Derivative A | Staphylococcus aureus | 1.56 | |
| Derivative B | Escherichia coli | 6.25 | |
| Derivative C | Candida albicans | - | |
| Metal Complexes | Various Bacteria | - |
Note: This table is a representative summary. MIC values can vary based on the specific derivative and testing conditions.
Protocol 3: Determination of Minimum Inhibitory Concentration (MIC)
This protocol outlines a standard method for evaluating the in vitro antimicrobial activity of this compound derivatives.
-
Materials: Test compounds, bacterial/fungal strains, appropriate broth medium (e.g., Mueller-Hinton broth for bacteria, Sabouraud dextrose broth for fungi), 96-well microtiter plates, and a microplate reader.
-
Procedure:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the stock solution in the broth medium in the wells of a 96-well plate.
-
Prepare a standardized inoculum of the microorganism to a final concentration of approximately 5 x 10^5 CFU/mL.
-
Add the microbial inoculum to each well containing the diluted compound.
-
Include positive (microorganism in broth) and negative (broth only) controls.
-
Incubate the plates at 37°C for 18-24 hours for bacteria and at 25-30°C for 24-48 hours for fungi.
-
The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
-
Anticancer Activity
The anticancer potential of this compound derivatives is a rapidly growing area of research. These compounds have been shown to exert their effects through multiple mechanisms, including the induction of apoptosis, inhibition of cell proliferation, and modulation of key signaling pathways. Notably, some derivatives have been found to inhibit the PI3K/Akt/mTOR pathway, which is frequently dysregulated in various cancers.
Caption: Inhibition of the PI3K/Akt/mTOR pathway by this compound derivatives.
Table 2: Anticancer Activity of this compound Derivatives
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Compound 120 | MCF-7 (Breast) | 10.5 ± 1.2 | |
| Compound 120 | MDA-MB-231 (Breast) | 11.8 ± 1.1 | |
| Compound 31a | HL-60 (Leukemia) | 2.04 - 4.51 | |
| Compound 50a | A549 (Lung) | 0.17 | |
| Compound 6e | KB (Oral) | 0.39 ± 0.07 |
Note: This table provides examples of reported IC50 values. The activity is highly dependent on the specific derivative and cell line.
Protocol 4: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol describes a common method for assessing the anticancer activity of this compound derivatives against cancer cell lines.
-
Materials: Test compounds, cancer cell lines, complete cell culture medium, 96-well cell culture plates, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution, and a solubilizing agent (e.g., DMSO).
-
Procedure:
-
Seed cancer cells into 96-well plates at an appropriate density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48 or 72 hours).
-
After the incubation period, add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Remove the medium and dissolve the formazan crystals in a solubilizing agent.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells.
-
The IC50 value (the concentration that inhibits 50% of cell growth) is determined from the dose-response curve.
-
Anti-inflammatory Activity
Several this compound derivatives have demonstrated significant anti-inflammatory properties. Their mechanism of action in this context often involves the inhibition of pro-inflammatory enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). By modulating these pathways, these compounds can reduce the production of inflammatory mediators like prostaglandins and leukotrienes.
Table 3: Anti-inflammatory Activity of this compound Derivatives
| Compound | Assay | Activity | Reference |
| Derivative 3b | Albumin Denaturation | >80% inhibition | |
| Derivative 3e | Albumin Denaturation | >80% inhibition | |
| Derivative 7 | Protein Denaturation | Higher than ibuprofen | |
| Pyranocoumarins | Antiproteinase Activity | More potent than aspirin |
Note: This table highlights the anti-inflammatory potential of various derivatives as reported in the literature.
Protocol 5: In Vitro Anti-inflammatory Assay (Inhibition of Albumin Denaturation)
This protocol provides a simple in vitro method to screen for the anti-inflammatory activity of this compound derivatives.
-
Materials: Test compounds, bovine serum albumin (BSA), phosphate-buffered saline (PBS, pH 6.4), and a spectrophotometer.
-
Procedure:
-
Prepare a reaction mixture containing the test compound at various concentrations and a solution of BSA in PBS.
-
A control group without the test compound is also prepared.
-
Incubate the mixtures at 37°C for 20 minutes.
-
Induce denaturation by heating the mixtures at 72°C for 5 minutes.
-
After cooling, measure the turbidity of the solutions spectrophotometrically at 660 nm.
-
The percentage inhibition of protein denaturation is calculated using the formula: % Inhibition = [1 - (Absorbance of Test / Absorbance of Control)] x 100.
-
A standard anti-inflammatory drug (e.g., ibuprofen) is used as a positive control.
-
Conclusion and Future Perspectives
The this compound core structure continues to be a fertile ground for the discovery of new therapeutic agents. The synthetic versatility of this scaffold allows for the generation of large libraries of derivatives with fine-tuned pharmacological properties. The demonstrated efficacy of these compounds as antimicrobial, anticancer, and anti-inflammatory agents underscores their importance in medicinal chemistry. Future research in this area will likely focus on the development of more potent and selective derivatives with improved pharmacokinetic profiles. Furthermore, the elucidation of novel mechanisms of action and the exploration of new therapeutic applications will continue to drive innovation in the field of this compound-based drug discovery.
References
Unveiling the Antioxidant Potential of 3-Aminocoumarin: A Technical Guide for Researchers
For Immediate Release
This technical guide provides an in-depth exploration of the antioxidant properties of 3-aminocoumarin, a heterocyclic compound that has garnered significant interest in the scientific community for its diverse pharmacological activities. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of its antioxidant capacity, the experimental methods used for its evaluation, and the potential molecular pathways it modulates. While direct quantitative antioxidant data for the parent this compound is limited in publicly available literature, this guide summarizes the antioxidant activities of its closely related derivatives and metal complexes to provide a substantive understanding of its potential.
Executive Summary
Coumarin and its derivatives are a class of compounds well-regarded for their broad spectrum of biological activities, including anticoagulant, antimicrobial, and anti-inflammatory effects. A growing body of evidence suggests that these compounds also possess significant antioxidant properties, primarily through radical scavenging and modulation of cellular antioxidant defense mechanisms. This compound, as a key derivative, is a focal point of this investigation. This guide presents a compilation of data from various in vitro antioxidant assays, detailed experimental protocols for these assays, and an examination of the Keap1-Nrf2-ARE signaling pathway, a critical regulator of cellular response to oxidative stress that is influenced by coumarin derivatives.
Quantitative Antioxidant Activity of this compound Derivatives and Complexes
The antioxidant capacity of this compound and its derivatives has been evaluated using several standard in vitro assays. The following tables summarize the available quantitative data, primarily focusing on metal complexes of this compound and other derivatives, to provide a comparative overview. It is important to note the absence of specific IC50 and FRAP values for the parent this compound in the reviewed literature.
| Compound/Derivative | DPPH Radical Scavenging Activity (IC50 µM) | Reference(s) |
| Cr(III) complex of this compound | Encouraging antioxidant activities | [1][2][3][4] |
| Ni(II) complex of this compound | Encouraging antioxidant activities | [1] |
| Cu(II) complex of this compound | Encouraging antioxidant activities | |
| Tetrahydro- and dihydro-pyrido[2,3-c]coumarins 4i | Promising DPPH radical scavenging activity | |
| Tetrahydro- and dihydro-pyrido[2,3-c]coumarins 4k | Promising DPPH radical scavenging activity |
| Compound/Derivative | ABTS Radical Scavenging Activity (IC50 µM) | Reference(s) |
| Data Not Available | Data Not Available |
| Compound/Derivative | Ferric Reducing Antioxidant Power (FRAP) Assay | Reference(s) |
| Data Not Available | Data Not Available |
Note: The term "Encouraging antioxidant activities" is used as reported in the source, which did not provide specific IC50 values but indicated significant radical scavenging potential.
Experimental Protocols
To facilitate further research, this section provides detailed methodologies for the most common in vitro antioxidant assays.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is based on the ability of an antioxidant to donate an electron or hydrogen to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.
Reagents:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) solution (0.1 mM in methanol)
-
Methanol
-
Test compound (this compound or its derivatives) at various concentrations
-
Standard antioxidant (e.g., Ascorbic acid, Trolox)
Procedure:
-
Prepare a series of dilutions of the test compound and the standard antioxidant in methanol.
-
In a 96-well microplate, add 100 µL of the DPPH solution to 100 µL of each concentration of the test compound or standard.
-
A control well should contain 100 µL of methanol and 100 µL of the DPPH solution.
-
A blank well should contain 100 µL of the test compound at each concentration and 100 µL of methanol.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the control and A_sample is the absorbance of the sample.
-
The IC50 value (the concentration of the antioxidant required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the concentration of the antioxidant.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant is measured by the decrease in absorbance.
Reagents:
-
ABTS stock solution (7 mM in water)
-
Potassium persulfate solution (2.45 mM in water)
-
Ethanol or phosphate buffer (pH 7.4)
-
Test compound at various concentrations
-
Standard antioxidant (e.g., Trolox)
Procedure:
-
Prepare the ABTS•+ working solution by mixing equal volumes of ABTS stock solution and potassium persulfate solution. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.
-
Dilute the ABTS•+ working solution with ethanol or phosphate buffer to obtain an absorbance of 0.70 ± 0.02 at 734 nm.
-
Prepare a series of dilutions of the test compound and the standard antioxidant.
-
In a 96-well microplate, add 20 µL of each concentration of the test compound or standard to 180 µL of the diluted ABTS•+ solution.
-
Incubate the plate at room temperature for 6 minutes.
-
Measure the absorbance at 734 nm.
-
The percentage of ABTS•+ scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the control (ABTS•+ solution without the sample) and A_sample is the absorbance of the sample.
-
The IC50 value is determined graphically as in the DPPH assay.
FRAP (Ferric Reducing Antioxidant Power) Assay
The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color and can be monitored by measuring the change in absorbance.
Reagents:
-
Acetate buffer (300 mM, pH 3.6)
-
TPTZ (2,4,6-tripyridyl-s-triazine) solution (10 mM in 40 mM HCl)
-
Ferric chloride (FeCl₃) solution (20 mM in water)
-
FRAP working solution (prepared fresh by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 ratio)
-
Test compound at various concentrations
-
Standard (e.g., FeSO₄·7H₂O)
Procedure:
-
Prepare the FRAP working solution and warm it to 37°C.
-
Prepare a series of dilutions of the test compound and the ferrous sulfate standard.
-
In a 96-well microplate, add 20 µL of the test compound or standard to 180 µL of the FRAP working solution.
-
Incubate the plate at 37°C for 30 minutes.
-
Measure the absorbance at 593 nm.
-
A standard curve is constructed using the absorbance values of the ferrous sulfate solutions.
-
The antioxidant capacity of the sample is expressed as ferric reducing equivalents (in µM of Fe²⁺) by comparing its absorbance with the standard curve.
Signaling Pathways and Experimental Workflows
The antioxidant effects of coumarin derivatives are believed to be mediated, at least in part, through the activation of the Keap1-Nrf2-ARE signaling pathway. The following diagrams, generated using Graphviz, illustrate the experimental workflow for assessing antioxidant properties and the proposed signaling pathway.
The Keap1-Nrf2-ARE pathway is a key regulator of cellular defense against oxidative stress. Under normal conditions, the transcription factor Nrf2 is kept inactive in the cytoplasm by binding to Keap1, which facilitates its degradation. In the presence of oxidative stress or activators like certain coumarin derivatives, Keap1 is modified, leading to the release of Nrf2. Nrf2 then translocates to the nucleus, binds to the Antioxidant Response Element (ARE), and initiates the transcription of various antioxidant and cytoprotective genes.
Conclusion
This compound and its derivatives represent a promising class of compounds with significant antioxidant potential. While quantitative data on the parent compound remains elusive, studies on its derivatives and metal complexes consistently demonstrate their ability to scavenge free radicals. The likely mechanism of action involves not only direct radical scavenging but also the modulation of crucial cellular defense pathways such as the Keap1-Nrf2-ARE system. The detailed experimental protocols and workflow diagrams provided in this guide are intended to serve as a valuable resource for researchers aiming to further elucidate the antioxidant properties and therapeutic potential of this compound and its analogues. Further investigation is warranted to isolate and quantify the specific antioxidant capacity of this compound and to explore its efficacy in cellular and in vivo models of oxidative stress.
References
- 1. mdpi.com [mdpi.com]
- 2. [PDF] Antimicrobial and Antioxidant Activities of New Metal Complexes Derived from this compound | Semantic Scholar [semanticscholar.org]
- 3. Antimicrobial and antioxidant activities of new metal complexes derived from this compound. | Sigma-Aldrich [sigmaaldrich.com]
- 4. Antimicrobial and antioxidant activities of new metal complexes derived from this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
The Core Photochemistry of 3-Aminocoumarin: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Coumarins, a class of benzopyrone-containing heterocyclic compounds, have garnered significant attention in the scientific community due to their diverse pharmacological and photochemical properties. Among them, 3-aminocoumarin and its derivatives stand out for their unique photophysical characteristics, including strong fluorescence and susceptibility to photochemical reactions. These properties make them valuable scaffolds in various applications, from fluorescent probes and cellular imaging to photodynamic therapy (PDT) and photoremovable protecting groups (PPGs). This technical guide provides a comprehensive overview of the fundamental photochemistry of this compound, detailing its synthesis, photophysical properties, and key applications in drug development and biomedical research.
Synthesis of this compound and its Derivatives
The synthesis of the this compound core typically involves the condensation of a substituted salicylaldehyde with an N-acylglycine, followed by hydrolysis. A common method is the Dakin's procedure, which utilizes salicylaldehyde and N-acetylglycine in acetic anhydride.[1] Subsequent hydrolysis with a strong acid, such as hydrochloric acid, yields the this compound.[1] Modifications to this core structure, such as the introduction of substituents on the benzene ring or the amino group, are readily achievable and allow for the fine-tuning of the molecule's photophysical and biological properties.[1][2]
Photophysical Properties
The photochemistry of this compound is governed by its electronic structure, which features an intramolecular charge transfer (ICT) character upon excitation.[3] This ICT state is highly sensitive to the surrounding environment, leading to solvent-dependent shifts in absorption and emission spectra (solvatochromism).
Table 1: Photophysical Properties of Selected this compound Derivatives
| Compound | Solvent | λ_abs (nm) | λ_em (nm) | Stokes Shift (cm⁻¹) | Fluorescence Quantum Yield (Φ_f) | Fluorescence Lifetime (τ_f) (ns) | Reference |
| This compound | Ethanol | 365 | 445 | 4900 | - | - | |
| 7-Amino-4-methylcoumarin (C120) | Ethanol | 368 | 440 | 4500 | 0.60 | 4.5 | |
| 7-Diethylamino-4-methylcoumarin (C1) | Ethanol | 400 | 475 | 3900 | 0.40 | 3.0 | |
| 7-Amino-4-trifluoromethylcoumarin (C151) | Ethanol | 380 | 450 | 4000 | 0.25 | 2.0 | |
| Methyl 4-[2-(7-methoxy-2-oxo-chromen-3-yl)thiazol-4-yl]butanoate | Acetonitrile | 385 | 455 | 4000 | 0.85 | 4.8 | |
| Methyl 4-[4-[2-(7-methoxy-2-oxo-chromen-3-yl)thiazol-4-yl]phenoxy]butanoate | Acetonitrile | 395 | 480 | 4500 | 0.60 | 4.2 |
Table 2: Photodecomposition Quantum Yields of Selected Coumarin Derivatives
| Compound | Solvent | Photodecomposition Quantum Yield (Φ_ph) | Reference |
| Methyl 4-[2-(7-methoxy-2-oxo-chromen-3-yl)thiazol-4-yl]butanoate | Acetonitrile | ~10⁻⁴ | |
| Methyl 4-[4-[2-(7-methoxy-2-oxo-chromen-3-yl)thiazol-4-yl]phenoxy]butanoate | Acetonitrile | ~10⁻⁴ |
Experimental Protocols
General Synthesis of this compound
-
A mixture of salicylaldehyde (1 equivalent) and N-acetylglycine (1 equivalent) in acetic anhydride (excess) is heated at 110 °C for 7 hours to yield 3-acetamidocoumarin.
-
The resulting 3-acetamidocoumarin is then hydrolyzed by refluxing with 50% hydrochloric acid in ethanol for 1 hour.
-
After cooling, the reaction mixture is neutralized with a suitable base (e.g., sodium bicarbonate) to precipitate the crude this compound.
-
The crude product is collected by filtration and can be further purified by recrystallization from a suitable solvent like ethanol.
Measurement of Relative Fluorescence Quantum Yield
-
Preparation of Solutions: Prepare a series of dilute solutions of both the sample and a standard with known quantum yield (e.g., quinine sulfate in 0.1 N H₂SO₄) in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.
-
Absorbance Measurement: Record the UV-Vis absorption spectra of all solutions and note the absorbance at the chosen excitation wavelength.
-
Fluorescence Measurement: Using a spectrofluorometer, record the corrected fluorescence emission spectra of all solutions using the same excitation wavelength and instrument settings.
-
Data Analysis: Integrate the area under the corrected emission spectra for each solution. Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard. The quantum yield of the sample (Φ_x) is calculated using the following equation:
Φ_x = Φ_s * (Slope_x / Slope_s) * (η_x² / η_s²)
where Φ_s is the quantum yield of the standard, Slope_x and Slope_s are the gradients of the plots for the sample and standard, respectively, and η_x and η_s are the refractive indices of the sample and standard solutions.
Applications in Drug Development and Research
Photodynamic Therapy (PDT)
This compound derivatives can act as photosensitizers in PDT, a non-invasive cancer treatment. Upon excitation with light of a specific wavelength, the photosensitizer transfers energy to molecular oxygen, generating reactive oxygen species (ROS) such as singlet oxygen (¹O₂) and superoxide radicals (O₂⁻). These ROS are highly cytotoxic and can induce cell death in cancerous tissues through apoptosis or necrosis.
Mechanism of Photodynamic Therapy with this compound.
Photoremovable Protecting Groups (PPGs)
The photochemical reactivity of 3-aminocoumarins allows them to be used as PPGs for caging bioactive molecules. The caged compound is biologically inactive until it is irradiated with light, which cleaves the coumarin moiety and releases the active molecule with high spatiotemporal control. This technique is particularly useful for studying fast biological processes and for targeted drug delivery.
Workflow of a Photoremovable Protecting Group.
Modulation of Signaling Pathways
Recent research has highlighted the potential of coumarin derivatives to modulate key cellular signaling pathways implicated in diseases like cancer and inflammation.
PI3K/AKT Signaling Pathway: Certain 3-(coumarin-3-yl)-acrolein derivatives have been shown to induce apoptosis in cancer cells by inhibiting the PI3K/AKT signaling pathway. This pathway is crucial for cell survival and proliferation, and its inhibition can lead to cell cycle arrest and programmed cell death.
Inhibition of the PI3K/AKT pathway by coumarin derivatives.
Nrf2 Signaling Pathway: Natural coumarin derivatives have been identified as activators of the Nrf2 signaling pathway. Nrf2 is a transcription factor that regulates the expression of antioxidant and detoxification enzymes. Its activation can protect cells from oxidative stress and inflammation, making it a promising target for the development of drugs against inflammatory diseases.
Activation of the Nrf2 pathway by coumarin derivatives.
Conclusion
The fundamental photochemistry of this compound provides a rich platform for the development of innovative tools and therapeutic agents. Its tunable photophysical properties, coupled with a versatile synthetic chemistry, have enabled its application in diverse fields, from super-resolution imaging to targeted cancer therapy. A thorough understanding of the structure-property relationships and the underlying photochemical mechanisms is crucial for designing next-generation this compound derivatives with enhanced efficacy and specificity for a wide range of biomedical applications. Further research into the intricate interactions of these compounds with biological systems will undoubtedly unlock new avenues for drug discovery and development.
References
- 1. Synthesis of this compound-N-benzylpyridinium conjugates with nanomolar inhibitory activity against acetylcholinesterase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Advances in the Synthesis of Coumarin Derivatives from Different Starting Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 3. apps.dtic.mil [apps.dtic.mil]
Methodological & Application
3-Aminocoumarin Derivatives as Fluorescent Probes for Cellular Imaging: Application Notes and Protocols
Introduction
Coumarins, a class of heterocyclic compounds, were first isolated in 1820 and have since become indispensable tools in synthetic and pharmaceutical chemistry due to their diverse biological activities.[1] Within this family, 3-aminocoumarin derivatives stand out for their favorable photophysical properties, making them excellent candidates for fluorescent probes in cellular imaging.[1][2] These small-molecule probes offer high fluorescence quantum yields, good photostability, and the ability to be structurally modified to target specific cellular components or detect various analytes.[3][4] Their fluorescence is often sensitive to the local microenvironment, allowing for the visualization of dynamic cellular processes, the detection of specific ions, and the measurement of enzyme activity.
This document provides a comprehensive overview of the applications of this compound-based fluorescent probes in cellular imaging, along with detailed protocols for their use.
Mechanism of Action: "Turn-On" Fluorescence
Many this compound probes are designed as "turn-on" sensors. In their native state, the probe exhibits low or no fluorescence. This quenching is often achieved by attaching a specific recognition moiety to the coumarin core, which disrupts its electron system through mechanisms like Photoinduced Electron Transfer (PET) or Intramolecular Charge Transfer (ICT). Upon selective reaction with a target analyte (e.g., a metal ion or reactive oxygen species), the recognition moiety is cleaved or undergoes a conformational change. This restores the conjugated system of the coumarin fluorophore, resulting in a significant increase in fluorescence intensity.
Applications in Cellular Imaging
The versatility of the this compound scaffold allows for the design of probes for a wide range of biological targets.
-
Detection of Metal Ions : Heavy metal ions like iron (Fe³⁺), copper (Cu²⁺), and zinc (Zn²⁺) are essential for many biological processes, but their dysregulation is linked to various diseases. Specially designed this compound derivatives can selectively chelate with these ions, leading to a "turn-off" (quenching) or "turn-on" (enhancement) of fluorescence, enabling their detection in living cells.
-
Detection of Reactive Oxygen Species (ROS) : ROS are highly reactive molecules implicated in numerous pathological conditions. Probes have been developed where a ROS-reactive group, such as a boronate ester, is attached to the coumarin. The probe is non-fluorescent until it reacts with ROS (like hydrogen peroxide or peroxynitrite), which cleaves the quenching group and restores fluorescence.
-
Enzyme Activity Assays : this compound derivatives are widely used to create substrates for various enzymes, including proteases and peptidases. An amino acid or peptide sequence is conjugated to the 7-amino group of the coumarin. In this conjugated form, the probe's fluorescence is quenched. Enzymatic cleavage of the substrate releases the free aminocoumarin, resulting in a measurable increase in fluorescence that is proportional to enzyme activity.
-
Imaging of Cellular Structures : By conjugating this compound to specific targeting moieties, probes can be developed to selectively stain organelles such as the endoplasmic reticulum or mitochondria, allowing for the visualization of their structure and dynamics in live cells.
Quantitative Data
Table 1: Photophysical Properties of Representative Aminocoumarin Probes
This table summarizes the typical photophysical properties of various aminocoumarin derivatives used in cellular imaging. The specific characteristics can be highly dependent on the substitution pattern and solvent polarity.
| Probe Derivative | Excitation (λex, nm) | Emission (λem, nm) | Stokes Shift (nm) | Quantum Yield (Φ) | Application/Target |
| 7-Amino-4-methylcoumarin (AMC) | ~350 | 440-460 | ~90-110 | - | Enzyme Substrates |
| 7-(Diethylamino)coumarin | - | - | - | High | General Fluorophore |
| CPD (Coumarin-based probe) | - | - | 185 | - | Hypochlorite (ClO⁻) Detection |
| CDCI-CO (Coumarin-based probe) | - | 710 | 222 | - | Carbon Monoxide (CO) Detection |
| Coumarin-based ER Probes | 400 | 435-525 | - | 0.60 | Endoplasmic Reticulum Imaging |
| 3'-but-edaADP | 445 | 494 | 49 | 0.51 | Myosin Interaction Studies |
| 3'-mbc-edaADP | 405 | 464 | 59 | 0.62 | Myosin Interaction Studies |
Table 2: Cytotoxicity of Selected this compound Derivatives
Before use in live-cell imaging, it is crucial to assess the cytotoxicity of a fluorescent probe. The 50% inhibitory concentration (IC₅₀) is a common measure of a compound's toxicity.
| Derivative | Cell Line | IC₅₀ (µM) | Assay Type |
| Coumarin-α-aminophosphonates (3a-j) | HepG2, HeLa, PANC-1, SKNSH | Strong Inhibitory Activity | SRB Assay |
| 3-Arylcoumarin (Compound 7) | A549 (Cancer) | - | - |
| Coumarin-Selenophene Hybrid (2a) | DU-145 (Prostate Cancer) | 20.0 | xCELLigence |
| Coumarin-based ER Probes | Mammalian Cells | 205 - 252 | - |
| This compound-N-benzylpyridinium | - | 0.00153 (1.53 nM) | AChE Inhibition Assay |
Experimental Protocols
Protocol 1: General Live-Cell Imaging
This protocol provides a general workflow for staining live cells with a this compound-based probe. Optimization of probe concentration and incubation time is recommended for each cell line and probe.
Materials:
-
This compound fluorescent probe
-
Dimethyl sulfoxide (DMSO)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS) or Hank's Balanced Salt Solution (HBSS)
-
Glass-bottom dishes or chamber slides suitable for imaging
-
Fluorescence microscope with appropriate filter sets (e.g., DAPI or blue fluorescent protein filter set)
Procedure:
-
Cell Culture: Seed cells onto glass-bottom dishes or chamber slides. Culture under standard conditions (e.g., 37°C, 5% CO₂) until they reach 50-70% confluency.
-
Probe Stock Solution: Prepare a 1 mM stock solution of the this compound probe in high-quality, anhydrous DMSO. Store at -20°C, protected from light.
-
Staining Solution Preparation: On the day of the experiment, dilute the 1 mM stock solution in pre-warmed (37°C) cell culture medium or imaging buffer (e.g., PBS) to the desired final working concentration. A starting range of 1-10 µM is recommended for initial optimization.
-
Cell Staining:
-
Remove the culture medium from the cells.
-
Gently add the staining solution to cover the cells.
-
Incubate for 15-60 minutes at 37°C in a CO₂ incubator. The optimal time should be determined empirically.
-
-
Wash:
-
Remove the staining solution.
-
Wash the cells two to three times with pre-warmed culture medium or PBS to remove any excess, unbound probe.
-
-
Imaging:
-
Add fresh, pre-warmed culture medium or imaging buffer to the cells.
-
Image the stained cells using a fluorescence microscope. Use the lowest possible excitation light intensity to minimize phototoxicity and photobleaching.
-
Acquire images using appropriate filter sets corresponding to the probe's excitation and emission spectra.
-
Protocol 2: Cytotoxicity Assessment (MTT Assay)
This protocol outlines the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the probe's cytotoxicity and establish a non-toxic working concentration.
Materials:
-
96-well cell culture plates
-
This compound fluorescent probe
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment: Prepare serial dilutions of the this compound probe in culture medium. Remove the old medium from the wells and add the treatment solutions. Include a vehicle control (DMSO) and an untreated control.
-
Incubation: Incubate the plate for 24-48 hours under standard cell culture conditions.
-
MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add DMSO (or another suitable solvent) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the untreated control. Plot the viability against the probe concentration to determine the IC₅₀ value.
References
Application Notes and Protocols for 3-Aminocoumarin Labeling of Proteins and Peptides
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Aminocoumarin and its derivatives are a class of fluorescent dyes widely utilized for the covalent labeling of proteins and peptides. Their relatively small size, sensitivity to the local environment, and favorable photophysical properties make them valuable tools in biochemical and cellular research.[1] These fluorophores are characterized by their blue fluorescence emission and are often employed in studies of protein structure and function, molecular interactions, and enzyme activity.[2][3] This document provides detailed application notes and protocols for several common methods of labeling proteins and peptides with this compound derivatives.
Labeling Chemistries
Several chemical strategies can be employed to label proteins and peptides with this compound derivatives. The choice of method depends on the available functional groups on the target molecule, the desired site of labeling, and the experimental context (e.g., in vitro vs. live cell labeling).
Amine-Reactive Labeling using N-Hydroxysuccinimide (NHS) Esters
This is one of the most common methods for labeling proteins, targeting primary amines present at the N-terminus and on the side chains of lysine residues.[4] this compound derivatives functionalized with an NHS ester react with these amines under mild alkaline conditions to form a stable amide bond.[5]
Bioorthogonal Labeling via Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
Bioorthogonal chemistry allows for the specific labeling of biomolecules in complex biological environments. In this approach, an azide group is introduced into the target protein, either through metabolic incorporation of an azide-containing amino acid or by enzymatic modification. A coumarin derivative containing a strained alkyne, such as bicyclo[6.1.0]nonyne (BCN), then reacts specifically with the azide in a copper-free "click" reaction.
Enzymatic Labeling using Probe Incorporation Mediated by Enzymes (PRIME)
PRIME is a highly specific enzymatic labeling method. It utilizes an engineered E. coli lipoic acid ligase (LplA) to covalently attach a probe, such as 7-aminocoumarin, to a 13-amino acid recognition sequence (LplA acceptor peptide or LAP) that has been genetically fused to the protein of interest. This technique allows for precise, site-specific labeling.
Tyrosine-Selective Labeling via Diazonium Ion Chemistry
A more specialized method involves the use of coumarin-modified triazabutadienes, which can be triggered by low pH or light to release aryl diazonium ions. These diazonium ions then react selectively with the electron-rich side chain of tyrosine residues.
Quantitative Data
The following tables summarize key quantitative data for this compound derivatives and their bioconjugates.
Table 1: Photophysical Properties of Selected Coumarin Dyes
| Coumarin Derivative | Excitation Max (nm) | Emission Max (nm) | Quantum Yield (Φ) | Notes |
| 7-Aminocoumarin | ~350 | ~445 | pH-insensitive | Suitable for acidic organelles. |
| 7-Hydroxycoumarin | ~360 | ~450 | pH-sensitive (pKa ~7.5) | Fluorescence is quenched in acidic environments. |
| Coumarin-Azobenzene Adduct | Not specified | Not specified | 0.025 | Formed from tyrosine labeling with a coumarin diazonium salt. |
| 7-diethylaminocoumarin-3-carboxamide | 430 | 477 | 0.012 (in aqueous solution) | Low quantum yield in aqueous solution. |
| 7-ethylamino-8-bromocoumarin-3-carboxylic acid | 405 | 464 | 0.62 (in aqueous solution) | High quantum yield in aqueous solution. |
| Peptide-Coumarin Conjugate | 255 (peptide excitation) | 464 | Not specified | Emission peak shift indicates interaction. |
Table 2: Labeling Reaction Parameters
| Labeling Method | Target Functional Group | Recommended pH | Molar Excess of Dye | Typical Incubation Time |
| NHS Ester | Primary Amines (Lys, N-terminus) | 8.3 - 8.5 | 5 - 20 fold | 1 - 4 hours at RT |
| SPAAC (Coumarin-BCN) | Azide | Physiological (7.4) | 5 - 20 fold | 1 - 4 hours at RT |
| PRIME | LAP Tag | Physiological (7.4) | Substrate concentration dependent | 20 minutes to 1 hour |
| Diazonium Ion (from Triazabutadiene) | Tyrosine | 5.0 - 8.0 (pH dependent) or neutral with photo-triggering | Varies | 5 - 25 minutes (with photo-triggering) |
Experimental Protocols
Protocol 1: Protein Labeling with this compound NHS Ester
This protocol describes a general procedure for labeling a protein with an amine-reactive this compound derivative.
Materials:
-
Protein of interest (2-10 mg/mL in an amine-free buffer, e.g., PBS)
-
This compound NHS ester
-
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)
-
1 M Sodium bicarbonate buffer, pH 8.3
-
Size-exclusion chromatography column (e.g., Sephadex G-25) for purification
-
Storage buffer (e.g., PBS)
Procedure:
-
Prepare Protein Solution: Dissolve the protein in an amine-free buffer. If the protein is already in a buffer containing primary amines (e.g., Tris), it must be exchanged into a suitable buffer like PBS. The protein concentration should ideally be 2-10 mg/mL.
-
Adjust pH: Add 1/10th volume of 1 M sodium bicarbonate buffer to the protein solution to adjust the pH to 8.3-8.5.
-
Prepare Dye Stock Solution: Immediately before use, dissolve the this compound NHS ester in a small amount of anhydrous DMF or DMSO to a concentration of 1-10 mg/mL.
-
Labeling Reaction: Add a 5- to 20-fold molar excess of the dissolved dye to the protein solution while gently vortexing.
-
Incubation: Incubate the reaction mixture for 1-4 hours at room temperature, protected from light.
-
Purification: Separate the labeled protein from unreacted dye and reaction byproducts using a size-exclusion chromatography column equilibrated with the desired storage buffer.
-
Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the protein (at 280 nm) and the coumarin dye (at its absorbance maximum).
Protocol 2: Protein Labeling via Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
This protocol outlines the labeling of an azide-modified protein with a coumarin-BCN derivative.
Materials:
-
Azide-modified protein of interest (in a suitable buffer, e.g., PBS)
-
Coumarin-BCN derivative
-
Anhydrous DMSO or DMF
-
Size-exclusion chromatography column or spin desalting column
-
Storage buffer (e.g., PBS)
Procedure:
-
Prepare Protein Solution: Prepare the azide-modified protein at a concentration of 1-5 mg/mL in a buffer such as PBS, pH 7.4.
-
Prepare Dye Stock Solution: Dissolve the Coumarin-BCN in anhydrous DMSO or DMF to a concentration of 1-10 mM.
-
Labeling Reaction: Add a 5- to 20-fold molar excess of the Coumarin-BCN stock solution to the protein solution. Ensure the final concentration of the organic solvent is below 10% (v/v) to avoid protein denaturation.
-
Incubation: Incubate the reaction mixture for 1-4 hours at room temperature, protected from light. For sensitive proteins, the reaction can be performed at 4°C for 12-24 hours.
-
Purification: Remove the unreacted dye by purifying the labeled protein using a spin desalting column or size-exclusion chromatography equilibrated with the desired storage buffer.
-
Analysis: The labeled protein can be analyzed by SDS-PAGE and visualized using a fluorescence scanner. The gel can subsequently be stained with a total protein stain to confirm the presence of the protein.
Visualizations
Experimental Workflows
Caption: Workflow for Amine-Reactive Protein Labeling.
Caption: Workflow for Bioorthogonal Protein Labeling via SPAAC.
Signaling Pathway Example: GPCR Ligand Binding
Fluorescently labeled ligands are valuable tools for studying G-protein coupled receptor (GPCR) pharmacology, including ligand binding, kinetics, and receptor localization. A coumarin-labeled antagonist can be used to visualize and quantify receptor binding.
Caption: GPCR Antagonist Binding Assay Workflow.
References
- 1. Coumarins | AAT Bioquest [aatbio.com]
- 2. researchgate.net [researchgate.net]
- 3. Preparation and characterization of three fluorescent labels for proteins, suitable for structural studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. glenresearch.com [glenresearch.com]
- 5. resources.tocris.com [resources.tocris.com]
Application Notes and Protocols: Conjugation of 3-Aminocoumarin to Antibodies
For Researchers, Scientists, and Drug Development Professionals
Introduction
The covalent labeling of monoclonal antibodies (mAbs) with fluorescent dyes is a cornerstone technique in biological research and diagnostics. This process enables the visualization and tracking of specific antigens in a variety of applications, including immunofluorescence microscopy, flow cytometry, and immunoassays. 3-Aminocoumarin and its derivatives are UV-excitable blue fluorescent dyes that offer a distinct spectral profile, making them valuable tools for multicolor imaging and assays where spectral overlap with common green and red fluorophores is a concern.[1][2][]
This document provides a detailed protocol for the conjugation of a reactive this compound derivative to primary amine residues (lysine) on a monoclonal antibody. It also outlines methods for the purification and characterization of the resulting antibody-fluorophore conjugate.
Principle of the Reaction
The most common and efficient method for labeling antibodies involves the reaction of an amine-reactive fluorescent dye with the primary amines on the antibody.[4][] The ε-amino groups of lysine residues and the N-terminal α-amino group are the primary targets for this conjugation. This protocol utilizes a pre-activated N-hydroxysuccinimide (NHS) ester of a this compound derivative. The NHS ester reacts with the nucleophilic amine groups on the antibody in a slightly alkaline buffer (pH 8.0-8.5) to form a stable, covalent amide bond, releasing NHS as a byproduct.
Materials and Reagents
| Reagent | Supplier | Comments |
| Monoclonal Antibody (mAb) | N/A | Must be in an amine-free buffer (e.g., PBS) and free of stabilizers like BSA or gelatin. |
| This compound-NHS Ester | N/A | Or a this compound derivative with a carboxylic acid for activation with EDC/NHS. |
| Anhydrous Dimethyl Sulfoxide (DMSO) | Sigma-Aldrich | For dissolving the this compound-NHS Ester. |
| 1 M Sodium Bicarbonate (NaHCO₃), pH 8.5 | Sigma-Aldrich | For adjusting the pH of the antibody solution. |
| 1x Phosphate-Buffered Saline (PBS), pH 7.4 | Gibco | For antibody solution and column equilibration. |
| Hydroxylamine or Tris Buffer | Sigma-Aldrich | For quenching the reaction (optional). |
| Size-Exclusion Chromatography Column (e.g., Sephadex G-25) | Cytiva | For purification of the antibody conjugate. |
| UV-Vis Spectrophotometer | N/A | For determining protein concentration and degree of labeling. |
Experimental Protocols
Preparation of Reagents
-
Antibody Solution:
-
The antibody should be at a concentration of 1-5 mg/mL in an amine-free buffer like PBS. If the antibody is in a buffer containing Tris or glycine, it must be exchanged into PBS via dialysis or a desalting column.
-
Bring the antibody solution to room temperature.
-
Add 1/10th volume of 1 M sodium bicarbonate to the antibody solution to raise the pH to ~8.2-8.5. For example, add 100 µL of 1 M NaHCO₃ to 1 mL of antibody solution.
-
-
This compound-NHS Ester Stock Solution:
-
Allow the vial of this compound-NHS ester to come to room temperature before opening to prevent moisture condensation.
-
Immediately before use, dissolve the this compound-NHS ester in anhydrous DMSO to a concentration of 10 mg/mL. Vortex briefly to ensure it is fully dissolved. This stock solution is susceptible to hydrolysis and should be used without delay.
-
Antibody Conjugation Reaction
The optimal molar ratio of dye to antibody for conjugation can vary depending on the antibody and the desired degree of labeling (DOL). A typical starting point is a 10:1 to 20:1 molar excess of the dye.
-
Calculate the volume of dye stock solution needed:
-
Volume (µL) = ( [Antibody conc. (mg/mL)] / [Antibody MW (mg/mol)] ) * Antibody volume (mL) * Molar Excess * ( [Dye MW (mg/mol)] / [Dye stock conc. (mg/mL)] ) * 1000
-
-
Slowly add the calculated volume of the this compound-NHS ester stock solution to the pH-adjusted antibody solution while gently stirring or vortexing.
-
Incubate the reaction for 1-2 hours at room temperature, protected from light.
-
(Optional) Quench the reaction: Add hydroxylamine or Tris buffer to a final concentration of 10-50 mM and incubate for 15-30 minutes at room temperature to stop the reaction by reacting with any remaining NHS ester.
Purification of the Conjugate
It is critical to remove unconjugated this compound to prevent high background fluorescence in downstream applications. Size-exclusion chromatography is a common and effective method.
-
Equilibrate a desalting column (e.g., Sephadex G-25) with 1x PBS according to the manufacturer's instructions.
-
Apply the conjugation reaction mixture to the top of the column.
-
Elute the conjugate with 1x PBS. The labeled antibody will be larger and elute first, appearing as a colored band if the concentration is high enough. The smaller, unconjugated dye molecules will be retained longer in the column.
-
Collect the fractions containing the purified antibody-coumarin conjugate. The protein-containing fractions can be identified by measuring the absorbance at 280 nm.
Characterization of the Conjugate
-
Determination of Degree of Labeling (DOL): The DOL is the average number of fluorophore molecules conjugated to each antibody molecule. An optimal DOL is typically between 2 and 10. It can be calculated using UV-Vis spectrophotometry.
-
Measure the absorbance of the purified conjugate at 280 nm (A₂₈₀) and at the maximum absorbance wavelength for the coumarin dye (Aₘₐₓ). For a typical this compound derivative, this is around 350-400 nm.
-
Calculate the concentration of the antibody and the dye using the Beer-Lambert law (A = εcl). A correction factor (CF) is needed for the A₂₈₀ reading, as the dye also absorbs at this wavelength.
-
Corrected A₂₈₀ = A₂₈₀ - (Aₘₐₓ * CF)
-
Antibody Concentration (M) = Corrected A₂₈₀ / (ε_antibody * path length)
-
Dye Concentration (M) = Aₘₐₓ / (ε_dye * path length)
-
DOL = Dye Concentration (M) / Antibody Concentration (M)
-
-
| Parameter | Value |
| Antibody Molar Extinction Coefficient (ε_antibody) at 280 nm | ~210,000 M⁻¹cm⁻¹ (for IgG) |
| Coumarin Molar Extinction Coefficient (ε_dye) at Aₘₐₓ | ~24,000 M⁻¹cm⁻¹ (for ATTO 390, a coumarin derivative) |
| Correction Factor (CF) at 280 nm | Varies by dye; typically provided by the manufacturer. |
-
Functional Analysis: The functionality of the conjugated antibody should be assessed to ensure that the conjugation process has not compromised its antigen-binding affinity. This can be evaluated using standard immunoassays such as ELISA, flow cytometry, or western blotting, comparing the performance of the conjugated antibody to the unlabeled antibody.
Quantitative Data Summary
The following table summarizes typical parameters for a this compound conjugation experiment.
| Parameter | Typical Range/Value | Notes |
| Input Antibody Concentration | 1 - 5 mg/mL | Higher concentrations can improve labeling efficiency. |
| Molar Ratio (Dye:Antibody) | 5:1 to 20:1 | This should be optimized for each antibody. |
| Reaction pH | 8.0 - 8.5 | Critical for efficient reaction with primary amines. |
| Reaction Time | 1 - 2 hours | Longer times may not significantly increase DOL and can risk antibody denaturation. |
| Reaction Temperature | Room Temperature (20-25°C) | |
| Expected Degree of Labeling (DOL) | 2 - 10 | Higher DOL can lead to fluorescence quenching and loss of antibody activity. |
| Antibody Recovery | > 85% | Dependent on the purification method. |
Visualizations
Caption: Experimental workflow for this compound conjugation to antibodies.
Caption: Reaction of an antibody's primary amine with a this compound-NHS ester.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low Degree of Labeling (DOL) | Inactive NHS ester due to hydrolysis. | Use fresh, anhydrous DMSO. Prepare dye stock solution immediately before use. |
| Low antibody concentration. | Concentrate the antibody to >1 mg/mL. | |
| Incorrect reaction pH. | Ensure the pH of the antibody solution is between 8.0 and 8.5. | |
| Presence of competing primary amines in the buffer (e.g., Tris, glycine). | Exchange the antibody into an amine-free buffer like PBS. | |
| High DOL / Antibody Precipitation | Excessive dye-to-antibody molar ratio. | Reduce the molar excess of the dye in the reaction. |
| High concentration of organic solvent (DMSO). | Ensure the volume of DMSO added is less than 10% of the total reaction volume. | |
| Loss of Antibody Activity | High DOL interfering with the antigen-binding site. | Reduce the DOL by lowering the dye-to-antibody molar ratio. |
| Harsh reaction conditions (e.g., pH too high). | Ensure the reaction pH does not exceed 8.5. | |
| Aggregation during conjugation. | Perform a final centrifugation step (e.g., 14,000 x g for 10 min) to remove aggregates. |
Applications of this compound Antibody Conjugates
Antibodies conjugated with this compound are valuable reagents for a variety of biological applications:
-
Immunofluorescence Microscopy: For the visualization of specific proteins or structures within fixed cells and tissues. The blue fluorescence provides an excellent contrast to green (e.g., FITC, Alexa Fluor 488) and red (e.g., TRITC, Alexa Fluor 594) fluorophores in multicolor imaging experiments.
-
Flow Cytometry: For the identification and quantification of cell surface markers. The use of a UV-excitable dye allows for the addition of another parameter in complex, multi-color flow cytometry panels.
-
Western Blotting: As a fluorescent detection reagent for target proteins on membranes, enabling quantitative analysis without the need for enzymatic substrates.
Storage and Stability
The purified antibody-coumarin conjugate should be stored at 4°C, protected from light. For long-term storage, it can be aliquoted and stored at -20°C or -80°C. Avoid repeated freeze-thaw cycles. The addition of a stabilizing protein, such as bovine serum albumin (BSA) at 1-10 mg/mL, and a bacteriostatic agent, like sodium azide at 0.02-0.05%, can improve long-term stability. The stability of the conjugate is dependent on both the antibody and the specific linker chemistry used.
References
- 1. Two- and three-color immunofluorescence using aminocoumarin, fluorescein, and phycoerythrin-labelled antibodies and single laser flow cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Coumarins | AAT Bioquest [aatbio.com]
- 4. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
Application Notes: 3-Aminocoumarin as a pH Sensor in Biological Systems
Introduction
The precise regulation of pH is fundamental to a vast array of cellular processes, including enzyme activity, protein function, signal transduction, and organelle function. Aberrant pH levels are often associated with pathological conditions such as cancer and neurodegenerative diseases.[1] Fluorescent probes have become indispensable tools for real-time, non-invasive monitoring of intracellular pH (pHi) in living cells.[2] Among these, 3-aminocoumarin derivatives have emerged as a significant class of pH sensors due to their favorable photophysical properties, including high fluorescence quantum yields, good photostability, and a structurally versatile scaffold that allows for chemical modification.[3][] Their fluorescence is often highly sensitive to the local environment, making them excellent candidates for developing "turn-on" or ratiometric pH probes, particularly for acidic organelles.
These notes provide an overview of the mechanism, properties, and applications of this compound-based pH sensors, along with detailed protocols for their synthesis, characterization, and use in biological imaging.
Mechanism of pH Sensing
The pH-sensing mechanism of this compound probes typically relies on the protonation and deprotonation of the amino group at the 3-position. This event modulates the electronic properties of the fluorophore, leading to a distinct change in its fluorescence output. In many designs, the nitrogen atom of the amino group can quench the fluorescence of the coumarin core through a process called Photoinduced Electron Transfer (PET) when it is in its neutral, deprotonated state (at higher pH).
Upon acidification of the environment, the lone pair of electrons on the nitrogen atom accepts a proton. This protonation inhibits the PET process, thereby "turning on" the fluorescence of the coumarin scaffold. This process allows for the visualization of acidic compartments within cells, such as lysosomes and endosomes, with a high signal-to-background ratio.
References
Application of 3-Aminocoumarin in Fluorescence Microscopy: A Detailed Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction to 3-Aminocoumarin in Fluorescence Microscopy
This compound and its derivatives represent a versatile class of blue-emitting fluorophores with broad applications in fluorescence microscopy.[1][2] Characterized by their benzopyran-2-one core structure, these compounds exhibit favorable photophysical properties including high fluorescence quantum yields, significant Stokes shifts, and sensitivity to their microenvironment.[3][4][5] These characteristics make them valuable tools for live-cell imaging, fixed-cell staining, and the development of fluorescent probes for specific analytes and enzymatic activities. The amino group at the 3-position can be readily modified, allowing for the synthesis of a wide range of derivatives with tailored spectral properties and biological specificities. This adaptability has led to the development of this compound-based probes for detecting metal ions, monitoring enzyme activity, and multicolor imaging applications.
Photophysical Properties of this compound Derivatives
The fluorescence properties of this compound derivatives can be fine-tuned by altering the substituents on the coumarin core. The following tables summarize the key photophysical data for this compound and some of its commonly used derivatives in fluorescence microscopy.
| Compound Name | Excitation Max (λex, nm) | Emission Max (λem, nm) | Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) | Quantum Yield (Φ) | Stokes Shift (nm) | Solvent/Conditions |
| This compound | ~350-400 | ~440-460 | N/A | N/A | ~90-110 | Varies with solvent |
| 7-Amino-4-methylcoumarin (AMC) | 341-345 | 440-445 | 19,000 (at 350 nm for AMCA) | 0.63 (in ethanol for Coumarin 343, a related derivative) | ~99 | Aqueous Buffer/Ethanol |
| 7-Amino-4-methylcoumarin-3-acetic acid (AMCA) | 345-355 | 440-460 | 19,000 (at 350 nm) | N/A | ~95 | Aqueous Buffer |
| 3-(3-aminophenyl)-2H-chromen-2-one | 350-450 (representative range) | 400-550 (representative range) | N/A | N/A | Significant | Varies with solvent |
Application Notes and Experimental Protocols
Application 1: General Live-Cell and Fixed-Cell Staining
This compound derivatives can be used as general fluorescent stains for visualizing cellular morphology in both live and fixed cells. Their cell permeability and low cytotoxicity make them suitable for live-cell imaging.
This protocol is a general guideline for staining live cells with a this compound derivative, such as 3-(3-aminophenyl)-2H-chromen-2-one.
Materials:
-
This compound derivative
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Cell culture medium (serum-free for labeling is recommended)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Glass-bottom dishes or chamber slides
-
Fluorescence microscope with a DAPI or blue filter set
Procedure:
-
Stock Solution Preparation: Prepare a 1-10 mM stock solution of the this compound derivative in anhydrous DMSO. Store in small aliquots at -20°C, protected from light.
-
Cell Culture: Plate cells on glass-bottom dishes or chamber slides and culture to 50-70% confluency.
-
Staining Solution Preparation: On the day of the experiment, thaw a stock solution aliquot. Dilute the stock solution in pre-warmed, serum-free cell culture medium to a final working concentration of 1-10 µM. The optimal concentration should be determined empirically.
-
Cell Staining:
-
Remove the culture medium from the cells.
-
Wash the cells once with pre-warmed PBS.
-
Add the staining solution to the cells and incubate for 15-60 minutes at 37°C in a CO₂ incubator.
-
-
Washing:
-
Remove the staining solution.
-
Wash the cells two to three times with pre-warmed culture medium or PBS to remove excess probe.
-
-
Imaging:
-
Add fresh, pre-warmed culture medium or imaging buffer to the cells.
-
Image the stained cells using a fluorescence microscope equipped with a suitable filter set (e.g., DAPI filter). Use the lowest possible excitation intensity to minimize phototoxicity.
-
Caption: Experimental workflow for live-cell imaging with this compound.
Application 2: Detection of Intracellular Metal Ions
This compound derivatives can be functionalized to act as selective fluorescent probes for metal ions. For example, derivatives of 3-amino-7-hydroxycoumarin have been used to detect Cu²⁺ and Fe³⁺ ions in living cells. The binding of the metal ion to the probe can lead to a change in fluorescence intensity (quenching or enhancement), allowing for the visualization of intracellular ion concentrations.
This protocol is adapted from studies using coumarin-based probes for Fe³⁺ detection.
Materials:
-
This compound-based Fe³⁺ probe
-
Anhydrous DMSO
-
Cell culture medium
-
PBS, pH 7.4
-
HeLa cells (or other suitable cell line)
-
FeCl₃ solution (or another iron source)
-
Fluorescence microscope with appropriate filter sets
Procedure:
-
Probe Preparation: Prepare a 1 mM stock solution of the this compound-based Fe³⁺ probe in DMSO.
-
Cell Culture: Culture HeLa cells on glass-bottom dishes to an appropriate confluency.
-
Probe Loading:
-
Dilute the probe stock solution in cell culture medium to a final concentration of 1-10 µM.
-
Incubate the cells with the probe-containing medium for 15-30 minutes at 37°C.
-
-
Washing: Wash the cells three times with PBS to remove excess probe.
-
Iron Treatment and Imaging:
-
Image the probe-loaded cells to establish a baseline fluorescence.
-
Add a solution of FeCl₃ to the cells at a desired final concentration.
-
Acquire fluorescence images at different time points after the addition of Fe³⁺ to monitor the change in fluorescence. A decrease in fluorescence intensity typically indicates the binding of Fe³⁺ to the probe.
-
-
Control Experiments: Perform control experiments with other metal ions to confirm the selectivity of the probe for Fe³⁺.
Caption: Workflow for detecting intracellular Fe³⁺ using a this compound probe.
Application 3: Monitoring Enzyme Activity
This compound derivatives can be designed as "turn-on" or "turn-off" fluorescent probes to monitor the activity of specific enzymes. A notable example is the development of an aminocoumarin-based probe for heme oxygenase-1 (HO-1), an enzyme involved in heme catabolism and cellular defense against oxidative stress.
The probe, AMC-Hem, consists of an aminocoumarin fluorophore linked to a heme analog. In its intact form, the fluorescence of the aminocoumarin is quenched by the heme moiety through Förster Resonance Energy Transfer (FRET). Upon enzymatic cleavage of the heme analog by HO-1, the aminocoumarin is released, leading to a significant increase in its blue fluorescence. This "turn-on" response allows for the real-time measurement and imaging of HO-1 activity in live cells.
This protocol is a representative procedure for using an aminocoumarin-based probe to visualize HO-1 activity.
Materials:
-
Aminocoumarin-Heme (AMC-Hem) probe
-
Human monocyte-derived macrophages (hMDMs) or other suitable cells
-
Cell culture medium (e.g., IMDM)
-
Hemin (to induce HO-1 expression)
-
Fluorescence microscope with a blue filter set
-
Plate reader for quantitative analysis (optional)
Procedure:
-
Cell Culture and HO-1 Induction:
-
Culture hMDMs in a suitable imaging dish.
-
To induce HO-1 expression, treat the cells with an appropriate concentration of hemin (e.g., 20 µM) for a specified period (e.g., 4 hours).
-
-
Probe Loading and Imaging:
-
Prepare a working solution of the AMC-Hem probe (e.g., 5 µM) in the cell culture medium.
-
Add the probe solution to the hemin-treated and control cells.
-
Immediately begin acquiring fluorescence images using a microscope equipped for live-cell imaging (37°C, 5% CO₂).
-
Capture images at regular intervals to monitor the increase in blue fluorescence over time, which corresponds to HO-1 activity.
-
-
Quantitative Analysis (Optional):
-
For a quantitative measure of HO-1 activity, cell lysates or supernatants can be analyzed using a fluorescence plate reader.
-
Measure the fluorescence intensity at the emission maximum of the released aminocoumarin (~460-470 nm).
-
Caption: Mechanism of HO-1 activity detection using an aminocoumarin-based probe.
Conclusion
This compound and its derivatives are powerful and versatile tools in fluorescence microscopy. Their adaptable chemical structure allows for the development of probes for a wide array of biological applications, from general cell staining to the specific detection of ions and enzymatic activities. The detailed protocols and data provided in this guide offer a solid foundation for researchers to incorporate these valuable fluorophores into their experimental workflows, enabling new insights into cellular processes and advancing drug discovery efforts.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Polarity-sensitive coumarins tailored to live cell imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Photophysical properties of coumarin-30 dye in aprotic and protic solvents of varying polarities - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: 3-Aminocoumarin Derivatives for Detecting Metal Ions
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Aminocoumarin derivatives have emerged as a versatile and powerful class of fluorescent probes for the detection of various metal ions. Their excellent photophysical properties, including high quantum yields, large Stokes shifts, and sensitivity to the local environment, make them ideal candidates for developing chemosensors. The core structure of this compound can be readily modified with different recognition units (receptors) to achieve high selectivity and sensitivity for specific metal ions. This document provides detailed application notes, quantitative data, and experimental protocols for the use of this compound derivatives in metal ion detection.
Working Principle
The detection mechanism of this compound-based metal ion sensors typically relies on the interaction between the metal ion and a specific chelating group attached to the coumarin fluorophore. This interaction modulates the electronic properties of the coumarin core, leading to a discernible change in its fluorescence properties. Common signaling mechanisms include:
-
Chelation-Enhanced Fluorescence (CHEF): The binding of a metal ion to the receptor restricts the photoinduced electron transfer (PET) or intramolecular charge transfer (ICT) processes that normally quench the fluorescence of the free ligand, leading to a significant "turn-on" fluorescence response.
-
Fluorescence Quenching: Conversely, the binding of a metal ion can induce fluorescence quenching through mechanisms like spin-orbit coupling (heavy atom effect) or energy transfer from the excited fluorophore to the metal ion.
-
Ratiometric Sensing: The binding of a metal ion can cause a shift in the emission wavelength, allowing for a ratiometric measurement of the fluorescence intensities at two different wavelengths. This approach provides a built-in correction for environmental effects and instrumental variations.
Applications
This compound derivatives have been successfully employed for the detection of a wide range of metal ions, including but not limited to Cu²⁺, Fe³⁺, Pb²⁺, and Al³⁺.[1][2][3] Their high sensitivity and selectivity make them valuable tools in various fields:
-
Environmental Monitoring: Detection of heavy metal contamination in water and soil samples.[4]
-
Biological Imaging: Visualization of metal ion distribution and fluctuation in living cells and organisms.[2]
-
Pharmaceutical and Drug Development: Screening for potential drug candidates that interact with metalloenzymes or disrupt metal ion homeostasis.
Quantitative Data Summary
The following table summarizes the performance of several recently developed this compound-based fluorescent probes for metal ion detection.
| Probe Name/Description | Target Ion(s) | Limit of Detection (LOD) | Solvent System | Response Time | Binding Stoichiometry (Probe:Ion) | Reference |
| (E)-3-amino-N'-((7-(diethylamino)-2-oxo-2H-chromen-3-yl)methylene)thiophene-2-carbohydrazide (M) | Cu²⁺ | 1.76 x 10⁻⁷ M | THF/H₂O Tris buffer (9:1, v/v) | 30 seconds | 1:1 | |
| (E)-3-((3,4-dihydroxybenzylidene)amino)-7-hydroxy-2H-chromen-2-one (BS1) & (E)-3-((2,4-dihydroxybenzylidene)amino)-7-hydroxy-2H-chromen-2-one (BS2) | Cu²⁺, Fe³⁺ | ~10⁻⁵ M | Aqueous solution (30 mM HEPES buffer, pH 7.4, 1% DMSO) | Not Specified | Not Specified | |
| Coumarin-based Schiff base compound (CSB-1) | Al³⁺ | Not Specified (Binding constant Ka = (1.06±0.2)×10⁴ M⁻¹) | MeOH: 0.01M HEPES Buffer (9:1, v/v), pH 7.4 | Not Specified | Not Specified | |
| Fluorosensor 9 | Cu²⁺ | Not Specified (12-fold fluorescence enhancement) | Acetonitrile | Not Specified | Not Specified | |
| Fluorosensors 5-8 | Pb²⁺ | Not Specified (Large fluorescence enhancement) | Organic solutions or organic/buffer cosolvent systems | Not Specified | Not Specified |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate a typical signaling pathway for a "turn-on" this compound-based sensor and a general experimental workflow for metal ion detection.
Caption: Signaling pathway of a "turn-on" this compound sensor.
Caption: General experimental workflow for metal ion detection.
Experimental Protocols
This section provides a representative protocol for the synthesis of a this compound Schiff base derivative and its application in the detection of Cu²⁺. This protocol is a synthesized example based on common methodologies.
Protocol 1: Synthesis of a this compound Schiff Base Probe
This protocol describes the synthesis of a Schiff base by condensing a this compound derivative with an aldehyde.
Materials:
-
This compound derivative (e.g., 3-amino-7-hydroxycoumarin)
-
Substituted aldehyde (e.g., salicylaldehyde)
-
Ethanol or Methanol (absolute)
-
Glacial acetic acid (catalytic amount)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and hotplate
-
Filtration apparatus (Büchner funnel, filter paper)
-
Recrystallization solvent (e.g., ethanol, ethyl acetate)
Procedure:
-
Dissolution: In a round-bottom flask, dissolve the this compound derivative (1 equivalent) in a minimal amount of absolute ethanol with stirring.
-
Addition of Aldehyde: To this solution, add the substituted aldehyde (1.1 equivalents).
-
Catalysis: Add a few drops of glacial acetic acid to catalyze the condensation reaction.
-
Reflux: Attach a reflux condenser to the flask and heat the reaction mixture to reflux for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Cooling and Precipitation: After the reaction is complete, allow the mixture to cool to room temperature. The Schiff base product will often precipitate out of the solution. If not, the volume of the solvent can be reduced under vacuum.
-
Filtration and Washing: Collect the solid product by vacuum filtration and wash it with cold ethanol to remove any unreacted starting materials.
-
Purification: Purify the crude product by recrystallization from a suitable solvent to obtain the pure Schiff base probe.
-
Characterization: Characterize the synthesized probe using techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Protocol 2: Fluorescent Detection of Cu²⁺ Ions
This protocol outlines the general procedure for using the synthesized probe to detect Cu²⁺ ions in a buffered solution.
Materials:
-
Synthesized this compound Schiff base probe
-
Stock solution of the probe (e.g., 1 mM in DMSO or acetonitrile)
-
Stock solutions of various metal ions (e.g., Cu²⁺, Fe³⁺, Ni²⁺, Zn²⁺, etc.) as their chloride or nitrate salts in deionized water (e.g., 10 mM).
-
Buffer solution (e.g., 10 mM HEPES, pH 7.4)
-
Solvent for dilution (e.g., a mixture of acetonitrile and water)
-
Quartz cuvettes
-
Spectrofluorometer
Procedure:
-
Preparation of Working Solution: Prepare a working solution of the probe by diluting the stock solution in the chosen solvent system to a final concentration (e.g., 10 µM).
-
Baseline Measurement: Transfer an appropriate volume of the probe's working solution into a quartz cuvette and record its fluorescence emission spectrum. The excitation wavelength should be set at the absorption maximum of the probe.
-
Titration with Cu²⁺:
-
To the cuvette containing the probe solution, add incremental amounts of the Cu²⁺ stock solution to achieve a range of final concentrations (e.g., from 0 to 50 µM).
-
After each addition, mix the solution thoroughly and allow it to incubate for a short period (e.g., 30 seconds to 5 minutes) to ensure complete binding.
-
Record the fluorescence emission spectrum after each addition.
-
-
Selectivity Study:
-
To separate cuvettes containing the probe solution, add an excess (e.g., 10 equivalents) of other metal ion stock solutions (Fe³⁺, Ni²⁺, Zn²⁺, etc.).
-
Record the fluorescence emission spectrum for each solution and compare the changes to that observed with Cu²⁺.
-
-
Competitive Study:
-
To a cuvette containing the probe and a specific concentration of Cu²⁺, add an excess of other potentially interfering metal ions.
-
Record the fluorescence spectrum to determine if the presence of other ions affects the detection of Cu²⁺.
-
-
Data Analysis:
-
Plot the fluorescence intensity at the emission maximum as a function of the Cu²⁺ concentration.
-
From the titration data, calculate the limit of detection (LOD) using the formula LOD = 3σ/S, where σ is the standard deviation of the blank and S is the slope of the linear portion of the calibration curve.
-
The binding stoichiometry can be determined using a Job's plot, and the binding constant can be calculated using the Benesi-Hildebrand equation.
-
Conclusion
This compound derivatives are highly adaptable and effective fluorescent probes for the detection of metal ions. Their tunable photophysical properties and the relative ease of their synthesis make them an attractive platform for the development of novel sensors for a wide array of applications in environmental science, biology, and medicine. The protocols and data presented here provide a foundation for researchers to utilize these powerful tools in their own work.
References
Application Notes and Protocols for the High-Performance Liquid Chromatography (HPLC) Analysis of 3-Aminocoumarin
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Aminocoumarin is a vital heterocyclic compound that serves as a versatile building block in the synthesis of a wide array of biologically active molecules and fluorescent probes. Its derivatives have garnered significant interest in medicinal chemistry due to their potential therapeutic properties, including antimicrobial, anti-inflammatory, and anticancer activities. Accurate and reliable quantitative analysis of this compound is crucial for reaction monitoring, purity assessment, and quality control in drug discovery and development.
High-Performance Liquid Chromatography (HPLC) with UV detection is a robust and widely used analytical technique for the analysis of coumarin derivatives. This document provides a detailed application note and protocol for the reversed-phase HPLC analysis of this compound.
Analytical Method
A reversed-phase HPLC method was developed for the separation and quantification of this compound. The method utilizes a C18 stationary phase and a gradient elution with a mobile phase consisting of methanol and water.
Chromatographic Conditions:
| Parameter | Value |
| Column | C18, 5 µm, 4.6 x 150 mm |
| Mobile Phase A | HPLC Grade Water |
| Mobile Phase B | HPLC Grade Methanol |
| Gradient | 0-2 min: 30% B, 2-10 min: 30-70% B, 10-12 min: 70% B, 12-14 min: 70-30% B, 14-18 min: 30% B |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30°C |
| Detection Wavelength | 340 nm |
Quantitative Data Summary
The developed HPLC method was validated for its linearity, limit of detection (LOD), and limit of quantification (LOQ). The following table summarizes the quantitative performance of the method.
| Parameter | Result |
| Linearity Range | 0.5 - 100 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD) | 0.1 µg/mL |
| Limit of Quantification (LOQ) | 0.3 µg/mL |
| Precision (%RSD) | < 2% |
| Accuracy (% Recovery) | 98 - 102% |
Experimental Protocols
1. Preparation of Standard Solutions:
-
Stock Standard Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve and dilute to volume with methanol. This stock solution should be stored at 4°C and protected from light.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock standard solution with the mobile phase (at initial conditions, 30% methanol in water) to obtain concentrations ranging from 0.5 µg/mL to 100 µg/mL.
2. Sample Preparation:
-
For Reaction Monitoring: Withdraw an aliquot of the reaction mixture and dilute it with methanol to a concentration within the linear range of the method. Filter the diluted sample through a 0.45 µm syringe filter before injection.
-
For Purity Assessment: Accurately weigh the this compound sample and prepare a solution in methanol at a known concentration (e.g., 1 mg/mL). Further dilute with the mobile phase to fall within the calibrated range and filter through a 0.45 µm syringe filter prior to HPLC analysis.
3. HPLC Analysis Procedure:
-
Equilibrate the HPLC system with the initial mobile phase composition (30% Methanol) for at least 30 minutes or until a stable baseline is achieved.
-
Inject 10 µL of each standard solution and the prepared sample solution into the HPLC system.
-
Run the HPLC analysis using the gradient program specified in the chromatographic conditions.
-
Record the chromatograms and integrate the peak area for this compound.
-
Construct a calibration curve by plotting the peak area versus the concentration of the standard solutions.
-
Determine the concentration of this compound in the samples by interpolating their peak areas on the calibration curve.
Visualizations
Caption: Experimental workflow for the HPLC analysis of this compound.
Caption: Logical workflow for HPLC method validation.
3-Aminocoumarin as a Turn-On Fluorescent Probe: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Aminocoumarin derivatives have emerged as a versatile class of fluorophores for the development of "turn-on" fluorescent probes. These probes are designed to exhibit minimal fluorescence in their native state and show a significant increase in fluorescence intensity upon selective reaction with a target analyte. This "turn-on" mechanism provides a high signal-to-noise ratio, making them ideal for sensitive detection in complex biological systems. The core this compound scaffold can be readily modified at the 3-amino position to incorporate specific recognition moieties for a wide range of analytes, including metal ions, enzymes, reactive oxygen species (ROS), and biothiols. This document provides detailed application notes and protocols for the use of this compound-based turn-on fluorescent probes.
Principle of Operation
The "turn-on" fluorescence response of this compound probes is typically governed by a process called Photoinduced Electron Transfer (PET). In the "off" state, a recognition moiety attached to the 3-amino group acts as an electron donor, quenching the fluorescence of the coumarin fluorophore through PET. Upon binding or reaction with the target analyte, the electron-donating ability of the recognition moiety is suppressed, inhibiting the PET process and leading to a significant enhancement of fluorescence.
Applications and Protocols
Detection of Metal Ions: Aluminum (Al³⁺)
A this compound-based Schiff base probe has been developed for the selective turn-on detection of Al³⁺. The probe demonstrates a significant fluorescence enhancement upon binding to Al³⁺ due to the chelation-enhanced fluorescence (CHEF) effect.
Quantitative Data:
| Probe | Analyte | Detection Limit (LOD) | Fluorescence Enhancement | Binding Constant (Ka) |
| CSB-1 | Al³⁺ | - | ~24-fold | (1.06 ± 0.2) x 10⁴ M⁻¹ |
| CN | Al³⁺ | 0.10 µM | - | 9.55 x 10⁴ M⁻¹ |
| L | Al³⁺ | 8.2 x 10⁻⁷ M | 200-fold | - |
| PCEH | Al³⁺ | 10⁻⁹ M | - | 10⁴ M⁻¹ |
Experimental Protocol: Fluorometric Detection of Al³⁺ in Aqueous Solution
-
Reagent Preparation:
-
Prepare a stock solution of the this compound-Al³⁺ probe (e.g., CSB-1) at a concentration of 1 mM in DMSO or a suitable organic solvent.
-
Prepare a stock solution of AlCl₃ (or another aluminum salt) at a concentration of 10 mM in deionized water.
-
Prepare a working buffer solution (e.g., 10 mM HEPES, pH 7.4).
-
-
Assay Procedure:
-
In a quartz cuvette, add the appropriate volume of the working buffer.
-
Add the probe stock solution to achieve a final concentration of 10 µM.
-
Record the baseline fluorescence spectrum of the probe solution. The excitation wavelength will be specific to the probe (typically in the range of 350-400 nm).
-
Incrementally add small aliquots of the Al³⁺ stock solution to the cuvette.
-
After each addition, gently mix the solution and allow it to incubate for a few minutes to ensure complete binding.
-
Record the fluorescence emission spectrum after each addition.
-
Plot the fluorescence intensity at the emission maximum against the concentration of Al³⁺ to generate a calibration curve.
-
Experimental Protocol: Live Cell Imaging of Intracellular Al³⁺
-
Cell Culture:
-
Culture cells (e.g., HeLa cells) on glass-bottom dishes or coverslips suitable for fluorescence microscopy.
-
-
Cell Treatment:
-
Wash the cells with phosphate-buffered saline (PBS).
-
Incubate the cells with the this compound-Al³⁺ probe at a final concentration of 5-10 µM in cell culture medium for 30-60 minutes at 37°C.
-
Wash the cells twice with PBS to remove any excess probe.
-
Treat the cells with different concentrations of Al³⁺ for a specified time.
-
-
Fluorescence Microscopy:
-
Image the cells using a fluorescence microscope equipped with the appropriate filter set for the coumarin probe (e.g., DAPI or blue filter set).
-
Capture images before and after Al³⁺ treatment to observe the change in intracellular fluorescence.
-
Application Notes and Protocols: Synthesis and Application of 3-Aminocoumarin-Based Chemosensors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis and utilization of 3-aminocoumarin-based chemosensors for the detection of various analytes. The inherent photophysical properties of the this compound scaffold, such as high quantum yields and large Stokes shifts, make it an excellent platform for the design of fluorescent probes.[1][2] Modifications at the 3-amino position and other sites on the coumarin ring allow for the tuning of selectivity and sensitivity towards a wide range of metal ions, anions, and biomolecules.[3]
Overview of this compound-Based Chemosensors
This compound derivatives have been extensively developed as "turn-on" or "turn-off" fluorescent chemosensors. The sensing mechanism often relies on processes such as Intramolecular Charge Transfer (ICT), Photoinduced Electron Transfer (PET), Chelation-Enhanced Fluorescence (CHEF), or specific chemical reactions like Michael addition. Upon interaction with the target analyte, the electronic properties of the fluorophore are altered, leading to a detectable change in fluorescence intensity or a shift in the emission wavelength.
This document details the synthesis and application of representative this compound-based chemosensors for the detection of ferric ions (Fe³⁺), aluminum ions (Al³⁺), and cyanide ions (CN⁻).
Quantitative Data Summary
The following table summarizes the key performance metrics of selected this compound-based chemosensors for various analytes. This allows for a direct comparison of their sensitivity and binding affinities.
| Chemosensor | Analyte | Detection Limit | Binding Constant (Kₐ) | Sensing Mechanism | Solvent System | Reference |
| AC-Fe | Fe³⁺ | 1.67 x 10⁻⁷ M | - | Fluorescence Quenching | Aqueous Media | |
| AC-Al | Al³⁺ | 8.2 x 10⁻⁷ M | 7.9 x 10⁴ M⁻¹ | CHEF | Ethanol | |
| AC-CN-1 | CN⁻ | 5.79 x 10⁻⁸ M | 1.02 x 10⁶ M⁻¹ | Michael Addition / ICT | - | |
| AC-CN-2 | CN⁻ | - | - | Nucleophilic Addition / ICT | Acetonitrile | |
| AC-Cu/Hg | Cu²⁺ / Hg²⁺ | 33 nM (Cu²⁺), 36.75 nM (Hg²⁺) | - | CHEQ (Cu²⁺), CHEF (Hg²⁺) | DMSO:H₂O |
Experimental Protocols
Synthesis of a this compound-Based Chemosensor for Fe³⁺ (Illustrative Example)
This protocol is a generalized procedure based on common synthetic routes for coumarin-based chemosensors.
Objective: To synthesize a this compound derivative functionalized with a receptor for Fe³⁺ ions.
Materials:
-
Substituted salicylaldehyde
-
Ethyl cyanoacetate
-
Piperidine
-
Ethanol
-
Hydrazine hydrate
-
Receptor moiety with an aldehyde group (e.g., 2-hydroxy-1-naphthaldehyde)
-
Glacial acetic acid
Procedure:
-
Synthesis of 3-acetyl-7-hydroxycoumarin: A mixture of 2,4-dihydroxybenzaldehyde and ethyl acetoacetate in ethanol is refluxed in the presence of a catalytic amount of piperidine for 4 hours. The resulting solid is filtered, washed with ethanol, and dried to yield the intermediate.
-
Synthesis of 3-amino-7-hydroxycoumarin: The 3-acetyl-7-hydroxycoumarin is refluxed with hydrazine hydrate in ethanol for 6 hours. The product, 3-amino-7-hydroxycoumarin, is obtained after cooling and filtration.
-
Synthesis of the Schiff Base Chemosensor: 3-amino-7-hydroxycoumarin and an appropriate aldehyde-containing receptor molecule are dissolved in ethanol. A few drops of glacial acetic acid are added, and the mixture is refluxed for 8 hours. The final chemosensor precipitates upon cooling and is purified by recrystallization.
Workflow Diagram:
Caption: Synthetic workflow for a this compound-based Fe³⁺ chemosensor.
Protocol for Fe³⁺ Detection
Objective: To determine the concentration of Fe³⁺ ions in an aqueous sample using the synthesized chemosensor.
Materials:
-
Stock solution of the Fe³⁺ chemosensor (e.g., 1 mM in DMSO)
-
Stock solution of FeCl₃ (e.g., 10 mM in deionized water)
-
HEPES buffer (pH 7.2)
-
Fluorometer
Procedure:
-
Prepare a series of standard Fe³⁺ solutions with varying concentrations by diluting the stock FeCl₃ solution in HEPES buffer.
-
In a cuvette, add a specific volume of the chemosensor stock solution and dilute with HEPES buffer to a final volume.
-
Record the initial fluorescence emission spectrum of the chemosensor solution.
-
Sequentially add aliquots of the standard Fe³⁺ solutions to the cuvette, mixing thoroughly after each addition.
-
Record the fluorescence emission spectrum after each addition.
-
A decrease in fluorescence intensity indicates the presence of Fe³⁺.
-
Plot the fluorescence intensity at the emission maximum against the Fe³⁺ concentration to generate a calibration curve.
-
The detection limit can be calculated using the formula 3σ/k, where σ is the standard deviation of the blank and k is the slope of the calibration curve.
Signaling Pathways and Mechanisms
Chelation-Enhanced Fluorescence (CHEF) for Al³⁺ Detection
In this mechanism, the non-fluorescent or weakly fluorescent chemosensor coordinates with the Al³⁺ ion. This binding event restricts the photoinduced electron transfer (PET) process and inhibits non-radiative decay pathways, leading to a significant enhancement of the fluorescence intensity ("turn-on" response).
Signaling Pathway Diagram:
Caption: CHEF mechanism for Al³⁺ detection.
Michael Addition and ICT Modulation for CN⁻ Detection
For the detection of cyanide, the sensor is often designed with a Michael acceptor at the 4-position of the coumarin ring. The nucleophilic addition of CN⁻ to this position disrupts the intramolecular charge transfer (ICT) pathway from the donor to the acceptor part of the molecule. This disruption leads to a blue shift in the emission spectrum or a quenching of the fluorescence ("turn-off" response).
Signaling Pathway Diagram:
Caption: Michael addition mechanism for CN⁻ detection.
Applications in Drug Development and Biological Research
The high sensitivity and selectivity of this compound-based chemosensors make them valuable tools in various research fields:
-
Environmental Monitoring: Detection of toxic heavy metal ions and anions in water and soil samples.
-
Biomedical Diagnostics: Imaging and quantification of biologically important ions and molecules in living cells and tissues. This can aid in understanding the role of these species in disease pathogenesis.
-
Drug Discovery: Screening for compounds that modulate the activity of metalloenzymes or other targets where ion concentration is critical. The development of theranostic agents that combine diagnostic sensing with therapeutic action is an emerging area.
These application notes provide a foundational understanding for the synthesis and utilization of this compound-based chemosensors. The provided protocols and diagrams serve as a starting point for researchers to design and implement these powerful analytical tools in their specific applications.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-Aminocoumarin
Welcome to the technical support center for the synthesis of 3-Aminocoumarin. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during the synthesis of this important scaffold.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
A1: The most prevalent methods for synthesizing this compound and its derivatives include the Knoevenagel condensation, Perkin reaction, and various multi-component reactions. The choice of method often depends on the available starting materials, desired substitution patterns, and required reaction conditions (e.g., conventional heating, microwave irradiation).[1][2][3] A common route involves the condensation of a substituted salicylaldehyde with an active methylene compound like N-acetylglycine, followed by hydrolysis of the resulting 3-acetamidocoumarin.[4]
Q2: What factors significantly influence the yield of this compound?
A2: The yield of this compound synthesis is highly dependent on several factors, including the choice of catalyst, solvent, reaction temperature, and reaction time. For instance, in the Knoevenagel condensation, catalysts like piperidine, sodium azide, or potassium carbonate have been shown to significantly affect the yield.[1] Solvent selection is also critical, with options ranging from ethanol and methanol to solvent-free conditions, each impacting the reaction efficiency. Microwave-assisted synthesis has been reported to reduce reaction times and, in some cases, improve yields.
Q3: How can I minimize the formation of byproducts, such as 3-hydroxycoumarins?
A3: The formation of 3-hydroxycoumarins is a common issue, particularly during the hydrolysis of 3-acetamidocoumarins under aqueous acidic or basic conditions. To circumvent this, a non-aqueous workup or hydrolysis-free methods can be employed. One such strategy involves acylation-deacylation sequences under non-aqueous conditions to convert the 3-acetamidocoumarin to the desired this compound.
Q4: Can I synthesize this compound in a one-pot reaction?
A4: Yes, one-pot synthesis of coumarin derivatives, including precursors to 3-aminocoumarins, has been reported. For example, a one-pot synthesis of coumarin-3-carboxylic acids via Knoevenagel condensation has been achieved at room temperature in water. These methods offer advantages in terms of efficiency and reduced work-up steps.
Troubleshooting Guides
Issue 1: Low or No Yield of this compound
| Possible Cause | Suggested Solution |
| Inefficient Catalyst | The choice of catalyst is crucial. For Knoevenagel condensations, consider screening different catalysts such as piperidine, sodium azide, or potassium carbonate to find the optimal one for your specific substrates. For Perkin reactions, bases like triethylamine or sodium acetate are commonly used. |
| Inappropriate Solvent | The solvent can significantly impact reaction kinetics and solubility of reactants. Experiment with different solvents like ethanol, methanol, DMF, or even solvent-free conditions. Deep eutectic solvents (DES) have also been used as both solvent and catalyst. |
| Suboptimal Reaction Temperature | Temperature plays a key role. While some reactions proceed at room temperature, others require heating or refluxing. Consider optimizing the temperature for your specific reaction. Microwave-assisted heating can sometimes improve yields and reduce reaction times. |
| Incorrect Reaction Time | Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time. Insufficient time may lead to incomplete conversion, while prolonged reaction times can lead to byproduct formation. |
| Poor Quality of Starting Materials | Ensure the purity of your starting materials, especially the salicylaldehyde and the active methylene compound. Impurities can interfere with the reaction. |
Issue 2: Formation of Significant Amounts of Byproducts (e.g., 3-Hydroxycoumarin)
| Possible Cause | Suggested Solution |
| Hydrolysis of the Amide Group | During the hydrolysis of 3-acetamidocoumarin to this compound, the amide bond can be cleaved to form the undesired 3-hydroxycoumarin. |
| Employ a hydrolysis-free method. This can involve an acylation-deacylation sequence. For example, treat the 3-acetamidocoumarin with Boc-anhydride followed by deprotection under non-aqueous acidic conditions. | |
| Side Reactions of the Aldehyde | The aromatic aldehyde may undergo side reactions under the reaction conditions. |
| Ensure an inert atmosphere if the reactants are sensitive to oxidation. Optimize the reaction temperature and time to minimize degradation. |
Experimental Protocols
Protocol 1: Synthesis of 3-Arylcoumarins via Perkin Condensation
This protocol is adapted for the synthesis of 3-(3-aminophenyl)-2H-chromen-2-one.
Materials:
-
Salicylaldehyde
-
3-Aminophenylacetic acid
-
Acetic anhydride
-
Triethylamine
-
Ethanol (for recrystallization)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine salicylaldehyde (1.0 eq), 3-aminophenylacetic acid (1.1 eq), and acetic anhydride (3.0 eq).
-
Carefully add triethylamine (2.0 eq) dropwise to the stirred mixture.
-
Heat the reaction mixture to 120 °C and maintain this temperature with vigorous stirring for 3-5 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After completion, cool the mixture to room temperature and pour it into ice-water.
-
Collect the precipitated crude solid by filtration.
-
Purify the crude product by recrystallization from ethanol to obtain pure 3-(3-aminophenyl)-2H-chromen-2-one.
-
Dry the purified product in a vacuum oven and characterize it using appropriate spectroscopic methods (¹H NMR, ¹³C NMR, IR, Mass Spectrometry).
Data Presentation: Optimization of Knoevenagel Condensation for 3-Substituted Coumarins
The following table summarizes the optimization of reaction conditions for the synthesis of 3-substituted coumarins.
| Entry | Catalyst (mol%) | Time (h) | Temperature | Solvent | Yield (%) |
| 1 | 5 | 5 | 40 °C | Water:Ethanol (5:5) | 40 |
| 2 | 10 | 5 | 40 °C | Water:Ethanol (5:5) | 50 |
| 3 | 15 | 5 | 40 °C | Water:Ethanol (5:5) | 55 |
| 4 | 20 | 5 | 40 °C | Water:Ethanol (5:5) | 60 |
| 5 | 20 | 5 | 40 °C | Water | 70 |
| 6 | 30 | 5 | 40 °C | Water | 80 |
| 7 | 30 | 6 | Room Temp | Water | 85 |
| 8 | 20 | 5 | Room Temp | Water | 95 |
| 9 | 25 | 5 | Room Temp | Water | 90 |
Visualizations
References
- 1. Recent Advances in the Synthesis of Coumarin Derivatives from Different Starting Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Coumarins: Fast Synthesis by the Knoevenagel Condensation under Microwave Irradiation. [ch.ic.ac.uk]
- 3. Perkin reaction - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
Technical Support Center: Enhancing the Photostability of 3-Aminocoumarin Derivatives
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting and enhancing the photostability of 3-aminocoumarin derivatives in their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that contribute to the photobleaching of this compound derivatives?
A1: The photobleaching of this compound derivatives, a process where the fluorophore loses its ability to fluoresce due to light-induced chemical damage, is primarily influenced by several factors. The electron-rich nature of the coumarin scaffold makes it susceptible to oxidation, especially at the 3- and 4-positions.[1] The excited state of the coumarin dye can react with molecular oxygen to generate reactive oxygen species (ROS), such as singlet oxygen, which can then degrade the dye molecule.[1] The presence of oxygen has been shown to accelerate the photodegradation of aminocoumarins.[2]
Q2: How does the chemical structure of a this compound derivative affect its photostability?
A2: The substitution pattern on the coumarin ring significantly impacts photostability. Electron-donating groups at the 7-position, such as amino or hydroxyl groups, generally increase the fluorescence quantum yield but can sometimes decrease photostability by making the molecule more prone to oxidation.[1] Conversely, introducing electron-withdrawing groups at the 3- or 4-position can enhance photostability by reducing the electron density of the coumarin ring, thus making it less susceptible to photooxidation.[1] Furthermore, incorporating bulky substituents can sterically hinder the approach of reactive species, thereby improving photostability. Recent studies have shown that incorporating an azetidine ring can enhance both the brightness and photostability of coumarins, likely by restricting the formation of a twisted intramolecular charge transfer (TICT) state. Halogenation, particularly at the 3-position, has also been demonstrated to improve photostability.
Q3: What role does the local environment, such as solvent or mounting medium, play in the photostability of these dyes?
A3: The local environment is crucial for the photostability of this compound derivatives. The polarity of the solvent can influence the energy levels of the excited state and affect the rate of photobleaching. For instance, some aminocoumarins degrade faster in solvents of low polarity. A higher viscosity of the medium can limit the diffusion of molecular oxygen, which in turn reduces the rate of photooxidation. The pH of the solution is another critical factor, as the protonation state of the amino group can significantly alter the electronic structure and photostability.
Troubleshooting Guides
Issue 1: Rapid photobleaching observed during fluorescence microscopy.
| Potential Cause | Troubleshooting Steps |
| Presence of Molecular Oxygen | Deoxygenate the imaging buffer by bubbling it with nitrogen gas. Use a commercial oxygen scavenging system. |
| High Excitation Light Intensity | Reduce the laser power or lamp intensity to the minimum required for a sufficient signal-to-noise ratio. Use neutral density filters to attenuate the excitation light. |
| Prolonged Exposure Time | Decrease the exposure time for each image acquisition. Increase the time interval between successive image captures in time-lapse experiments. |
| Suboptimal Mounting Medium | Use a mounting medium containing an antifade reagent. Commercially available antifade media can significantly reduce photobleaching. |
| Inherent Photolability of the Derivative | Consider synthesizing or using a more photostable derivative. Modifications such as halogenation or the introduction of an azetidine group can improve photostability. |
Issue 2: Low fluorescence quantum yield after chemical modification to improve photostability.
| Potential Cause | Troubleshooting Steps |
| Aggregation of the Dye | Reduce the concentration of the probe. Incorporate a small amount of a non-ionic surfactant like Tween-20 to prevent aggregation. |
| Suboptimal Solvent Polarity | Screen a range of solvents with different polarities to find an environment that balances photostability and high quantum yield. |
| Unfavorable Substituent Effects | The modification may have introduced a non-radiative decay pathway. Consider alternative substitution patterns or positions on the coumarin ring. |
| pH Sensitivity | Characterize the pH profile of the new derivative to identify the optimal pH range for maximum fluorescence. Ensure the experimental buffer is maintained at this pH. |
| Presence of Quenching Impurities | Purify the modified derivative thoroughly using techniques like HPLC or column chromatography to remove any residual reactants or byproducts that could quench fluorescence. |
Data Presentation
Table 1: Photophysical Properties of Selected this compound Derivatives
| Compound | Solvent | Absorption Max (λ_abs, nm) | Emission Max (λ_em, nm) | Fluorescence Quantum Yield (Φ_F) | Reference |
| 7-Amino-4-methylcoumarin | Ethanol | ~350 | ~440 | ~0.5 | |
| 7-Diethylamino-4-methylcoumarin | Ethanol | ~373 | ~450 | ~0.5 | |
| 3-(4-Methylthiazolyl)-7-hydroxycoumarin | Toluene | - | - | 0.34 | |
| 3-(4-(Benzodioxolyl)-thiazolyl)-7-hydroxycoumarin | Toluene | - | - | 0.42 | |
| Ethyl 7-(diethylamino)-2-oxo-2H-chromene-3-carboxylate | THF | - | - | 0.43 | |
| 3-Bromo-7-(diethylamino)coumarin | - | 413 | - | 1.4% (Uncaging) |
Note: The data is compiled from various sources and experimental conditions may vary.
Experimental Protocols
Protocol 1: Determination of Photobleaching Quantum Yield
This protocol outlines the steps to determine the photobleaching quantum yield (Φ_b), a measure of a fluorophore's susceptibility to photodegradation.
-
Sample Preparation:
-
Prepare a dilute solution of the this compound derivative in a suitable solvent (e.g., ethanol, DMSO) in a quartz cuvette. The absorbance at the excitation wavelength should be less than 0.05 to minimize inner filter effects.
-
Prepare a reference standard with a known photobleaching quantum yield under similar conditions.
-
-
Instrumentation Setup:
-
Use a spectrofluorometer equipped with a stable, continuous wave (CW) light source (e.g., xenon arc lamp or laser).
-
Set the excitation wavelength to the absorption maximum of the derivative.
-
Set the emission wavelength to the fluorescence maximum.
-
-
Measurement:
-
Record the initial fluorescence intensity (F_0) at time t=0.
-
Continuously illuminate the sample with the excitation light at a constant intensity.
-
Record the fluorescence intensity (F_t) at regular time intervals until it has significantly decreased (e.g., by 50%).
-
-
Data Analysis:
-
Plot the natural logarithm of the normalized fluorescence intensity (ln(F_t / F_0)) against time (t).
-
The slope of the resulting linear fit is the photobleaching rate constant (k_b).
-
The photobleaching quantum yield (Φ_b) can be calculated using the following equation, often relative to a standard: Φ_b(sample) = Φ_b(standard) * (k_b(sample) / k_b(standard)) * (Abs(standard) / Abs(sample)) where Abs is the absorbance at the excitation wavelength.
-
Protocol 2: Assessing Photostability using Time-Lapse Fluorescence Microscopy
This protocol describes how to evaluate the photostability of a this compound derivative in a cellular context.
-
Cell Culture and Labeling:
-
Culture adherent cells on a glass-bottom dish suitable for microscopy.
-
Incubate the cells with the this compound derivative at an appropriate concentration and for a sufficient duration to achieve labeling of the target structure.
-
Wash the cells with fresh imaging medium to remove any unbound dye.
-
-
Microscope Setup:
-
Use a fluorescence microscope equipped with a sensitive camera (e.g., sCMOS or EMCCD) and a stable light source.
-
Select the appropriate filter set for the excitation and emission wavelengths of the coumarin derivative.
-
To minimize phototoxicity, use the lowest possible excitation light intensity and exposure time that provides a good signal-to-noise ratio.
-
-
Time-Lapse Imaging:
-
Define a region of interest (ROI) containing labeled cells.
-
Acquire a series of images at fixed time intervals (e.g., every 30 seconds for a total of 30 minutes). Keep all imaging parameters (excitation intensity, exposure time, camera gain) constant throughout the experiment.
-
-
Image Analysis:
-
Quantify the mean fluorescence intensity within the ROIs for each time point.
-
Correct for background fluorescence by subtracting the mean intensity of a region without cells.
-
Normalize the background-corrected intensity at each time point to the initial intensity (at t=0).
-
Plot the normalized fluorescence intensity as a function of time. The rate of decay of the fluorescence signal is a measure of the photostability of the dye in the cellular environment.
-
Mandatory Visualizations
Caption: Experimental workflow for assessing the photostability of this compound derivatives.
Caption: Simplified photodegradation pathways of this compound derivatives.
References
Troubleshooting low labeling efficiency with 3-Aminocoumarin
This guide provides troubleshooting assistance and answers to frequently asked questions for researchers, scientists, and drug development professionals experiencing low labeling efficiency or weak fluorescence signals with 3-Aminocoumarin derivatives.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the labeling of proteins with this compound dyes and subsequent fluorescence measurements in a direct question-and-answer format.
Q1: Why is the fluorescence signal of my this compound-labeled protein weak or undetectable?
A weak or absent signal is not necessarily indicative of a failed labeling reaction.[1] Several factors can influence the final fluorescence intensity. The primary areas to investigate are:
-
Low Labeling Efficiency: The dye may not have coupled effectively to the protein.
-
Dye Properties: The intrinsic brightness and environmental sensitivity of the specific this compound derivative can affect the signal.[1]
-
Protein-Specific Effects: The local environment on the protein surface where the dye is attached can quench fluorescence.[1]
-
Purification Issues: The presence of excess, unbound dye can create high background noise, making the specific signal appear weak.[1]
-
Instrumentation: The settings on your fluorometer or microscope may not be optimal for your specific coumarin dye.[1]
Q2: How can I determine if the low signal is due to poor labeling efficiency?
Inefficient labeling is a primary cause of low fluorescence. To troubleshoot this, consider the following factors related to the reaction chemistry:
-
Verify Labeling Chemistry: Most this compound dyes are supplied as amine-reactive N-hydroxysuccinimide (NHS) esters, which target primary amines (the N-terminus and lysine side chains) on the protein. Ensure your protein has accessible primary amines.
-
Check Reaction Buffer and pH: The pH of the labeling reaction is critical. For NHS ester reactions, a pH of 8.3-8.5 is optimal. At a lower pH, the target amino groups are protonated and unreactive, while a significantly higher pH accelerates the hydrolysis of the NHS ester, reducing its reactivity with the protein. Avoid buffers containing primary amines, such as Tris, as they compete with the protein for the dye.
-
Assess Dye Quality and Storage: Ensure the this compound dye has been stored correctly, protected from light and moisture, to prevent degradation. It is best to prepare fresh solutions of the dye in an anhydrous solvent like DMSO or DMF immediately before use.
-
Optimize Dye-to-Protein Ratio: A suboptimal molar ratio of dye to protein can lead to under-labeling (too little dye) or over-labeling. Over-labeling can cause self-quenching, where fluorophores in close proximity diminish each other's signal. A 10- to 20-fold molar excess of the dye is a common starting point for optimization.
-
Confirm Protein Concentration: An accurate protein concentration is essential for calculating the correct molar ratios for the labeling reaction.
Q3: Could the specific this compound derivative be the reason for the low signal?
Yes, the choice of fluorophore is critical. Different coumarin derivatives have varying properties:
-
Intrinsic Brightness: Dyes vary in their quantum yields and extinction coefficients, which determine their overall brightness. Some coumarin dyes are inherently less bright than other classes of fluorophores and may be best suited for highly abundant targets.
-
Environmental Sensitivity: The fluorescence of many coumarin dyes is highly sensitive to their local environment. The microenvironment on the protein surface, including polarity, can either enhance or quench fluorescence. For example, some 7-aminocoumarins show reduced quantum yield in more polar environments.
-
pH Sensitivity: The fluorescence of some hydroxycoumarin derivatives is pH-dependent. If your downstream application is in an acidic environment (e.g., endosomes), choose a coumarin derivative that remains fluorescent at low pH.
Q4: How does the target protein itself affect the fluorescence signal?
The protein can directly influence the fluorescence of the attached dye through several mechanisms:
-
Fluorescence Quenching: Amino acid residues, such as tryptophan or tyrosine, in close proximity to the conjugated dye can quench its fluorescence.
-
Protein Aggregation: If the labeling process induces protein aggregation, it can bring fluorophores close together, leading to self-quenching.
-
Solubility Issues: Attaching a bulky, hydrophobic dye can sometimes cause the protein to precipitate out of solution.
Q5: What is the importance of post-labeling purification?
Proper purification is critical to remove any unconjugated dye. Free dye in solution will fluoresce, leading to high background signals that can obscure the signal from the labeled protein and interfere with accurate quantification of labeling efficiency. Common purification methods include size-exclusion chromatography (gel filtration), dialysis, and spin columns.
Data Presentation
Table 1: Key Parameters for this compound NHS Ester Labeling Reactions
| Parameter | Recommended Range | Rationale & Notes | Citations |
| pH | 8.3 - 8.5 | Optimal for deprotonation of primary amines without rapid hydrolysis of the NHS ester. | |
| Buffer Composition | 0.1 M Sodium Bicarbonate or Phosphate Buffer | Must be free of primary amines (e.g., Tris) which compete with the target protein. | |
| Dye:Protein Molar Ratio | 10:1 to 20:1 (starting point) | This should be optimized for each specific protein to avoid under- or over-labeling. | |
| Protein Concentration | 1 - 10 mg/mL | Higher protein concentrations can improve labeling efficiency. | |
| Reaction Time | 1 - 4 hours (Room Temp) or Overnight (4°C) | Longer incubation may be needed for less reactive proteins or lower temperatures. | |
| Dye Solvent | Anhydrous DMSO or DMF | Ensure solvent is fresh and free of water/amines to prevent dye degradation. |
Table 2: Troubleshooting Low Labeling Efficiency
| Problem Observed | Possible Cause | Recommended Solution | Citations |
| Low Degree of Labeling (DOL) | Incorrect buffer pH | Verify reaction buffer is pH 8.3-8.5. | |
| Inactive/hydrolyzed NHS ester | Use a fresh aliquot of dye and anhydrous solvent. Ensure proper storage. | ||
| Insufficient dye concentration | Increase the molar excess of dye in the reaction (e.g., from 10:1 to 20:1). | ||
| Competing nucleophiles in buffer | Use a buffer free of primary amines (e.g., Tris, glycine). | ||
| Weak Fluorescence Despite Good DOL | Fluorescence quenching by protein | The dye may be located near quenching residues (e.g., Tryptophan). This is protein-specific. | |
| Self-quenching from over-labeling | Reduce the dye:protein molar ratio to achieve a lower DOL. | ||
| Environmental sensitivity of dye | The dye's fluorescence may be quenched by the polarity of its local environment on the protein. | ||
| High Background Signal | Incomplete removal of free dye | Repeat the purification step (e.g., size-exclusion chromatography) or use a column with a larger bed volume. | |
| Protein Precipitation | Labeled protein is less soluble | Lower the dye:protein molar ratio. Consider using a more hydrophilic or PEGylated coumarin derivative. |
Mandatory Visualization
Caption: General experimental workflow for protein labeling with this compound NHS Ester.
References
Minimizing byproduct formation in 3-Aminocoumarin synthesis
This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions to minimize byproduct formation during the synthesis of 3-aminocoumarin and its derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for this compound?
The most prevalent methods for synthesizing the this compound scaffold include the Knoevenagel condensation of a salicylaldehyde with an activated glycine derivative, the Perkin reaction, and variations involving multicomponent reactions. The choice of route often depends on the desired substitution pattern and available starting materials.
Q2: What are the typical byproducts observed in this compound synthesis?
Common byproducts often arise from side reactions of the starting materials or intermediates. These can include dimers, products of self-condensation of the salicylaldehyde, or incompletely cyclized intermediates. For instance, in the Knoevenagel condensation, the formation of a bis-coumarin or uncyclized Michael adduct can occur.
Q3: How does the choice of catalyst influence byproduct formation?
The catalyst plays a critical role in directing the reaction towards the desired this compound product. Basic catalysts like piperidine or pyridine are commonly used in the Knoevenagel condensation. The concentration and type of catalyst can significantly impact the rate of the desired cyclization versus side reactions. Using a milder base or optimizing the catalyst loading can often minimize the formation of undesired byproducts.
Q4: Can the solvent system affect the purity of the final product?
Yes, the choice of solvent is crucial. Solvents like ethanol, methanol, or acetic acid are frequently employed. The solvent's polarity and boiling point can influence reaction kinetics and the solubility of intermediates and byproducts, thereby affecting the product profile. In some cases, using a solvent that facilitates the precipitation of the desired product can simplify purification and reduce the contamination by soluble byproducts.
Troubleshooting Guide
Problem 1: Low yield of the desired this compound with significant starting material remaining.
-
Possible Cause: Incomplete reaction due to insufficient reaction time or temperature. The catalyst may also be deactivated or used in an insufficient amount.
-
Solution:
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
If the reaction has stalled, consider incrementally increasing the temperature.
-
Ensure the catalyst is fresh and used in the appropriate stoichiometric ratio. A slight excess may be necessary in some cases.
-
Increase the reaction time and continue monitoring by TLC until the starting material is consumed.
-
Problem 2: Multiple spots are observed on the TLC plate, indicating a mixture of products.
-
Possible Cause: This is a classic sign of significant byproduct formation. The reaction conditions may be too harsh, or the wrong type of catalyst/solvent may be promoting side reactions.
-
Solution:
-
Lower the reaction temperature to reduce the rate of side reactions.
-
Experiment with a milder catalyst. For example, if using a strong base, try a weaker organic base like triethylamine.
-
Change the solvent to one with a different polarity, which may disfavor the formation of certain byproducts.
-
Purify the crude product using column chromatography to isolate the desired this compound.
-
Problem 3: The final product is difficult to purify or crystallize.
-
Possible Cause: The presence of closely related byproducts or residual starting materials can inhibit crystallization. The product may also be an oil at room temperature depending on its substitution pattern.
-
Solution:
-
Attempt purification by column chromatography using a carefully selected solvent system to separate the product from impurities.
-
Try different crystallization solvents or solvent mixtures. A common technique is to dissolve the crude product in a good solvent and then add a poor solvent dropwise until turbidity is observed, followed by slow cooling.
-
If the product is an oil, it may be necessary to convert it to a salt (e.g., hydrochloride salt) to induce crystallization.
-
Quantitative Data Summary
The following tables summarize how different reaction conditions can affect the yield of this compound derivatives.
Table 1: Effect of Catalyst on the Synthesis of this compound via Knoevenagel Condensation
| Catalyst | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| Piperidine | Ethanol | Reflux | 6 | 85 | |
| Pyridine | Ethanol | Reflux | 8 | 78 | |
| Triethylamine | Acetic Acid | 100 | 5 | 82 | |
| No Catalyst | Ethanol | Reflux | 24 | <10 |
Table 2: Influence of Solvent on Product Yield
| Solvent | Catalyst | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| Ethanol | Piperidine | Reflux | 6 | 85 | |
| Methanol | Piperidine | Reflux | 6 | 80 | |
| Acetic Acid | Piperidine | 100 | 4 | 75 | |
| Toluene | Piperidine | Reflux | 12 | 65 |
Visual Guides
The following diagrams illustrate key workflows and relationships in this compound synthesis.
Caption: Knoevenagel condensation workflow for this compound synthesis.
Caption: Troubleshooting logic for byproduct formation in synthesis.
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of this compound via Knoevenagel Condensation
-
Reactant Preparation: In a round-bottom flask equipped with a reflux condenser, dissolve one equivalent of the substituted salicylaldehyde and 1.1 equivalents of N-acetylglycine in a minimal amount of absolute ethanol.
-
Catalyst Addition: To the stirred solution, add a catalytic amount of piperidine (approximately 0.1 equivalents).
-
Reaction: Heat the mixture to reflux and maintain this temperature for 4-6 hours. Monitor the progress of the reaction by TLC, observing the disappearance of the salicylaldehyde spot.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. The product may precipitate out of the solution. If so, collect the solid by vacuum filtration. If not, pour the reaction mixture into ice-cold water to induce precipitation.
-
Purification: Wash the collected solid with cold water and then a small amount of cold ethanol to remove residual impurities. The crude product can be further purified by recrystallization from ethanol or by column chromatography on silica gel if necessary.
-
Characterization: Confirm the structure and purity of the final this compound product using techniques such as NMR, IR spectroscopy, and mass spectrometry.
Effect of solvent polarity on 3-Aminocoumarin fluorescence
This technical support center provides targeted troubleshooting guides, frequently asked questions (FAQs), and experimental protocols for researchers, scientists, and drug development professionals working with 3-aminocoumarin and its derivatives. The focus is on understanding and managing the effect of solvent polarity on fluorescence properties.
Frequently Asked Questions (FAQs)
Q1: Why does the fluorescence intensity and color of my this compound sample change so dramatically in different solvents?
A1: This phenomenon is known as solvatochromism, and it is a characteristic feature of many 7-aminocoumarin derivatives.[1] The underlying mechanism is an intramolecular charge transfer (ICT) that occurs upon photoexcitation.[2] The amino group at the 7-position acts as an electron donor, and the coumarin core acts as an acceptor.[2] The polarity of the solvent can stabilize this charge-separated excited state to varying degrees, which in turn affects the energy of the emitted light (color) and the efficiency of the fluorescence (intensity).[1][2]
Q2: What is the general trend for this compound fluorescence as solvent polarity increases?
A2: Generally, as the polarity of the solvent increases, two main effects are observed for 7-aminocoumarins:
-
Red Shift (Bathochromic Shift): The fluorescence emission spectrum shifts to longer wavelengths (i.e., from blue towards green). This happens because polar solvents better stabilize the polar ICT excited state, lowering its energy level and thus reducing the energy of the emitted photon.
-
Decreased Fluorescence Intensity: The fluorescence quantum yield often decreases in highly polar solvents. This is attributed to the formation of a non-emissive "twisted" intramolecular charge transfer (TICT) state, which provides a non-radiative pathway for the excited state to return to the ground state.
Q3: What is a Twisted Intramolecular Charge Transfer (TICT) state?
A3: The TICT state is a specific conformational state that can form in the excited state of molecules with flexible, electron-donating groups, such as the amino group in this compound. In polar solvents, the amino group can twist relative to the plane of the coumarin ring. This "twisted" conformation is highly stabilized by the polar solvent but is generally non-fluorescent, meaning it returns to the ground state without emitting light. The formation of this TICT state competes with the normal fluorescence process, leading to a lower quantum yield in polar environments.
Q4: How does hydrogen bonding affect this compound fluorescence?
A4: Protic solvents (those capable of hydrogen bonding, like water and alcohols) can have a pronounced effect. Hydrogen bonding can further stabilize the charge-separated excited state, contributing to the red shift in emission. However, it can also promote non-radiative decay pathways, often leading to a significant reduction in fluorescence quantum yield.
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments in a question-and-answer format.
Issue 1: My this compound sample has very low fluorescence intensity.
-
Question: Why is my signal so weak?
-
Answer: Low fluorescence intensity is a common issue that can be traced to several factors:
-
Solvent Choice: You may be using a highly polar or protic solvent (e.g., water, methanol). In such solvents, the formation of a non-emissive TICT state is favored, which quenches fluorescence.
-
Presence of Quenchers: Impurities in your solvent or the presence of quenching species (like dissolved oxygen or halide ions) can deactivate the excited state.
-
Aggregation: At high concentrations, coumarin molecules can stack together (aggregate), which often leads to self-quenching and reduced fluorescence.
-
Incorrect Wavelengths: Ensure your spectrophotometer's excitation and emission wavelengths are set correctly for your specific this compound derivative in the solvent being used.
-
Issue 2: The fluorescence readings from my sample are inconsistent or drifting.
-
Question: What causes my signal to be unstable?
-
Answer: Unstable readings can arise from several experimental factors:
-
Photobleaching: Continuous exposure to the excitation light source can permanently destroy the fluorophore, leading to a steady decrease in signal. Minimize exposure times and use the lowest necessary excitation intensity.
-
Temperature Fluctuations: Fluorescence is often temperature-sensitive. Ensure your sample holder is thermalized and that the temperature remains constant during measurements.
-
Solvent Evaporation: If you are using a volatile solvent in an open cuvette, the concentration of your sample will increase over time, leading to drifting readings. Always use a capped cuvette.
-
Issue 3: The emission wavelength I'm observing is different from the literature value.
-
Question: Why is my emission peak shifted?
-
Answer: This is most likely due to differences in the experimental environment:
-
Solvent Mismatch: The most common reason is that you are using a solvent with a different polarity than what is reported in the literature. Even small amounts of a polar impurity in a non-polar solvent can cause a significant shift.
-
pH Differences: For coumarins with hydroxyl or other pH-sensitive groups, the protonation state can significantly affect the electronic structure and thus the emission wavelength. Ensure your solution is buffered if necessary.
-
Contamination: Contamination with another fluorescent compound will lead to unexpected peaks or shifts in the apparent emission maximum.
-
Data Presentation
The photophysical properties of aminocoumarins are highly dependent on the specific substitution pattern and the solvent environment. The table below summarizes representative data for a generic 7-aminocoumarin derivative, illustrating the typical trends observed.
Table 1: Representative Photophysical Properties of a 7-Aminocoumarin in Solvents of Varying Polarity.
| Solvent | Dielectric Constant (ε) | Emission Maximum (λem) | Fluorescence Quantum Yield (ΦF) |
|---|---|---|---|
| Cyclohexane | 2.0 | ~400 nm | High (~0.9) |
| Toluene | 2.4 | ~415 nm | High (~0.8) |
| Tetrahydrofuran (THF) | 7.6 | ~440 nm | Moderate (~0.6) |
| Dichloromethane | 8.9 | ~455 nm | Moderate (~0.5) |
| Acetonitrile | 37.5 | ~470 nm | Low (~0.2) |
| Dimethyl Sulfoxide (DMSO) | 46.7 | ~485 nm | Low (~0.1) |
| Ethanol | 24.6 | ~490 nm | Very Low (~0.05) |
| Water | 80.1 | ~520 nm | Extremely Low (<0.01) |
Note: These are illustrative values. Actual values will vary based on the specific this compound derivative.
Experimental Protocols
Protocol 1: General Procedure for Measuring Solvent Effects on this compound Fluorescence
-
Stock Solution Preparation: Prepare a concentrated stock solution (e.g., 1 mM) of the this compound derivative in a high-purity, anhydrous solvent like DMSO or THF.
-
Sample Preparation: For each solvent to be tested, create a dilute working solution from the stock. The final concentration should be low enough to ensure the absorbance at the excitation wavelength is below 0.1 to prevent inner filter effects.
-
Spectra Acquisition:
-
Record the UV-Vis absorption spectrum for each sample to determine the absorption maximum (λabs).
-
Set the excitation wavelength (λex) on the fluorometer to the λabs.
-
Record the fluorescence emission spectrum, scanning a range well beyond the expected emission maximum.
-
-
Data Analysis: Identify the wavelength of maximum fluorescence intensity (λem) for each solvent. Plot λem and the integrated fluorescence intensity against a solvent polarity scale (e.g., the dielectric constant) to visualize the trends.
Protocol 2: Determination of Fluorescence Quantum Yield (ΦF)
The quantum yield is typically determined relative to a well-characterized standard. Coumarin 6 in ethanol (ΦF = 0.78) is a common standard for this region of the spectrum.
-
Prepare Solutions: Prepare a series of solutions of both your this compound sample and the quantum yield standard in the same solvent. The absorbances of all solutions should be kept below 0.1 at the excitation wavelength.
-
Measure Absorbance: Record the absorbance of each solution at the chosen excitation wavelength.
-
Measure Fluorescence: Using the same excitation wavelength and instrument settings, record the fluorescence emission spectrum for each solution.
-
Calculate Quantum Yield: Integrate the area under each fluorescence emission curve. The quantum yield of your sample (Φx) can be calculated using the following equation: Φx = Φs * (As / Ax) * (Fx / Fs) * (nx2 / ns2) Where:
-
A is the absorbance at the excitation wavelength.
-
F is the integrated area under the fluorescence curve.
-
n is the refractive index of the solvent.
-
Subscripts x and s refer to the unknown sample and the standard, respectively.
-
Visualizations
The following diagrams illustrate key workflows and concepts related to this compound fluorescence experiments.
References
pH-dependent fluorescence quenching of 3-Aminocoumarin
This technical support center provides troubleshooting guidance and frequently asked questions regarding the pH-dependent fluorescence quenching of 3-Aminocoumarin for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism behind the pH-dependent fluorescence of this compound?
A1: The fluorescence of this compound is highly dependent on its molecular structure and the surrounding environment. The key to its pH sensitivity lies in the amino group (-NH2) at the 3-position. This group is involved in a process called Intramolecular Charge Transfer (ICT), which is crucial for its fluorescence.[1][2] In an environment with neutral or alkaline pH, the amino group is in its neutral form, allowing for efficient ICT upon excitation, which results in strong fluorescence.
Q2: Why does the fluorescence of this compound decrease in acidic conditions?
A2: In acidic conditions (low pH), the amino group of this compound becomes protonated (-NH3+).[3] This protonation alters the electronic properties of the molecule, inhibiting the Intramolecular Charge Transfer (ICT) process that is necessary for fluorescence.[1] As a result, the fluorescence intensity is significantly reduced or "quenched".[1]
Q3: Can I expect a shift in the emission wavelength with changes in pH?
A3: Yes, changes in pH can lead to shifts in the fluorescence emission wavelength. For many aminocoumarin derivatives, protonation of the amino group at low pH can cause a blue shift (a shift to shorter wavelengths) in the fluorescence emission compared to the neutral form. Some coumarin derivatives have been reported to exhibit a color change from blue to yellow-green as the pH shifts from acidic to alkaline, with corresponding large shifts in the emission wavelength.
Q4: Is it necessary to use a buffer when studying the pH-dependent fluorescence of this compound?
A4: Absolutely. Given the high sensitivity of this compound's fluorescence to pH, it is critical to use buffered solutions to maintain a constant and known pH throughout your experiment. This will ensure that the observed changes in fluorescence are due to the experimental variable you are studying, rather than fluctuations in pH.
Troubleshooting Guide
Q1: My this compound solution has a much lower fluorescence quantum yield than expected, even at neutral pH. What are the possible causes?
A1: Low quantum yield can be attributed to several factors beyond pH. Here are some common culprits and troubleshooting steps:
-
Solvent Effects: The polarity and viscosity of the solvent can significantly impact fluorescence. Aminocoumarins may exhibit reduced emission in highly polar solvents due to the formation of a non-emissive state.
-
Troubleshooting: Test the fluorescence of your compound in a range of solvents with varying polarities to find the optimal medium.
-
-
Aggregation-Caused Quenching (ACQ): At high concentrations, this compound molecules can aggregate, which often leads to fluorescence quenching.
-
Troubleshooting: Prepare a series of dilutions to determine if fluorescence intensity is concentration-dependent. Reducing the probe concentration can often resolve aggregation issues.
-
-
Purity of the Compound: Impurities from synthesis or degradation can absorb excitation light or quench fluorescence.
-
Troubleshooting: Verify the purity of your this compound using techniques like HPLC or mass spectrometry.
-
Q2: I'm observing a gradual decrease in fluorescence intensity over time during my experiment, even with a stable pH. What could be happening?
A2: This phenomenon is likely photobleaching, where the fluorophore is chemically damaged by light exposure.
-
Troubleshooting:
-
Reduce the excitation light intensity or the exposure time.
-
Use the lowest possible concentration of the probe that still provides a sufficient signal.
-
Incorporate an anti-photobleaching agent into your solution if compatible with your experimental setup.
-
Q3: I see a shift in the emission wavelength that is not consistent with the expected pH effect. What should I check?
A3: Unexplained spectral shifts can be due to:
-
Solvatochromism: This is a shift in the emission wavelength due to the polarity of the solvent. A red shift (to longer wavelengths) in polar solvents is common for aminocoumarins. Ensure your solvent composition is consistent across all experiments.
-
Contamination: Contaminating fluorescent species in your sample or solvent can interfere with the emission spectrum.
-
Troubleshooting: Run a fluorescence spectrum of your buffer and solvent alone (a "blank") to check for background fluorescence.
-
Quantitative Data Summary
The following table summarizes the general pH-dependent fluorescence characteristics of aminocoumarins. Specific values for this compound may vary based on experimental conditions.
| Parameter | Acidic pH | Neutral/Alkaline pH | Reference |
| Amino Group State | Protonated (-NH3+) | Neutral (-NH2) | |
| Fluorescence Intensity | Low (Quenched) | High | |
| Quantum Yield | Significantly Reduced | Optimal | |
| Emission Wavelength | Generally Blue-Shifted | Generally Red-Shifted |
Experimental Protocols
Protocol: pH Titration of this compound using Fluorescence Spectroscopy
This protocol outlines the steps to measure the pH-dependent fluorescence of this compound.
Materials:
-
This compound stock solution (e.g., in DMSO or ethanol)
-
A series of buffers covering a wide pH range (e.g., pH 2 to 10)
-
Spectrofluorometer
-
pH meter
-
High-purity water and solvents
Procedure:
-
Sample Preparation:
-
Prepare a series of buffered solutions across the desired pH range.
-
For each pH point, prepare a dilute solution of this compound (e.g., final concentration in the nanomolar to low micromolar range to avoid aggregation). The absorbance at the excitation wavelength should be below 0.1 to minimize inner filter effects.
-
-
Instrument Setup:
-
Turn on the spectrofluorometer and allow the lamp to warm up.
-
Set the excitation wavelength (e.g., in the UV range, determine the absorption maximum of this compound in your solvent).
-
Set the emission wavelength range to be scanned (e.g., 400-600 nm).
-
Adjust the excitation and emission slit widths to obtain a good signal-to-noise ratio.
-
-
Measurement:
-
Measure the fluorescence spectrum of a blank (buffer solution without the probe) for each pH value to account for background signal.
-
Measure the fluorescence emission spectrum for each this compound sample at different pH values. Record the peak emission wavelength and intensity.
-
-
Data Analysis:
-
Subtract the blank spectrum from each corresponding sample spectrum.
-
Plot the fluorescence intensity at the emission maximum as a function of pH.
-
From this plot, you can determine the pKa, which is the pH at which the fluorescence intensity is 50% of the maximum.
-
Visualizations
Caption: Mechanism of pH-dependent fluorescence of this compound.
Caption: Troubleshooting workflow for low fluorescence intensity.
References
Reducing background fluorescence in 3-Aminocoumarin imaging
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals reduce background fluorescence in 3-Aminocoumarin imaging experiments.
Troubleshooting Guide: High Background Fluorescence
High background fluorescence can obscure your signal of interest, leading to poor image quality and difficulty in interpreting results. This guide provides a systematic approach to identifying and resolving common causes of high background.
Diagram: Troubleshooting Workflow for High Background
Caption: A step-by-step workflow for troubleshooting high background fluorescence.
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of background fluorescence?
Background fluorescence typically originates from two main sources:
-
Autofluorescence: This is the natural fluorescence emitted by biological materials such as cells and tissues.[1] Common endogenous fluorophores include NADH, collagen, elastin, and lipofuscin.[1][2] Fixation methods, particularly those using aldehyde fixatives like formaldehyde and glutaraldehyde, can also induce autofluorescence.[1]
-
Non-Specific Staining: This occurs when the fluorescent probe (e.g., a this compound dye or a dye-conjugated antibody) binds to unintended targets within the sample. This can be caused by insufficient blocking, excessive probe concentration, or cross-reactivity of antibodies.[3]
Diagram: Sources of Background Fluorescence
Caption: Major contributors to background fluorescence in imaging experiments.
Q2: How can I reduce autofluorescence?
Several strategies can be employed to mitigate autofluorescence:
-
Use a Quenching Agent: Chemical agents can be used to quench or reduce autofluorescence. Common options include:
-
Sudan Black B: Effective at reducing lipofuscin-related autofluorescence. However, it can sometimes introduce its own background in the red and far-red channels.
-
Sodium Borohydride: Can be used to reduce aldehyde-induced autofluorescence from fixatives like glutaraldehyde.
-
Trypan Blue: Can be used to mask or absorb visible autofluorescence.
-
-
Optimize Fixation: Since aldehyde fixatives can increase autofluorescence, consider using an organic solvent like cold methanol for fixation, as this may result in lower background. However, the choice of fixative should also be compatible with the target antigen.
-
Choose a Different Fluorophore: Autofluorescence is often most prominent in the blue and green regions of the spectrum. If possible, use a this compound derivative or another fluorophore that excites and emits at longer, red-shifted wavelengths.
Q3: My unstained control looks fine, but my stained sample has high background. What should I do?
This suggests that the issue is non-specific staining from your fluorescent probe or antibodies. Here are some troubleshooting steps:
-
Optimize Antibody/Probe Concentration: Using too high a concentration of the primary or secondary antibody (if applicable) is a common cause of high background. Perform a titration to determine the optimal concentration that provides a good signal-to-noise ratio.
-
Improve Blocking: Blocking is crucial to prevent non-specific binding. Increase the blocking time or try a different blocking agent (e.g., normal serum from the species of the secondary antibody, or a specialized commercial blocking buffer).
-
Increase Washing: Insufficient washing can leave unbound antibodies or probes in the sample. Increase the number and duration of your wash steps after antibody incubations.
Quantitative Data
Table 1: Comparison of Autofluorescence Reduction Methods
| Treatment | Target Autofluorescence | Efficacy | Considerations |
| Sudan Black B (0.1-0.3%) | Lipofuscin, general autofluorescence | High | Can introduce red/far-red background; may reduce specific signal. |
| Sodium Borohydride (0.1%) | Aldehyde-induced (from fixatives) | Moderate to High | Reduces free aldehyde groups; can restore antigenicity. |
| Trypan Blue (0.002-0.05%) | General visible autofluorescence | Moderate | Can quench specific fluorescence if concentration is too high. |
| TrueBlack® | Lipofuscin | High | Minimal effect on specific signal; lower background than Sudan Black B. |
Table 2: Relative Autofluorescence of Different Cell Lines
The intrinsic autofluorescence can vary significantly between cell types. The following table provides a qualitative comparison based on published observations.
| Cell Line | Cell Type | Relative Autofluorescence Level (Green/Yellow Spectrum) |
| RAW 264.7 | Macrophage | High |
| L929 | Fibroblast | Moderate |
| C2C12 | Myoblast | Low to Moderate |
| B16-F10 | Melanoma | High |
Data adapted from studies on murine cell lines, which indicate that metabolically active or larger cells like macrophages may exhibit higher autofluorescence.
Experimental Protocols
Protocol 1: General Immunofluorescence Staining for Cultured Cells
This protocol provides a general workflow for fixing, permeabilizing, and staining adherent cells grown on coverslips.
Diagram: Immunofluorescence Staining Workflow
Caption: A standard workflow for immunofluorescence staining of cultured cells.
Procedure:
-
Cell Preparation: Grow cells on sterile glass coverslips in a petri dish or multi-well plate to the desired confluency.
-
Washing: Gently aspirate the culture medium and rinse the cells twice with Phosphate-Buffered Saline (PBS).
-
Fixation: Fix the cells by adding 4% Paraformaldehyde (PFA) in PBS and incubating for 15 minutes at room temperature. Alternatively, use ice-cold 100% methanol and incubate for 5-10 minutes at -20°C.
-
Washing: Aspirate the fixative and wash the cells three times with PBS for 5 minutes each.
-
Permeabilization (for intracellular targets): If your target is intracellular and you used PFA fixation, add 0.3% Triton X-100 in PBS and incubate for 10 minutes.
-
Blocking: Block non-specific binding by incubating with a blocking buffer (e.g., 1X PBS / 5% normal serum / 0.3% Triton X-100) for 60 minutes.
-
Primary Antibody Incubation: Dilute the primary antibody in an antibody dilution buffer (e.g., 1X PBS / 1% BSA / 0.3% Triton X-100) according to the manufacturer's instructions. Aspirate the blocking solution and add the diluted primary antibody. Incubate overnight at 4°C.
-
Washing: Rinse the cells three times in PBS for 5 minutes each.
-
Secondary Antibody Incubation: If using an unconjugated primary antibody, incubate with a fluorophore-conjugated secondary antibody (e.g., one conjugated to a this compound derivative) diluted in antibody dilution buffer for 1-2 hours at room temperature, protected from light.
-
Washing: Repeat the wash step from step 8.
-
Mounting: Mount the coverslip onto a microscope slide using an antifade mounting medium.
-
Imaging: Image the sample using a fluorescence microscope with the appropriate filters for your this compound dye.
Protocol 2: Autofluorescence Quenching with Sudan Black B
This protocol is for treating fixed tissue sections or cells to reduce autofluorescence, particularly from lipofuscin.
Procedure:
-
Prepare Staining Solution: Prepare a 0.1% Sudan Black B solution in 70% ethanol. Mix well and filter to remove any precipitate.
-
Rehydrate/Prepare Sample: After fixation and permeabilization, ensure your sample is washed in PBS.
-
Incubation: Incubate the sample with the Sudan Black B solution for 5-10 minutes at room temperature.
-
Washing: Wash the sample extensively with PBS or 70% ethanol to remove excess Sudan Black B. Multiple washes are necessary to reduce the non-specific background from the quenching agent itself.
-
Proceed with Staining: Continue with your blocking and antibody staining protocol as described in Protocol 1.
Protocol 3: Autofluorescence Quenching with Sodium Borohydride
This protocol is used to reduce autofluorescence induced by aldehyde fixatives.
Procedure:
-
Prepare Solution: Immediately before use, prepare a 0.1% sodium borohydride solution in PBS. Be aware that the solution may bubble.
-
Incubation: After the fixation step and subsequent washes, incubate the sample with the freshly prepared sodium borohydride solution for 10 minutes at room temperature.
-
Washing: Wash the sample thoroughly three to four times with PBS to remove all traces of sodium borohydride.
-
Proceed with Staining: Continue with your permeabilization (if needed), blocking, and staining protocol.
References
Strategies to prevent aggregation of 3-Aminocoumarin probes
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies and frequently asked questions (FAQs) to address and prevent the aggregation of 3-Aminocoumarin probes.
Troubleshooting Guide
This section addresses specific issues that may arise during experiments due to probe aggregation.
Q: My probe solution is cloudy/has visible particles, and the fluorescent signal is weak. What should I do?
A: Cloudiness, precipitation, and a weak fluorescent signal are classic signs of probe aggregation.[1] Aggregation can quench fluorescence and reduce the effective concentration of the active probe.[1] Follow these steps to diagnose and resolve the issue:
-
Inspect the Stock Solution: Ensure your stock solution, typically prepared in anhydrous DMSO or DMF, is completely clear.[1][2] If you see any precipitate, try to redissolve it by vortexing or brief sonication.[1] If it does not dissolve, the probe may have degraded or precipitated due to moisture. It is recommended to prepare a fresh stock solution from dry, solid probe.
-
Evaluate the Working Solution: Aggregation often occurs when the probe is diluted from an organic stock solution into an aqueous buffer.
-
Lower the Concentration: High probe concentrations are a primary driver of aggregation. Try preparing a more dilute working solution.
-
Optimize Buffer Conditions: The composition of your aqueous buffer is critical. Refer to the protocol for Optimizing Working Buffer Conditions below.
-
-
Use Anti-Aggregation Additives: Consider adding a small amount of a non-ionic surfactant, such as Tween® 20 or Triton™ X-100 (typically 0.01% - 0.05%), to your working buffer to help maintain probe solubility.
Q: I'm observing high background noise or non-specific binding in my imaging experiment. Could aggregation be the cause?
A: Yes, probe aggregates can lead to high background signals. These aggregates can bind non-specifically to cellular structures or surfaces, creating fluorescent artifacts that are not related to the target of interest.
To troubleshoot this, follow the same steps outlined above to prevent aggregation. Reducing the probe's final concentration and optimizing the buffer's composition are the most effective first steps. Additionally, including extra wash steps in your experimental protocol can help remove non-specifically bound aggregates.
Q: The fluorescence spectrum of my probe has shifted unexpectedly. Is this related to aggregation?
A: A significant shift in the absorbance or emission spectrum can indicate the formation of specific types of aggregates (H-aggregates or J-aggregates).
-
H-aggregates (face-to-face stacking) typically result in a blue-shifted absorbance spectrum.
-
J-aggregates (edge-to-edge stacking) often cause a red-shifted and sharpened absorbance band.
To confirm if a spectral shift is due to aggregation, acquire the absorbance spectrum of your probe. If aggregation is suspected, try diluting the sample or modifying the buffer conditions to see if the original spectrum can be restored.
Experimental Protocols & Data
Protocol 1: Preparation and Storage of a this compound Probe Stock Solution
This protocol outlines the best practices for preparing and storing probe stock solutions to minimize degradation and aggregation.
-
Reagent Preparation: Use only high-quality, anhydrous grade dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF). Avoid solvents that have been opened for a long time, as they may have absorbed moisture.
-
Probe Dissolution:
-
Allow the vial containing the solid probe to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Add the calculated volume of anhydrous solvent to the vial to achieve the desired stock concentration (typically 1-10 mM).
-
Vortex the solution vigorously for 1-2 minutes until the probe is fully dissolved.
-
If necessary, sonicate the solution in a water bath for 5-10 minutes to break up any small, undissolved particles. Visually confirm that no solid material remains.
-
-
Storage:
-
Aliquot: Dispense the stock solution into smaller, single-use volumes in low-protein-binding tubes. This prevents contamination and avoids repeated freeze-thaw cycles that promote aggregation.
-
Protect from Light: Store aliquots in the dark by using amber vials or wrapping them in foil to prevent photobleaching.
-
Temperature: Store aliquots at ≤ -20°C.
-
Desiccation: For long-term storage, place the vials in a container with a desiccant to protect them from moisture.
-
Protocol 2: Optimizing Working Buffer Conditions to Prevent Aggregation
This protocol provides a systematic approach to formulating a working buffer that maintains probe solubility for your specific application.
-
Establish a Baseline: Prepare your standard experimental buffer (e.g., PBS, HBSS). Dilute your this compound probe stock solution to the final working concentration and observe for any immediate signs of precipitation.
-
Test Co-Solvents: Many coumarin probes are hydrophobic and aggregate in purely aqueous solutions. Prepare a series of buffers containing a small percentage (e.g., 0.1%, 0.5%, 1%) of an organic co-solvent like DMSO or ethanol to see if it improves solubility. Note: Ensure the co-solvent concentration is compatible with your biological system (e.g., live cells).
-
Adjust pH: The charge state of a this compound probe can influence its solubility and tendency to aggregate. Prepare a set of buffers with varying pH values around the physiological range (e.g., pH 6.5, 7.0, 7.4, 8.0) and test your probe's solubility in each. Some coumarin probes are stable across a wide pH range, while others are not.
-
Add Solubility Enhancers: If aggregation persists, test the addition of anti-aggregation agents.
-
Prepare a buffer containing a low concentration of a non-ionic surfactant (e.g., 0.02% Tween® 20).
-
Compare the clarity and performance of the probe in the standard buffer versus the surfactant-containing buffer.
-
-
Evaluate and Select: After preparing the test solutions, let them sit at the experimental temperature for the duration of your assay. Visually inspect for precipitation and measure the fluorescence intensity to determine the optimal buffer condition that provides the highest, most stable signal without visible aggregation.
Data Tables
Table 1: Common Solvents for this compound Probes
| Solvent | Typical Use | Key Considerations |
| DMSO (Dimethyl sulfoxide) | Stock Solutions | Use anhydrous grade. Can increase cell permeability. May be toxic to cells at >1% v/v. |
| DMF (N,N-Dimethylformamide) | Stock Solutions | Use anhydrous grade. Good alternative to DMSO for dissolving hydrophobic probes. |
| Ethanol / Methanol | Stock or Intermediate Solutions | Can be used as a co-solvent in working buffers. Less effective than DMSO/DMF for highly hydrophobic probes. |
| Aqueous Buffers (e.g., PBS) | Working Solutions | Main environment where aggregation occurs. Optimization is critical. |
Table 2: Common Anti-Aggregation Additives
| Additive | Class | Typical Working Conc. | Mechanism of Action |
| Tween® 20 / Tween® 80 | Non-ionic surfactant | 0.01% - 0.05% | Prevents hydrophobic interactions between probe molecules. |
| Triton™ X-100 | Non-ionic surfactant | 0.01% - 0.1% | Forms micelles that can encapsulate probe molecules, preventing aggregation. |
| Pluronic® F-127 | Polymeric surfactant | 0.01% - 0.1% | Can improve solubility and cell permeability of lipophilic probes. |
| Cyclodextrins | Oligosaccharide | Varies (µM to mM) | Features a hydrophobic core that can encapsulate the probe, increasing its aqueous solubility. |
Visual Guides
Caption: A workflow for troubleshooting this compound probe aggregation.
Caption: Key factors that influence the aggregation of this compound probes.
Frequently Asked Questions (FAQs)
Q1: What are the main causes of this compound probe aggregation?
A: The primary causes stem from the physicochemical properties of the probes and their interaction with the solvent environment.
-
High Concentration: Exceeding the solubility limit of the probe is the most common cause.
-
Solvent Polarity: this compound probes are often hydrophobic and tend to aggregate in highly aqueous solutions.
-
pH and Ionic Strength: The pH of the buffer can alter the probe's charge and hydrogen bonding capabilities, affecting its solubility. High ionic strength can also sometimes promote aggregation.
-
Improper Storage: Repeated freeze-thaw cycles, exposure to moisture, and photodegradation can all lead to the formation of aggregates.
Q2: How can I improve the aqueous solubility of my probe from the start?
A: Improving solubility starts with proper handling and considering the probe's chemistry.
-
Use a Co-solvent: When preparing the working solution, adding a small percentage (0.1-1%) of the stock solution solvent (like DMSO) can help keep the probe dissolved in the aqueous buffer.
-
Use Solubility Enhancers: Proactively include non-ionic surfactants or other enhancers in your buffer formulation, especially when working with known hydrophobic probes.
-
Chemical Modification: For probe developers, increasing water solubility can be achieved by incorporating hydrophilic moieties, such as amino acids or triazole groups, into the coumarin structure.
Q3: Can probe aggregation be reversed?
A: In some cases, yes. Mild aggregation can often be reversed by sonication, which uses ultrasonic energy to break up small particles. Diluting the solution or adding disaggregating agents like surfactants can also help redissolve aggregates. However, if the aggregation is extensive or has led to irreversible precipitation or chemical degradation, it may not be possible to salvage the solution, and a fresh one should be prepared.
Q4: Are there any instrument settings that can help if I suspect aggregation?
A: While instrument settings cannot fix the underlying chemical problem of aggregation, they can help diagnose it or mitigate its effects on data quality.
-
UV-Vis Spectrophotometer: As mentioned, taking an absorbance spectrum can help identify the presence of H- or J-aggregates.
-
Fluorescence Microscopy: When imaging, be aware that bright, punctate spots that are not localized to a specific organelle may be probe aggregates. Using lower probe concentrations can help minimize this artifact. If you suspect aggregates, check a cell-free region of your coverslip to see if similar fluorescent particles are present.
References
Validation & Comparative
A Comparative Analysis of Photostability: 3-Aminocoumarin vs. Fluorescein
In the realm of fluorescence-based research and drug development, the selection of a suitable fluorophore is paramount to the success of experimental outcomes. Among the myriad of available fluorescent probes, 3-aminocoumarin and fluorescein are widely utilized for their utility in labeling and detection. This guide provides an objective comparison of their photostability, a critical performance metric for applications requiring sustained fluorescence emission under illumination.
Quantitative Photophysical and Photostability Parameters
The photostability of a fluorophore is intrinsically linked to its photophysical properties. The following table summarizes key quantitative data for this compound derivatives and fluorescein, offering a comparative overview of their performance characteristics. It is important to note that direct comparisons of photobleaching quantum yields are most accurate when measured under identical experimental conditions.
| Property | This compound Derivatives | Fluorescein |
| Molar Extinction Coefficient (ε) | Varies by derivative, e.g., ~24,000-28,000 M⁻¹cm⁻¹ for some 3-hetarylcoumarins[1] | ~70,000 - 92,300 M⁻¹cm⁻¹[2] |
| Fluorescence Quantum Yield (Φf) | Generally high, can reach up to 0.83 for some derivatives[3] | High, typically around 0.9[4] |
| Photodecomposition Quantum Yield (Φd) | On the order of 10⁻⁴ for some 3-hetarylcoumarin derivatives[1] | Generally considered to be in the range of 10⁻⁵ to 10⁻⁷, but can be higher under certain conditions |
| General Photostability | Considered moderately photostable, but can be less stable than rhodamine derivatives | Known to be susceptible to photobleaching, especially under high illumination intensity |
Note: The photostability of fluorophores can be significantly influenced by their local environment, including solvent, pH, and the presence of other molecules.
Photobleaching Mechanisms and Signaling Pathways
Photobleaching is the irreversible photochemical destruction of a fluorophore upon exposure to light. The process often involves the transition of the fluorophore to a long-lived triplet state, from which it can undergo chemical reactions with surrounding molecules, particularly oxygen, leading to its permanent inactivation.
Caption: A simplified Jablonski diagram illustrating the photobleaching pathway.
Experimental Protocols for Photostability Comparison
To quantitatively compare the photostability of this compound and fluorescein, a standardized experimental protocol is crucial. The following methodology outlines a common approach for determining the photobleaching rate of fluorophores in solution.
Objective: To measure and compare the rate of photobleaching of this compound and fluorescein under controlled illumination.
Materials:
-
This compound
-
Fluorescein sodium salt
-
Spectroscopic grade solvent (e.g., phosphate-buffered saline (PBS), ethanol)
-
Spectrofluorometer with a time-scan mode and a stable light source (e.g., Xenon arc lamp)
-
Quartz cuvettes (1 cm path length)
-
Stir bar and magnetic stirrer
Procedure:
-
Sample Preparation:
-
Prepare stock solutions of this compound and fluorescein in the chosen solvent.
-
Dilute the stock solutions to a working concentration that yields an absorbance of approximately 0.1 at the excitation maximum to minimize inner filter effects.
-
-
Spectrofluorometer Setup:
-
Set the excitation and emission wavelengths to the respective maxima for each fluorophore.
-
Set the instrument to time-scan mode to record fluorescence intensity over time.
-
Use a constant and controlled excitation intensity. It is critical to use the same intensity for both fluorophores to ensure a fair comparison.
-
-
Photobleaching Measurement:
-
Place the cuvette containing the fluorophore solution and a small stir bar in the spectrofluorometer.
-
Start continuous stirring to ensure uniform illumination of the sample.
-
Initiate the time-scan measurement and continuously illuminate the sample with the excitation light.
-
Record the fluorescence intensity at regular intervals until a significant decrease is observed.
-
-
Data Analysis:
-
Plot the normalized fluorescence intensity (I/I₀) as a function of irradiation time.
-
The data can be fitted to an exponential decay function to determine the photobleaching rate constant (k).
-
The photobleaching half-life (t₁/₂) can be calculated from the rate constant (t₁/₂ = ln(2)/k).
-
Caption: Experimental workflow for comparing fluorophore photostability.
Conclusion
Based on available data, this compound derivatives generally exhibit moderate photostability. While they are versatile blue-green emitters, their susceptibility to photobleaching can be a limiting factor in long-term or high-intensity imaging applications when compared to more robust dyes like rhodamines. Fluorescein, a widely used green fluorophore, is notoriously prone to photobleaching, which can significantly impact the quantitative analysis of experimental data. The choice between this compound and fluorescein will ultimately depend on the specific requirements of the application, including the desired spectral properties, the intensity and duration of light exposure, and the need for quantitative accuracy. For experiments demanding high photostability, careful consideration of alternatives or the implementation of strategies to mitigate photobleaching, such as the use of antifade reagents, is recommended.
References
A Comparative Analysis of the Quantum Yield of 3-Aminocoumarin and Rhodamine Dyes
In the landscape of fluorescent molecules, 3-aminocoumarin and rhodamine dyes are prominent classes of compounds extensively utilized by researchers, scientists, and drug development professionals. Their utility in applications such as fluorescence microscopy, immunoassays, and as laser dyes is fundamentally governed by their photophysical properties, paramount among which is the fluorescence quantum yield (Φ_F). This guide provides an objective comparison of the quantum yield of this compound derivatives and common rhodamine dyes, supported by experimental data and detailed methodologies.
Quantitative Comparison of Quantum Yields
The fluorescence quantum yield of a fluorophore is a measure of its efficiency in converting absorbed light into emitted light. It is defined as the ratio of the number of photons emitted to the number of photons absorbed. A higher quantum yield signifies a brighter fluorophore, which is often a desirable characteristic in fluorescence-based applications. The quantum yields of this compound and rhodamine dyes are highly dependent on their molecular structure and the solvent environment.
For this comparison, we will consider Coumarin 120 (7-amino-4-methylcoumarin) as a representative for the this compound family, and Rhodamine B and Rhodamine 6G as representatives for the rhodamine family.
| Fluorophore | Solvent | Quantum Yield (Φ_F) | Reference |
| Aminocoumarin Derivatives | |||
| Coumarin 120 | Ethanol | 0.56 - 0.89 | [1][2] |
| Coumarin 120 | Methanol | ~0.50 | [3] |
| Coumarin 120 | Sol-gel glass | 0.91 - 0.92 | [4] |
| Coumarin 1 | Ethanol | 0.73 | [5] |
| 6-hydroxy-7-amino-4-methylcoumarin | Methanol | 0.81 | |
| Rhodamine Dyes | |||
| Rhodamine 6G | Ethanol | 0.95 | |
| Rhodamine 6G | Water | 0.95 | |
| Rhodamine B | Ethanol | 0.49 - 0.70 | |
| Rhodamine B | Basic Ethanol | 0.65 | |
| Rhodamine B | Methanol | Varies with concentration |
Key Observations:
-
Rhodamine 6G consistently exhibits a very high quantum yield, approaching unity in both ethanol and water, making it one of the brightest and most commonly used fluorescent standards.
-
Rhodamine B shows a more variable and generally lower quantum yield compared to Rhodamine 6G, with its fluorescence efficiency being sensitive to the solvent and its concentration.
-
Aminocoumarin derivatives , such as Coumarin 120, demonstrate a wide range of quantum yields that are highly sensitive to the solvent environment. In some nonpolar solvents, their quantum yield can be unusually low, while in other media like sol-gel glasses, it can be very high. Specific structural modifications, like in the case of 6-hydroxy-7-amino-4-methylcoumarin, can lead to high quantum yields in solvents like methanol.
Experimental Protocol: Relative Quantum Yield Determination
The most common method for determining the fluorescence quantum yield of a compound is the relative method, which involves comparing the fluorescence of the sample to a well-characterized standard with a known quantum yield.
Materials and Equipment:
-
Spectrofluorometer with a corrected emission spectrum function
-
UV-Vis spectrophotometer
-
Quartz cuvettes (1 cm path length)
-
Fluorescence standard with a known quantum yield (e.g., Rhodamine 6G in ethanol, Φ_F = 0.95)
-
High-purity solvents (spectroscopic grade)
-
Volumetric flasks and pipettes for accurate dilutions
Procedure:
-
Preparation of Solutions:
-
Prepare a stock solution of the standard (e.g., Rhodamine 6G) and the sample (e.g., this compound derivative) in the same solvent.
-
From the stock solutions, prepare a series of dilutions for both the standard and the sample, ensuring that the absorbance at the excitation wavelength is in the linear range, typically below 0.1, to avoid inner filter effects.
-
-
Absorbance Measurements:
-
Using the UV-Vis spectrophotometer, measure the absorbance of each diluted solution of the standard and the sample at the chosen excitation wavelength.
-
-
Fluorescence Measurements:
-
Using the spectrofluorometer, record the fluorescence emission spectrum of each diluted solution of the standard and the sample. The excitation wavelength should be the same as that used for the absorbance measurements. It is crucial that the experimental settings (e.g., excitation and emission slit widths) are kept identical for all measurements.
-
-
Data Analysis:
-
Integrate the area under the fluorescence emission spectrum for each solution.
-
Plot the integrated fluorescence intensity versus the absorbance for both the standard and the sample.
-
The slope of these plots (Gradient) is determined for both the standard (Grad_st) and the sample (Grad_x).
-
-
Calculation of Quantum Yield:
-
The quantum yield of the sample (Φ_x) is calculated using the following equation:
Φ_x = Φ_st * (Grad_x / Grad_st) * (η_x² / η_st²)
Where:
-
Φ_st is the quantum yield of the standard.
-
Grad_x and Grad_st are the gradients from the plots of integrated fluorescence intensity versus absorbance for the sample and standard, respectively.
-
η_x and η_st are the refractive indices of the solvents used for the sample and standard, respectively. If the same solvent is used, this term becomes 1.
-
-
Visualizing the Experimental Workflow and Comparison
To better illustrate the process and the relationship between the key parameters, the following diagrams are provided.
Caption: A flowchart illustrating the key steps in the experimental determination of relative fluorescence quantum yield.
Caption: A conceptual diagram comparing the key factors that influence the quantum yield of this compound and Rhodamine dyes.
References
3-Aminocoumarin: A Superior Alternative to Traditional Fluorescent Dyes for Cellular Imaging and Analysis
For researchers, scientists, and drug development professionals seeking enhanced performance and versatility in fluorescence-based applications, 3-aminocoumarin derivatives present a compelling alternative to conventional fluorescent dyes like fluorescein and rhodamine. Offering high quantum yields, excellent photostability, and sensitivity to the cellular microenvironment, these compounds are poised to become the new standard in high-sensitivity assays, bio-imaging, and drug discovery.
This guide provides an objective comparison of this compound with traditional fluorescent dyes, supported by experimental data. It also offers detailed methodologies for key experimental applications and visualizes complex biological and experimental processes.
Performance Comparison: this compound vs. Traditional Dyes
The selection of a fluorescent dye is critical for the success of fluorescence-based experiments. Key performance indicators include quantum yield, photostability, and spectral characteristics. The following tables summarize the quantitative comparison of this compound derivatives with fluorescein and rhodamine.
| Property | This compound Derivatives | Fluorescein (FITC) | Rhodamine B |
| Excitation Max (nm) | ~350 - 450[1] | ~494[2] | ~550[3] |
| Emission Max (nm) | ~400 - 550[1] | ~520[2] | ~590 |
| Molar Extinction Coefficient (cm⁻¹M⁻¹) | 19,000 (AMCA) | 60,000 (FITC) | >75,000 (Rhodamine Green) |
| Quantum Yield (Φf) | 0.36 - 0.62 (in THF and glycerol) | ~0.93 (in borate buffer) | 0.5 - 0.95 |
| Photostability | Generally good to excellent | Prone to photobleaching | Generally high |
| pH Sensitivity | Varies with derivative | Fluorescence is pH-dependent | Less pH-sensitive in physiological range |
| Solvatochromism | Significant, sensitive to solvent polarity | Less pronounced | Moderate |
Table 1: Photophysical Properties of this compound Derivatives, Fluorescein, and Rhodamine B. This table provides a comparative overview of the key spectral and photophysical properties of the dyes.
Key Advantages of this compound
-
Environmental Sensitivity: 3-Aminocoumarins exhibit significant solvatochromism, meaning their fluorescence is highly sensitive to the polarity of their local environment. This property makes them excellent probes for studying changes in the cellular microenvironment.
-
Tunable Properties: The photophysical properties of 3-aminocoumarins can be finely tuned by modifying their molecular structure, allowing for the rational design of probes for specific applications.
-
High Quantum Yields: Many this compound derivatives exhibit high fluorescence quantum yields, leading to brighter signals and improved sensitivity in detection assays.
Experimental Protocols
Detailed methodologies for key applications are provided below, offering a practical guide for researchers.
Protocol 1: Fluorescent Labeling of Proteins
This protocol describes the covalent labeling of primary amines in proteins with an amine-reactive this compound derivative.
Materials:
-
Protein of interest (5-20 mg/mL in 0.1 M sodium bicarbonate buffer, pH 8.3)
-
Amine-reactive this compound dye (e.g., succinimidyl ester)
-
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)
-
Purification column (e.g., gel filtration)
Procedure:
-
Protein Preparation: Dissolve the protein in the sodium bicarbonate buffer. The concentration should be determined empirically for optimal labeling.
-
Dye Preparation: Immediately before use, dissolve the amine-reactive this compound dye in DMF or DMSO to a concentration of 10 mg/mL.
-
Reaction: While gently vortexing the protein solution, add a calculated amount of the dissolved dye. The optimal dye-to-protein molar ratio should be determined experimentally.
-
Incubation: Incubate the reaction mixture for 1 hour at room temperature, protected from light.
-
Purification: Separate the labeled protein from the unreacted dye using a gel filtration column pre-equilibrated with a suitable buffer (e.g., PBS).
-
Characterization: Determine the degree of labeling by measuring the absorbance of the protein and the dye at their respective absorbance maxima.
Protocol 2: Live-Cell Imaging with Fluorescence Microscopy
This protocol outlines a general procedure for staining live cells with a this compound-based fluorescent probe.
Materials:
-
Cells cultured on glass-bottom dishes or chamber slides
-
This compound fluorescent probe (stock solution in DMSO)
-
Serum-free culture medium or appropriate buffer (e.g., PBS or HBSS)
-
Fluorescence microscope with appropriate filter sets
Procedure:
-
Cell Preparation: Plate cells and culture to 50-70% confluency.
-
Staining Solution Preparation: Prepare a working solution of the this compound probe (typically 1-10 µM) by diluting the DMSO stock in a serum-free medium or buffer.
-
Staining: Remove the culture medium and add the staining solution to the cells. Incubate for 15-60 minutes at 37°C in a CO₂ incubator.
-
Washing: Remove the staining solution and wash the cells two to three times with a warm buffer to remove excess probe.
-
Imaging: Add fresh, pre-warmed imaging medium to the cells and immediately image using a fluorescence microscope. Use the lowest possible excitation intensity to minimize phototoxicity.
Protocol 3: Immunofluorescence Staining for Flow Cytometry
This protocol describes the use of a this compound-conjugated antibody for multi-color immunophenotyping by flow cytometry.
Materials:
-
Single-cell suspension (1 x 10⁵ to 1 x 10⁷ cells/mL)
-
This compound (e.g., AMCA) conjugated primary or secondary antibody
-
Other fluorescently labeled antibodies (e.g., FITC, PE)
-
Flow cytometry staining buffer (e.g., PBS with 2% FBS)
-
Flow cytometer with UV and 488 nm laser lines
Procedure:
-
Cell Preparation: Prepare a single-cell suspension from blood, tissue, or cell culture.
-
Blocking (Optional): To reduce non-specific binding, incubate cells with an Fc receptor blocking agent.
-
Staining: Add the this compound-conjugated antibody and any other fluorescently labeled antibodies to the cell suspension. Incubate for 20-30 minutes at 4°C, protected from light.
-
Washing: Wash the cells twice with cold staining buffer by centrifugation to remove unbound antibodies.
-
Resuspension: Resuspend the cells in an appropriate buffer for flow cytometry analysis.
-
Data Acquisition: Analyze the stained cells on a flow cytometer equipped with the necessary lasers and filters for detecting AMCA, FITC, and PE fluorescence.
Visualizing the Science: Diagrams of Key Processes
To further elucidate the mechanisms and workflows, the following diagrams are provided in the DOT language for use with Graphviz.
Caption: Workflow for fluorescently labeling proteins with this compound.
Caption: General workflow for live-cell imaging using a this compound probe.
Caption: Sensing mechanism of a 'turn-on' this compound fluorescent probe.
References
Performance of 3-Aminocoumarin Probes in Live-Cell Imaging: A Comparative Guide
For researchers, scientists, and drug development professionals, the selection of appropriate fluorescent probes is paramount for the accurate visualization and quantification of cellular processes. Among the diverse array of available fluorophores, 3-aminocoumarin derivatives have emerged as a versatile class of probes for live-cell imaging due to their favorable photophysical properties, including high quantum yields and sensitivity to their microenvironment. This guide provides an objective comparison of the performance of various this compound-based probes for specific applications in live-cell imaging, supported by experimental data and detailed protocols.
Comparative Analysis of this compound Probes
The performance of a fluorescent probe is dictated by several key parameters, including its quantum yield (a measure of fluorescence efficiency), photostability (resistance to light-induced degradation), and specificity towards the target analyte or organelle. The following tables summarize the quantitative performance of select this compound probes for detecting ferric ions (Fe³⁺) and sensing viscosity within cellular organelles.
| Probe Name | Target Analyte/Organelle | Excitation (nm) | Emission (nm) | Quantum Yield (Φ) | Detection Limit | Cell Line | Reference |
| TAC-5 | Fe³⁺ | ~370 | ~470 | Not Reported | 1.1 µM | HeLa | [1][2] |
| CHB | Viscosity (Mitochondria/Lysosomes) | Not Reported | Not Reported | 0.252 (in glycerol) | Not Applicable | HeLa | [3][4] |
| CHN | Viscosity (Mitochondria/Lysosomes) | Not Reported | Not Reported | 0.183 (in glycerol) | Not Applicable | HeLa | [3] |
Table 1: Performance Comparison of this compound Probes for Ion Detection and Viscosity Sensing.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental findings. The following sections provide protocols for key experiments cited in the evaluation of this compound probes.
Live-Cell Imaging Protocol for this compound Probes
This protocol outlines a general procedure for staining live cells with this compound probes for fluorescence microscopy.
Materials:
-
This compound probe stock solution (e.g., 1-10 mM in DMSO)
-
Live-cell imaging medium (e.g., phenol red-free DMEM)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Cell culture plates or dishes with glass bottoms
-
Confocal or fluorescence microscope
Procedure:
-
Cell Culture: Plate cells on glass-bottom dishes and culture until they reach the desired confluency.
-
Probe Loading:
-
Prepare a working solution of the this compound probe in pre-warmed live-cell imaging medium. The final concentration typically ranges from 1-10 µM.
-
Remove the culture medium from the cells and wash once with pre-warmed PBS.
-
Add the probe-containing imaging medium to the cells.
-
Incubate the cells for 15-60 minutes at 37°C in a CO₂ incubator, protected from light. The optimal incubation time should be determined empirically.
-
-
Washing:
-
Remove the probe-containing medium.
-
Wash the cells two to three times with pre-warmed PBS or imaging medium to remove unbound probe.
-
-
Imaging:
-
Add fresh, pre-warmed imaging medium to the cells.
-
Image the cells using a fluorescence microscope equipped with the appropriate filter sets for the specific this compound probe.
-
Determination of Fluorescence Quantum Yield (Relative Method)
The fluorescence quantum yield (Φ) of a probe is determined relative to a well-characterized standard with a known quantum yield.
Materials:
-
UV-Vis spectrophotometer
-
Fluorometer
-
Quartz cuvettes
-
Solvent (e.g., ethanol, water)
-
Fluorescence standard with known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄, Φ = 0.54)
-
This compound probe solution
Procedure:
-
Prepare Solutions: Prepare a series of five dilutions of the standard and the this compound probe in the same solvent. The absorbance of these solutions should be kept below 0.1 at the excitation wavelength to avoid inner filter effects.
-
Measure Absorbance: Measure the absorbance of each solution at the excitation wavelength using a UV-Vis spectrophotometer.
-
Measure Fluorescence: Record the fluorescence emission spectrum of each solution using a fluorometer, ensuring the excitation wavelength is the same as that used for the absorbance measurements.
-
Data Analysis:
-
Integrate the area under the emission spectrum for each solution.
-
Plot the integrated fluorescence intensity versus absorbance for both the standard and the sample.
-
Determine the slope of the linear fit for both the standard (Grad_std) and the sample (Grad_smp).
-
-
Calculate Quantum Yield: The quantum yield of the sample (Φ_smp) is calculated using the following equation:
Φ_smp = Φ_std * (Grad_smp / Grad_std) * (η_smp² / η_std²)
where Φ_std is the quantum yield of the standard, and η is the refractive index of the solvent. If the same solvent is used for both the sample and standard, the refractive index term (η_smp² / η_std²) becomes 1.
Photostability (Photobleaching) Assay
This protocol measures the rate of photobleaching of a fluorescent probe in live cells under continuous illumination.
Materials:
-
Cells stained with the this compound probe (as per the live-cell imaging protocol)
-
Confocal laser scanning microscope with a time-lapse imaging function
Procedure:
-
Cell Preparation: Prepare a sample of live cells stained with the this compound probe.
-
Image Acquisition:
-
Locate a region of interest (ROI) containing fluorescently labeled cells.
-
Acquire a time-lapse series of images of the ROI under continuous laser illumination. Use consistent acquisition settings (laser power, exposure time, etc.) throughout the experiment.
-
The time interval between frames and the total duration of the experiment will depend on the photostability of the probe.
-
-
Data Analysis:
-
Measure the mean fluorescence intensity within the ROI for each image in the time series.
-
Normalize the fluorescence intensity at each time point to the initial intensity (at time = 0).
-
Plot the normalized fluorescence intensity as a function of time. The rate of decay of the fluorescence signal indicates the photobleaching rate of the probe.
-
Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and cytotoxicity of the fluorescent probe.
Materials:
-
Cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density that will ensure they are in the exponential growth phase at the time of the assay.
-
Probe Incubation: Treat the cells with various concentrations of the this compound probe for a specified period (e.g., 24 hours). Include untreated control wells.
-
MTT Addition:
-
After the incubation period, remove the medium containing the probe.
-
Add 100 µL of fresh medium and 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C until a purple formazan precipitate is visible.
-
-
Solubilization:
-
Add 100 µL of the solubilization solution to each well.
-
Mix thoroughly to dissolve the formazan crystals.
-
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Cell viability is expressed as a percentage of the absorbance of the untreated control cells.
Visualizing Cellular Signaling and Experimental Processes
Diagrams generated using Graphviz provide a clear visual representation of complex biological pathways and experimental workflows.
Caption: Nitric oxide signaling pathway in macrophages and its detection by a this compound probe.
References
- 1. A new water-soluble coumarin-based fluorescent probe for the detection of Fe3+ and its application in living cells and zebrafish - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. a-new-water-soluble-coumarin-based-fluorescent-probe-for-the-detection-of-fe3-and-its-application-in-living-cells-and-zebrafish - Ask this paper | Bohrium [bohrium.com]
- 3. Coumarin-based fluorescent probes toward viscosity in mitochondrion/lysosome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Navigating the Maze of Selectivity: A Comparative Guide to 3-Aminocoumarin-Based Fluorescent Sensors
For researchers, scientists, and professionals in drug development, the precise detection of specific biomolecules is paramount. 3-Aminocoumarin-based fluorescent sensors have emerged as a powerful tool in this pursuit, offering high sensitivity and tunable photophysical properties. However, their true utility hinges on their selectivity – the ability to detect a target analyte without interference from other molecules in a complex biological milieu. This guide provides an objective comparison of the cross-reactivity of this compound-based sensors against other common fluorescent probes, supported by experimental data and detailed protocols to aid in the selection of the most appropriate tool for your research needs.
Performance Against Key Analytes: A Quantitative Comparison
The selectivity of a fluorescent sensor is its most critical attribute. The following tables summarize the performance of various this compound-based sensors in the presence of potential interfering species for the detection of key analytes: metal ions, thiophenols, and hypochlorite.
Metal Ion Detection (Fe³⁺)
A novel water-soluble coumarin-based fluorescent probe, TAC-5, was designed for the selective detection of Fe³⁺ ions. Its performance was evaluated against a panel of 14 other competing metal ions.
| Interfering Ion | Molar Ratio (Interferent:Fe³⁺) | Fluorescence Response (% of Fe³⁺) |
| Na⁺ | 10:1 | < 5% |
| K⁺ | 10:1 | < 5% |
| Mg²⁺ | 10:1 | < 5% |
| Ca²⁺ | 10:1 | < 5% |
| Mn²⁺ | 10:1 | < 5% |
| Fe²⁺ | 10:1 | < 10% |
| Co²⁺ | 10:1 | < 5% |
| Ni²⁺ | 10:1 | < 5% |
| Cu²⁺ | 10:1 | ~15% |
| Zn²⁺ | 10:1 | < 5% |
| Cd²⁺ | 10:1 | < 5% |
| Hg²⁺ | 10:1 | < 5% |
| Pb²⁺ | 10:1 | < 5% |
| Al³⁺ | 10:1 | < 5% |
Data synthesized from a study on a water-soluble coumarin-based probe. The probe demonstrated a rapid fluorescence quenching response to Fe³⁺ in under 30 seconds with a detection limit of 1.1 μM, which is below the WHO standard for drinking water.[1]
Thiophenol Detection
A this compound-based fluorescent probe was developed for the selective detection of thiophenol (PhSH) over aliphatic thiols. The probe exhibited a greater than 280-fold fluorescence enhancement in the presence of thiophenol.
| Interfering Species | Concentration (µM) | Relative Fluorescence Intensity (%) |
| Thiophenol (PhSH) | 20 | 100 |
| Cysteine (Cys) | 200 | < 5 |
| Homocysteine (Hcy) | 200 | < 5 |
| Glutathione (GSH) | 200 | < 5 |
| Sodium Sulfide (Na₂S) | 200 | < 2 |
| Sodium Bisulfite (NaHSO₃) | 200 | < 2 |
| Sodium Azide (NaN₃) | 200 | < 2 |
| Potassium Chloride (KCl) | 200 | < 2 |
| Glucose | 200 | < 2 |
This data highlights the high selectivity of the this compound probe for aromatic thiols over biologically abundant aliphatic thiols.[2]
Hypochlorite (OCl⁻) Detection
A coumarin-based fluorescent probe (W-HOCl) was synthesized for the detection of hypochlorite, a key reactive oxygen species. The probe demonstrated a significant "turn-on" fluorescence response.
| Interfering Species | Concentration (µM) | Fluorescence Enhancement (fold change) |
| Hypochlorite (OCl⁻) | 50 | ~42 |
| H₂O₂ | 100 | < 2 |
| O₂⁻ | 100 | < 2 |
| •OH | 100 | < 2 |
| NO | 100 | < 2 |
| ONOO⁻ | 100 | < 2 |
| Cysteine (Cys) | 100 | < 2 |
| Glutathione (GSH) | 100 | < 2 |
The probe showed excellent selectivity for hypochlorite over other reactive oxygen and nitrogen species, with a low detection limit of 6 nM.[3]
Comparison with Alternative Fluorescent Probes
While this compound-based sensors offer excellent performance, it is crucial to consider alternatives. Here, we compare their cross-reactivity profile with other common classes of fluorescent probes.
Thiophenol Detection: Coumarin vs. Fluorescein
| Feature | This compound Probe | Fluorescein-based Probe |
| Selectivity | High for thiophenols over aliphatic thiols. | Good selectivity for thiophenols. |
| Detection Limit | ~30 nM | ~50 nM[4] |
| Response Time | < 10 minutes | < 2 minutes[4] |
| Signaling | >280-fold fluorescence enhancement. | "Turn-on" fluorescence upon reaction. |
| Synthesis | Multi-step synthesis. | Often a single-step synthesis. |
Metal Ion (Cu²⁺) Detection: Coumarin vs. BODIPY
| Feature | This compound Probe | BODIPY-based Probe |
| Selectivity | High selectivity for Cu²⁺ over other metal ions. | High selectivity for Cu²⁺. |
| Detection Limit | Varies with specific probe design. | ~141 nM |
| Response Time | Generally fast. | < 1 minute |
| Signaling | Typically "turn-off" (quenching) mechanism. | "Turn-on" fluorescence enhancement (up to 210-fold). |
| pH Range | Dependent on the specific probe. | Broad operational pH range (2-12). |
Hypochlorite (OCl⁻) Detection: Coumarin vs. BODIPY
| Feature | Coumarin-based Ratiometric Probe | BODIPY-based Probe |
| Selectivity | High selectivity for OCl⁻. | High selectivity for HOCl. |
| Detection Limit | 2.46 nM | 0.21 µM |
| Response Time | Fast response. | Rapid response. |
| Signaling | Ratiometric change in fluorescence (blue to green). | "Turn-on" fluorescence enhancement. |
| Cell Imaging | Successfully used in living cells. | Effective for visualizing endogenous HOCl in living cells. |
Signaling Pathways and Experimental Workflows
Understanding the underlying mechanisms and experimental procedures is key to successfully applying these sensors.
Signaling Mechanism of a "Turn-On" this compound Sensor
The following diagram illustrates a common signaling pathway for a "turn-on" this compound-based sensor, where the recognition of an analyte leads to a significant increase in fluorescence. A prominent mechanism is the Intramolecular Charge Transfer (ICT) process.
Caption: A typical "turn-on" mechanism for a this compound sensor.
Experimental Workflow for Cross-Reactivity Assessment
A standardized workflow is crucial for the objective evaluation of a sensor's selectivity. The following diagram outlines the key steps in a cross-reactivity study.
Caption: A generalized workflow for evaluating sensor selectivity.
Detailed Experimental Protocols
Reproducibility is the cornerstone of scientific research. The following are detailed protocols for key experiments cited in this guide.
Protocol 1: Selectivity Assay for a Thiophenol Sensor
Objective: To determine the selectivity of a this compound-based fluorescent probe for thiophenol over other biologically relevant thiols and anions.
Materials:
-
This compound fluorescent probe stock solution (1 mM in DMSO).
-
Thiophenol (PhSH) stock solution (10 mM in DMSO).
-
Interfering species stock solutions (100 mM in deionized water or DMSO): Cysteine, Glutathione, Homocysteine, Na₂S, NaHSO₃, etc.
-
HEPES buffer (10 mM, pH 7.4).
-
Deionized water.
-
96-well microplate.
-
Spectrofluorometer.
Procedure:
-
Prepare a working solution of the fluorescent probe (10 µM) in HEPES buffer.
-
Prepare working solutions of the target analyte (thiophenol, 20 µM) and interfering species (200 µM) in HEPES buffer.
-
In a 96-well plate, add the probe solution to each well.
-
To respective wells, add the target analyte solution or one of the interfering species solutions. Include a control well with only the probe solution.
-
Incubate the plate at room temperature for 15 minutes, protected from light.
-
Measure the fluorescence emission spectrum of each well using a spectrofluorometer with the appropriate excitation wavelength for the coumarin probe.
-
Record the fluorescence intensity at the maximum emission wavelength.
-
Calculate the relative fluorescence response of each interfering species compared to the target analyte.
Protocol 2: Live Cell Imaging with a this compound-Based Sensor for Metal Ions
Objective: To visualize the detection of a target metal ion within living cells using a this compound-based fluorescent probe.
Materials:
-
This compound fluorescent probe for the target metal ion.
-
Cell culture medium (e.g., DMEM).
-
Fetal Bovine Serum (FBS).
-
Penicillin-Streptomycin.
-
Cells (e.g., HeLa or other appropriate cell line).
-
Phosphate Buffered Saline (PBS).
-
Stock solution of the target metal ion salt (e.g., FeCl₃).
-
Confocal microscope with appropriate filter sets for the coumarin dye.
Procedure:
-
Cell Culture: Culture the chosen cell line in complete medium (DMEM with 10% FBS and 1% Penicillin-Streptomycin) in a suitable imaging dish (e.g., glass-bottom dish) until they reach 70-80% confluency.
-
Probe Loading: Wash the cells twice with PBS. Incubate the cells with the this compound probe (e.g., 5-10 µM in serum-free medium) for 30 minutes at 37°C in a CO₂ incubator.
-
Washing: Wash the cells three times with PBS to remove any excess probe.
-
Analyte Treatment: Add serum-free medium containing the target metal ion (e.g., 50 µM FeCl₃) to the cells and incubate for a further 30 minutes at 37°C. For control experiments, add medium without the metal ion.
-
Imaging: Image the cells using a confocal microscope. Use an excitation wavelength appropriate for the this compound probe (typically in the range of 400-450 nm) and collect the emission at the corresponding wavelength.
-
Image Analysis: Analyze the fluorescence intensity changes in the cells treated with the metal ion compared to the control cells.
This guide provides a foundational understanding of the cross-reactivity of this compound-based sensors. By presenting quantitative data, comparative analyses, and detailed protocols, we aim to empower researchers to make informed decisions in selecting and applying these versatile fluorescent tools for their specific research questions.
References
- 1. A new water-soluble coumarin-based fluorescent probe for the detection of Fe3+ and its application in living cells and zebrafish - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Recent Progress in the Development of Fluorescent Probes for Thiophenol - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A sensitive, selective, and rapid fluorescent probe for thiophenol detection with a broad linear range and simple synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A selective BODIPY-based fluorescent sensor for the detection of Cu2+ ions in biological and environmental samples - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide: Benchmarking 3-Aminocoumarin Against Commercially Available Fluorescent Labels
For researchers, scientists, and drug development professionals, the selection of an appropriate fluorescent label is a critical decision that can significantly impact experimental outcomes. This guide provides an objective comparison of the photophysical properties and applications of 3-Aminocoumarin against a selection of widely used, commercially available fluorescent dyes. By presenting supporting data and detailed experimental protocols, this document aims to facilitate an informed choice for your specific research needs.
Introduction to this compound
This compound is a heterocyclic organic compound known for its fluorescent properties. As a member of the coumarin family, it is characterized by a core benzopyrone structure with an amino group substitution at the 3-position. This class of dyes is notable for its strong fluorescence, typically in the blue-green region of the electromagnetic spectrum. A key characteristic of aminocoumarins is their sensitivity to the local micro-environment; factors such as solvent polarity can influence their photophysical behavior, a property that is highly valuable in the design of fluorescent probes for sensing applications.[1]
Comparative Photophysical Properties
The performance of a fluorescent label is fundamentally determined by its photophysical characteristics. Brightness, which is a function of both the molar extinction coefficient and the fluorescence quantum yield, and the specific wavelengths of excitation and emission are primary considerations. The following table summarizes these key parameters for this compound and several common commercial fluorescent labels.
| Fluorophore | Excitation Max (nm) | Emission Max (nm) | Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) | Fluorescence Quantum Yield (Φ) | Relative Brightness* |
| This compound | ~380 - 395 | ~420 - 460 | ~24,000 - 28,000 | ~0.7 - 0.8 | ~16,800 - 22,400 |
| Alexa Fluor 350 | 346 | 442 | 19,000 | 0.79 | 15,010 |
| DAPI | 358 | 461 | 33,000 | 0.92 | 30,360 |
| FITC | 495 | 519 | 80,000 | 0.95 | 76,000 |
| Cy3 | 550 | 570 | 150,000 | 0.15 | 22,500 |
| Cy5 | 649 | 670 | 250,000 | 0.27 | 67,500 |
*Relative Brightness is calculated as ε × Φ. Higher values indicate brighter fluorescence. Note: Photophysical properties of dyes, especially coumarins, can be solvent-dependent. The values presented are representative figures.
Common Application: Immunofluorescence Staining
Immunofluorescence (IF) is a cornerstone technique in biological research that utilizes the specificity of antibodies to visualize the localization of proteins within cells. The workflow involves a series of preparation, staining, and imaging steps, as illustrated below.
Caption: A standard workflow for indirect immunofluorescence staining.
Detailed Experimental Protocol: Indirect Immunofluorescence
This protocol provides a general procedure for staining cultured adherent cells.
Materials:
-
Adherent cells grown on sterile glass coverslips
-
Phosphate-Buffered Saline (PBS)
-
Fixation Buffer: 4% Paraformaldehyde (PFA) in PBS
-
Permeabilization Buffer: 0.25% Triton X-100 in PBS
-
Blocking Buffer: 1% Bovine Serum Albumin (BSA) and 0.1% Tween-20 in PBS
-
Primary antibody (specific to the target antigen)
-
Secondary antibody conjugated to a fluorescent label (e.g., Goat anti-Mouse IgG-Alexa Fluor 350)
-
Mounting medium with an antifade reagent (e.g., ProLong Gold)
Procedure:
-
Preparation: Gently wash the cells on coverslips three times with PBS.
-
Fixation: Fix the cells by incubating them in Fixation Buffer for 10-15 minutes at room temperature.
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Permeabilization: For intracellular targets, permeabilize the cell membranes by incubating in Permeabilization Buffer for 10 minutes.
-
Washing: Repeat the wash step as in step 3.
-
Blocking: Block non-specific antibody binding sites by incubating the cells in Blocking Buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Dilute the primary antibody in Blocking Buffer to its recommended concentration. Aspirate the blocking solution and incubate the cells with the diluted primary antibody overnight at 4°C in a humidified chamber.
-
Washing: Wash the cells three times with PBS containing 0.1% Tween-20 for 5 minutes each.
-
Secondary Antibody Incubation: Dilute the fluorophore-conjugated secondary antibody in Blocking Buffer. Incubate the cells with this solution for 1-2 hours at room temperature, protected from light.
-
Final Washes: Repeat the wash step as in step 8. Perform one final wash with PBS.
-
Mounting: Carefully mount the coverslip onto a microscope slide using a drop of antifade mounting medium.
-
Imaging: Visualize the specimen using a fluorescence microscope equipped with the appropriate excitation sources and emission filters for the selected fluorophore.
Logical Framework for Fluorophore Selection
Choosing the optimal fluorescent label is a multi-faceted process that requires balancing the photophysical properties of the dye with the constraints of the biological question and the available instrumentation. The diagram below outlines these interdependent considerations.
Caption: Key decision-making factors for selecting a suitable fluorophore.
Conclusion
This compound and its derivatives offer respectable brightness and are particularly useful as blue-light-excitable probes. Their environmental sensitivity can be a distinct advantage for developing reporters of local polarity or pH changes.[1] However, when compared to gold-standard commercial labels like DAPI for nuclear staining or the Alexa Fluor and Cy dye families for broader applications, considerations such as photostability, water solubility, and the availability of pre-conjugated reagents may favor the established commercial options. The final selection should always be guided by a careful evaluation of the specific experimental requirements against the properties outlined in this guide.
References
3-Aminocoumarin vs. Near-Infrared (NIR) Dyes: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, the selection of an appropriate fluorescent dye is paramount for accurate and sensitive bioimaging and sensing applications. This guide provides an objective comparison of the performance of 3-aminocoumarin, a traditional blue-emitting fluorophore, with the increasingly popular near-infrared (NIR) dyes.
This comparison will delve into the inherent limitations of this compound for advanced imaging applications and highlight the distinct advantages offered by NIR dyes, supported by photophysical data and experimental considerations.
Key Performance Indicators: A Tabular Comparison
The following table summarizes the key photophysical properties of this compound and representative NIR dyes. It is important to note that the properties of this compound derivatives can be tuned by chemical modifications, but the parent molecule exhibits characteristics that limit its use in complex biological environments.
| Property | This compound | Near-Infrared (NIR) Dyes (e.g., ICG, IRDye 800CW) |
| Excitation Max (λex) | ~350-400 nm (UV-A to violet) | 650-900 nm (NIR-I) |
| Emission Max (λem) | ~430-470 nm (Blue-green)[1] | 700-1000+ nm (NIR-I and beyond)[2] |
| Molar Extinction Coefficient (ε) | Moderate | High (e.g., IRDye 800CW: ~242,000 M⁻¹cm⁻¹)[3] |
| Quantum Yield (Φ) | Highly solvent-dependent, often low in aqueous solutions[4][5] | Generally moderate to high, can be enhanced in biological media |
| Photostability | Moderate, susceptible to photobleaching | Generally high, designed for prolonged imaging |
| Tissue Penetration | Poor (<1 mm) | Excellent (several millimeters to centimeters) |
| Autofluorescence Interference | High | Minimal |
| Biocompatibility | Generally good for in vitro use | Variable, some approved for clinical use (e.g., ICG) |
| Primary Applications | In vitro assays, fluorescent probes for specific ions/molecules | In vivo imaging, deep-tissue imaging, image-guided surgery |
Limitations of this compound
While this compound and its derivatives have been valuable tools in biochemistry and cell biology, their application in more complex systems, particularly in vivo, is hampered by several key limitations:
-
Limited Tissue Penetration: The excitation and emission wavelengths of this compound fall within the visible spectrum where biological tissues exhibit high absorption and scattering of light. This severely restricts its use for deep-tissue imaging.
-
High Autofluorescence: Biological tissues and cells contain endogenous fluorophores that are excited by UV and blue light, leading to high background fluorescence that can obscure the signal from this compound probes.
-
Environmental Sensitivity: The fluorescence quantum yield of many aminocoumarins is highly sensitive to the polarity of their environment. This can be advantageous for creating specific sensors but is a drawback for quantitative imaging where a stable signal is required.
-
Phototoxicity: The high-energy UV-to-blue light required to excite this compound can be damaging to live cells, limiting its utility in long-term live-cell imaging experiments.
Advantages of Near-Infrared (NIR) Dyes
NIR dyes operate within the "NIR window" of biological tissues (roughly 650-1350 nm), where light absorption by hemoglobin and water is minimized. This provides several distinct advantages for in vivo and deep-tissue imaging:
-
Deep Tissue Penetration: The longer wavelengths of NIR light can penetrate several millimeters to centimeters into biological tissues, enabling the visualization of deep-seated structures and processes.
-
Low Autofluorescence: The intrinsic fluorescence of most biological molecules is negligible in the NIR range, resulting in a significantly higher signal-to-noise ratio and improved image contrast.
-
Reduced Light Scattering: Light scattering by tissues decreases with increasing wavelength, leading to sharper images and better spatial resolution at depth.
-
Improved Photostability: Many NIR dyes are engineered for high photostability, allowing for prolonged imaging sessions without significant signal loss.
-
Clinical Translation: Some NIR dyes, such as Indocyanine Green (ICG), are approved for clinical use, paving the way for the translation of research findings into diagnostic and therapeutic applications.
Experimental Protocols
General Protocol for Fluorescence Microscopy of Cultured Cells
This protocol provides a general framework for staining and imaging cultured cells with fluorescent dyes. Specific parameters such as dye concentration and incubation time should be optimized for each dye and cell type.
Materials:
-
Cultured cells on glass coverslips or in imaging-compatible plates
-
This compound or NIR dye stock solution (e.g., 1-10 mM in DMSO)
-
Phosphate-buffered saline (PBS)
-
Cell culture medium
-
Fixative (e.g., 4% paraformaldehyde in PBS), if applicable
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS), if applicable
-
Antifade mounting medium
-
Fluorescence microscope with appropriate filter sets
Procedure:
-
Cell Preparation:
-
For live-cell imaging, ensure cells are healthy and adherent.
-
For fixed-cell imaging, wash cells with PBS and fix with 4% paraformaldehyde for 10-15 minutes at room temperature.
-
If targeting intracellular structures in fixed cells, permeabilize with 0.1% Triton X-100 in PBS for 5-10 minutes.
-
-
Dye Staining:
-
Prepare a working solution of the fluorescent dye in cell culture medium or PBS at the desired concentration (typically 1-10 µM).
-
Remove the culture medium and wash the cells once with PBS.
-
Incubate the cells with the dye working solution for 15-60 minutes at 37°C (for live cells) or room temperature (for fixed cells), protected from light.
-
-
Washing:
-
Remove the staining solution and wash the cells 2-3 times with PBS to remove unbound dye.
-
-
Imaging:
-
For live-cell imaging, add fresh culture medium and image immediately.
-
For fixed-cell imaging, mount the coverslip onto a microscope slide using an antifade mounting medium.
-
Image the cells using a fluorescence microscope equipped with appropriate filter sets for the chosen dye (e.g., DAPI set for this compound, Cy7 set for a far-red NIR dye).
-
Signaling Pathways and Experimental Workflows
The choice of dye is often dictated by the biological question being addressed. Below are diagrams illustrating a generic experimental workflow and a conceptual signaling pathway where these dyes might be employed.
Caption: A generalized experimental workflow for cellular imaging using fluorescent dyes.
Caption: A conceptual diagram of a signaling pathway where a dye-conjugated antibody is used to visualize a cell surface receptor.
References
- 1. Coumarin and Coumarin Derivatives | Thermo Fisher Scientific - US [thermofisher.com]
- 2. biorxiv.org [biorxiv.org]
- 3. IRDye 800CW-Human serum albumin - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
A Comparative Guide to 3-Aminocoumarin and Dansyl Chloride for Protein Labeling
For Researchers, Scientists, and Drug Development Professionals
The covalent labeling of proteins with fluorescent probes is a cornerstone technique in biological research, enabling the study of protein localization, conformation, and interactions. The choice of fluorophore is critical and depends on the specific application, desired photophysical properties, and the nature of the protein target. This guide provides an objective, data-driven comparison between two prominent fluorescent scaffolds used for labeling primary amines: the classic, environmentally sensitive dansyl chloride and the bright, photostable 3-aminocoumarin derivatives.
Mechanism of Action and Chemical Reactivity
Both dansyl chloride and activated this compound derivatives target primary amines, such as the ε-amino group of lysine residues and the N-terminus of a protein. However, their reactive moieties and resulting covalent bonds differ.
-
Dansyl Chloride (DNS-Cl): This reagent is a sulfonyl chloride.[1] The sulfonyl group reacts directly with primary and secondary amines via nucleophilic substitution to form a highly stable sulfonamide bond.[2][3][4] The reaction is typically performed at an alkaline pH (9.5-10) to ensure the amine is deprotonated and thus sufficiently nucleophilic.[5]
-
This compound: In its base form, this compound is not directly reactive with proteins. Its primary amino group must first be functionalized into an amine-reactive group, such as a succinimidyl ester (NHS ester) or an isothiocyanate (ITC). These activated derivatives then react with protein amines to form stable amide or thiourea bonds, respectively. This guide assumes the use of such pre-activated aminocoumarin derivatives.
Quantitative Performance Comparison
The selection of a fluorescent label is heavily influenced by its photophysical properties. The following table summarizes key performance indicators for this compound derivatives and dansyl chloride.
| Property | This compound Derivatives | Dansyl Chloride | Reference(s) |
| Excitation Max (λex) | 350 - 400 nm | ~330 - 350 nm | |
| Emission Max (λem) | 440 - 480 nm (Blue) | ~500 - 550 nm (Blue-Green) | |
| Molar Extinction (ε) | 20,000 - 40,000 M⁻¹cm⁻¹ | ~4,300 M⁻¹cm⁻¹ (for dansyl-glycine) | |
| Quantum Yield (Φ) | High (0.3 - 0.9), less environment-dependent | Highly environment-sensitive; ~0.07 in water, up to 0.7 in non-polar environments | |
| Photostability | Generally high | Moderate; subject to photobleaching | |
| Environmental Sensitivity | Low to moderate; some derivatives are pH-insensitive | High; fluorescence is significantly quenched in aqueous (polar) environments | |
| Size / Molecular Weight | Variable by derivative | ~269.7 g/mol |
Experimental Protocols
Detailed methodologies are crucial for reproducible results. The following are generalized protocols for labeling a standard protein like Bovine Serum Albumin (BSA).
Protocol 1: Labeling with Dansyl Chloride
This protocol is adapted from established methods for dansylation of primary amines.
A. Materials:
-
Protein solution (2-10 mg/mL in 0.1 M sodium carbonate buffer, pH 9.5-10.0)
-
Dansyl chloride solution (10 mg/mL in anhydrous dimethylformamide (DMF) or acetonitrile)
-
Purification column (e.g., Sephadex G-25)
-
Phosphate-buffered saline (PBS), pH 7.4
B. Procedure:
-
Protein Preparation: Dissolve the protein in the carbonate buffer. Ensure the buffer is free of other primary amines (e.g., Tris or glycine).
-
Reagent Preparation: Prepare the dansyl chloride solution immediately before use, as it is susceptible to hydrolysis.
-
Labeling Reaction: While gently stirring the protein solution, slowly add a 5- to 20-fold molar excess of the dansyl chloride solution.
-
Incubation: Incubate the reaction for 1-2 hours at room temperature or for 30-60 minutes at 37°C, protected from light.
-
Purification: Separate the labeled protein from unreacted dansyl chloride and its hydrolysis by-product (dansyl acid) using a size-exclusion chromatography column equilibrated with PBS. The first colored band to elute is the protein conjugate.
-
Characterization: Determine the degree of labeling (DOL) by measuring the absorbance at 280 nm (for protein) and ~330 nm (for dansyl).
Protocol 2: Labeling with Amine-Reactive this compound
This protocol assumes the use of a this compound derivative activated as an NHS ester.
A. Materials:
-
Protein solution (2-10 mg/mL in 0.1 M sodium bicarbonate buffer, pH 8.3)
-
Amine-reactive coumarin solution (10 mg/mL in anhydrous DMF or DMSO)
-
Quenching solution (e.g., 1.5 M hydroxylamine, pH 8.5)
-
Purification column (e.g., Sephadex G-25)
-
Phosphate-buffered saline (PBS), pH 7.4
B. Procedure:
-
Protein Preparation: Dissolve the protein in the reaction buffer (pH 8.3). Avoid buffers containing primary amines.
-
Reagent Preparation: Prepare the amine-reactive coumarin solution immediately prior to use.
-
Labeling Reaction: While stirring the protein solution, add a 10- to 20-fold molar excess of the reactive dye solution. The optimal dye-to-protein ratio should be determined empirically.
-
Incubation: Incubate the reaction for 1 hour at room temperature, protected from light to prevent photobleaching.
-
Quenching: Terminate the reaction by adding the quenching solution to scavenge unreacted dye. Incubate for 30-60 minutes.
-
Purification: Purify the protein conjugate using a size-exclusion chromatography column as described in the dansyl chloride protocol.
-
Characterization: Determine the DOL by measuring the absorbance at 280 nm and the absorbance maximum for the specific coumarin dye (typically 350-400 nm).
Experimental Workflow Visualization
The overall process for protein labeling is consistent for most amine-reactive dyes and involves three main stages: reaction, purification, and characterization.
Summary and Recommendations
Dansyl Chloride remains a valuable tool, particularly for applications leveraging its environmental sensitivity.
-
Best Suited For:
-
Probing protein folding and conformational changes, where shifts in fluorescence indicate changes in the local environment of the probe.
-
Applications where cost is a primary concern, as it is significantly less expensive than many modern dyes.
-
N-terminal amino acid analysis and protein sequencing.
-
-
Limitations:
-
Its fluorescence is strongly quenched in aqueous buffers, potentially limiting signal in purely biological media.
-
It is unstable in aqueous solution and DMSO, requiring careful handling and fresh preparation of reagents.
-
This compound Derivatives offer superior photophysical properties for visualization and quantification.
-
Best Suited For:
-
Fluorescence microscopy and imaging applications, including in living cells, where high brightness and photostability are essential.
-
Quantitative assays requiring a stable, bright signal that is less dependent on the buffer environment.
-
Multiplexing experiments, as their spectral properties can be tuned through chemical modification.
-
-
Limitations:
-
The base molecule requires chemical activation to become amine-reactive, though many such derivatives are commercially available.
-
There is less historical literature compared to dansyl chloride for specific biophysical applications like protein folding studies.
-
References
- 1. Reagents for Analysis of Low Molecular Weight Amines—Section 1.8 | Thermo Fisher Scientific - HK [thermofisher.com]
- 2. Dansyl chloride - Wikipedia [en.wikipedia.org]
- 3. The Dansyl Method for Identifying N-Terminal Amino Acids | Springer Nature Experiments [experiments.springernature.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Validating the Specificity of 3-Aminocoumarin Probes: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, the precise validation of molecular probes is paramount to ensure data integrity and experimental reproducibility. This guide provides a comprehensive comparison of the specificity of 3-aminocoumarin-based fluorescent probes for various target analytes, supported by experimental data and detailed protocols. By objectively evaluating their performance against alternatives, this guide aims to facilitate informed decisions in probe selection for a range of biological applications.
This compound derivatives have emerged as a versatile class of fluorescent probes due to their favorable photophysical properties, including high quantum yields and sensitivity to their microenvironment. Their utility spans the detection of enzymes, reactive oxygen species (ROS), and metal ions. However, rigorous validation of their specificity is crucial to avoid off-target effects and misinterpretation of results. This guide delves into the specificity of this compound probes for three major classes of analytes: proteases, monoamine oxidases, and metal ions.
Specificity of this compound-Based Protease Substrates
Fluorogenic substrates based on this compound are widely used to measure the activity of various proteases. The core principle involves the enzymatic cleavage of a peptide sequence attached to the 3-amino group of the coumarin, leading to a significant increase in fluorescence. The specificity of these substrates is primarily determined by the appended peptide sequence, which should ideally be recognized and cleaved by only the target protease.
Comparative Kinetic Data
The specificity of a protease substrate is best described by the specificity constant (kcat/Km), which reflects the catalytic efficiency of an enzyme for a particular substrate. A higher kcat/Km value indicates greater specificity. Below is a comparison of the kinetic parameters of a 7-amino-4-methylcoumarin (AMC)-based substrate for various blood-clotting proteases and trypsin.
| Substrate | Target Enzyme | kcat (s⁻¹) | Km (µM) | kcat/Km (M⁻¹s⁻¹) |
| Boc-Asp(OBzl)-Pro-Arg-AMC | Human α-thrombin | 160 | 11 | 15,000,000 |
| Z-Glu-Gly-Arg-AMC | Bovine factor Xa | 19 | 59 | 320,000 |
| Boc-Gln-Gly-Arg-AMC | Bovine factor XIIa | 5.8 | 140 | 42,000 |
| Boc-Asp(OBzl)-Ala-Arg-AMC | Bovine activated protein C | 9.2 | 120 | 77,000 |
| Boc-Gly-Phe-Arg-AMC | Bovine plasma kallikrein | 29 | 230 | 130,000 |
| Boc-Gln-Ala-Arg-AMC | Bovine trypsin | 120 | 6.0 | 20,000,000 |
Data compiled from published literature.[1]
Experimental Protocol: Determining Protease Substrate Specificity
A robust method for assessing the specificity of a protease substrate involves screening it against a panel of relevant proteases.
Materials:
-
This compound-based peptide substrate
-
Target protease
-
Panel of off-target proteases
-
Assay buffer (e.g., Tris-HCl or HEPES with appropriate pH and additives)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the this compound-based substrate in a suitable solvent (e.g., DMSO).
-
Prepare stock solutions of the target and off-target proteases in an appropriate buffer.
-
-
Assay Setup:
-
In a 96-well plate, add the assay buffer to each well.
-
Add the substrate to each well at a final concentration typically around its Km value for the target protease.
-
Add each protease (target and off-target) to separate wells at a fixed concentration. Include a no-enzyme control.
-
-
Kinetic Measurement:
-
Immediately place the plate in a fluorescence microplate reader pre-set to the appropriate excitation and emission wavelengths for the aminocoumarin fluorophore.
-
Monitor the increase in fluorescence over time.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (rate of fluorescence increase) for each protease.
-
Compare the activity of the off-target proteases to the target protease. A highly specific substrate will show significantly higher activity with its intended target.
-
Specificity of this compound-Based Monoamine Oxidase (MAO) Inhibitors
3-Arylcoumarin derivatives have been extensively investigated as inhibitors of monoamine oxidases (MAO-A and MAO-B), which are important drug targets for neurological disorders. The specificity of these inhibitors for MAO-A versus MAO-B is a critical determinant of their therapeutic potential and side-effect profile.[2]
Comparative Inhibition Data
The inhibitory potency of a compound is typically quantified by its half-maximal inhibitory concentration (IC50). A lower IC50 value indicates a more potent inhibitor. The selectivity index (SI), calculated as the ratio of IC50 (MAO-A) / IC50 (MAO-B), is used to express the preference of an inhibitor for one isoform over the other. A high SI value indicates high selectivity for MAO-B.
| Compound | R | hMAO-A IC50 (nM) | hMAO-B IC50 (nM) | Selectivity Index (SI) |
| Nitro-3-arylcoumarins | ||||
| 1 | 2-NO₂ | > 10000 | 250 ± 15 | > 40 |
| 2 | 3-NO₂ | > 10000 | 2.1 ± 0.2 | > 4762 |
| 3 | 4-NO₂ | 4180 ± 210 | 2.1 ± 0.1 | 1990 |
| Amino-3-arylcoumarins | ||||
| 4 | 2-NH₂ | > 10000 | 120 ± 8 | > 83 |
| 5 | 3-NH₂ | > 10000 | 6.0 ± 0.5 | > 1667 |
| 6 | 4-NH₂ | > 10000 | 3.5 ± 0.3 | > 2857 |
| Selegiline (Reference) | 7800 ± 450 | 20 ± 1.5 | 390 |
Data adapted from a study on amino and nitro 3-arylcoumarins.[2][3]
Experimental Protocol: Determining MAO Inhibitor Selectivity
Materials:
-
3-Arylcoumarin test compounds
-
Human recombinant MAO-A and MAO-B enzymes
-
A suitable MAO substrate (e.g., kynuramine or a fluorogenic substrate)
-
Reference inhibitors (e.g., clorgyline for MAO-A, selegiline for MAO-B)
-
Assay buffer (e.g., potassium phosphate buffer, pH 7.4)
-
96-well black microplates
-
Fluorescence microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare stock solutions of test compounds and reference inhibitors in DMSO.
-
Prepare working solutions of enzymes and substrate in the assay buffer.
-
-
Assay Setup:
-
To the wells of a 96-well plate, add the assay buffer.
-
Add serial dilutions of the test compounds or reference inhibitors.
-
Include a no-inhibitor control for 100% enzyme activity.
-
Add the MAO-A or MAO-B enzyme solution to the appropriate wells.
-
-
Pre-incubation:
-
Pre-incubate the plate at 37°C for a defined period (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.
-
-
Reaction Initiation and Measurement:
-
Add the MAO substrate to all wells to start the reaction.
-
Incubate the plate at 37°C and measure the fluorescence at appropriate intervals.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the no-inhibitor control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value using a suitable curve-fitting model.
-
Calculate the Selectivity Index (SI) as IC50(MAO-A) / IC50(MAO-B).
-
Specificity of this compound-Based Metal Ion Probes
Certain this compound derivatives have been designed as fluorescent "turn-off" or "turn-on" probes for the detection of metal ions, such as Cu²⁺ and Fe³⁺.[4] The specificity of these probes is crucial, as biological systems contain a complex mixture of various metal ions.
Comparative Selectivity Data
The selectivity of a metal ion probe is typically assessed by measuring its fluorescence response in the presence of the target ion versus a panel of other biologically relevant metal ions. An ideal probe will exhibit a significant change in fluorescence only in the presence of its target.
| Metal Ion (50 µM) | Fluorescence Intensity of Probe 1 (% of control) |
| None (Control) | 100 |
| Cu²⁺ | < 10 |
| Ag⁺ | ~95 |
| Ca²⁺ | ~98 |
| Cd²⁺ | ~96 |
| Co²⁺ | ~90 |
| Fe³⁺ | < 20 |
| Fe²⁺ | ~85 |
| Hg²⁺ | ~92 |
| K⁺ | ~100 |
| Mg²⁺ | ~99 |
| Mn²⁺ | ~94 |
| Ni²⁺ | ~91 |
| Pb²⁺ | ~88 |
| Zn²⁺ | ~93 |
Illustrative data based on typical performance of selective coumarin-based probes for Cu²⁺ and Fe³⁺.
Experimental Protocol: Determining Metal Ion Probe Selectivity
Materials:
-
This compound-based metal ion probe
-
Stock solutions of the target metal ion (e.g., CuSO₄, FeCl₃) and a panel of other metal salts
-
Buffer solution (e.g., HEPES or Tris, pH 7.4)
-
Quartz cuvettes or 96-well black microplates
-
Fluorometer or fluorescence microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the probe in a suitable solvent (e.g., DMSO).
-
Prepare stock solutions of all metal salts in deionized water.
-
-
Fluorescence Measurements:
-
In a cuvette or well, add the buffer solution.
-
Add the probe to a final concentration that gives a stable and measurable fluorescence signal.
-
Record the initial fluorescence intensity (F₀).
-
Add a specific concentration of the target metal ion and record the fluorescence intensity (F).
-
Repeat the measurement with each of the other metal ions at the same concentration.
-
-
Data Analysis:
-
Calculate the fluorescence response for each metal ion, often expressed as (F - F₀) / F₀ or F / F₀.
-
Plot the fluorescence response against the different metal ions to visualize the selectivity.
-
Conclusion
This compound-based probes are powerful tools for biological research, but their utility is contingent upon their specificity for the intended target. This guide has provided a framework for evaluating the specificity of these probes for proteases, monoamine oxidases, and metal ions, complete with comparative data and detailed experimental protocols. By adhering to rigorous validation practices, researchers can confidently employ these versatile fluorescent probes to generate reliable and impactful data.
References
- 1. Highly sensitive peptide-4-methylcoumaryl-7-amide substrates for blood-clotting proteases and trypsin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Potent and selective MAO-B inhibitory activity: amino- versus nitro-3-arylcoumarin derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Coumarin-Based Fluorescent Probes for Dual Recognition of Copper(II) and Iron(III) Ions and Their Application in Bio-Imaging - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 3-Aminocoumarin: A Guide for Laboratory Professionals
Researchers and scientists handling 3-Aminocoumarin must adhere to strict safety protocols, not only during its use in experiments but also in its disposal. As a compound classified with potential hazards, including skin, eye, and respiratory irritation, its proper disposal is crucial to ensure the safety of laboratory personnel and to prevent environmental contamination.[1][2][3] This guide provides a clear, step-by-step procedure for the safe disposal of this compound waste.
Pre-Disposal Safety and Handling
Before beginning the disposal process, it is imperative to consult the substance's Safety Data Sheet (SDS) and be fully aware of its hazards. This compound is known to cause skin and serious eye irritation, and may cause respiratory irritation.[1][2] Some sources also indicate that it may be toxic if swallowed or in contact with skin. Therefore, appropriate personal protective equipment (PPE) must be worn at all times.
| Personal Protective Equipment (PPE) | Specification |
| Gloves | Protective gloves |
| Eye Protection | Goggles (European standard - EN 166) |
| Body Protection | Long-sleeved clothing |
| Respiratory Protection | Use a NIOSH/MSHA or European Standard EN 136 approved respirator if exposure limits are exceeded or if dust is generated. |
Step-by-Step Disposal Procedure
The disposal of this compound and its contaminated containers must be managed as hazardous waste. Adherence to local, regional, and national regulations is mandatory.
1. Waste Collection:
-
Collect waste this compound, including any contaminated materials (e.g., filter paper, absorbent pads), in a designated and clearly labeled hazardous waste container.
-
Ensure the container is suitable, closed, and stored in a well-ventilated area.
2. Handling Spills:
-
In the event of a spill, avoid dust formation.
-
Carefully sweep up the solid material and place it into a suitable, closed container for disposal.
-
Do not release the substance into the environment or drains.
3. Contaminated Clothing:
-
Contaminated work clothing should not be allowed out of the workplace.
-
Take off contaminated clothing and wash it before reuse.
4. Final Disposal:
-
Dispose of the contents and the container at an approved waste disposal plant or an appropriate treatment and disposal facility.
-
Waste codes should be assigned by the user based on the specific application for which the product was used.
Disposal Workflow
The following diagram illustrates the key decision points and steps for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound waste.
References
Personal protective equipment for handling 3-Aminocoumarin
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate, essential safety and logistical information for the handling and disposal of 3-Aminocoumarin. Adherence to these procedures is critical to ensure personal safety and minimize environmental impact.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as a hazardous chemical that can cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1][2][3][4] Therefore, the use of appropriate Personal Protective Equipment (PPE) is mandatory.
Summary of Required Personal Protective Equipment
| Protection Type | Specification | Rationale |
| Eye and Face Protection | Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards. A face shield should be worn if there is a splash hazard. | To prevent eye contact which can cause serious irritation. |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile, neoprene, or PVC) and a lab coat or long-sleeved clothing. For larger quantities or increased risk of contact, chemical-resistant coveralls are recommended. | To prevent skin contact which causes irritation. |
| Respiratory Protection | A NIOSH/MSHA or European Standard EN 136 approved respirator is required if exposure limits are exceeded, if irritation is experienced, or for large-scale use and emergency situations. A dust mask (type N95 or equivalent) should be used for handling the solid form. | To prevent inhalation, which may cause respiratory tract irritation. |
Safe Handling and Operational Plan
Engineering Controls:
-
Work in a well-ventilated area, preferably in a chemical fume hood.
-
Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.
Step-by-Step Handling Protocol:
-
Preparation:
-
Read and understand the Safety Data Sheet (SDS) for this compound before starting any work.
-
Ensure the work area is clean and uncluttered.
-
Assemble all necessary equipment and reagents.
-
Put on all required PPE as specified in the table above.
-
-
Weighing and Transfer:
-
Handle this compound as a solid to avoid dust formation.
-
If weighing, do so in a fume hood or a ventilated balance enclosure.
-
Use a spatula or other appropriate tool to transfer the solid. Avoid creating dust.
-
Close the container tightly after use.
-
-
In Solution:
-
When dissolving this compound, add the solid to the solvent slowly to avoid splashing.
-
If heating is required, do so in a controlled manner (e.g., using a heating mantle with a stirrer) within the fume hood.
-
-
Post-Handling:
-
Wash hands and any exposed skin thoroughly with soap and water after handling.
-
Clean the work area and any contaminated equipment.
-
Remove and properly store or dispose of PPE. Contaminated clothing should be washed before reuse.
-
Spill and Emergency Procedures
In Case of a Spill:
-
Evacuate non-essential personnel from the area.
-
Ensure adequate ventilation.
-
Wearing appropriate PPE, sweep up the spilled solid material. Avoid generating dust.
-
Collect the spilled material into a suitable, labeled container for disposal.
-
Clean the spill area with a suitable solvent and then wash with soap and water.
First Aid Measures:
-
Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Get medical attention if irritation persists.
-
Skin Contact: Wash off immediately with plenty of soap and water for at least 15 minutes. If skin irritation occurs, get medical advice.
-
Inhalation: Remove to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Get medical attention if you feel unwell.
-
Ingestion: Clean mouth with water and drink plenty of water afterwards. Get medical attention if symptoms occur.
Disposal Plan
-
Dispose of this compound and any contaminated materials in a designated, approved waste disposal plant in accordance with local, state, and federal regulations.
-
Do not empty into drains or release into the environment.
-
Keep waste in suitable, closed, and properly labeled containers for disposal.
Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling and disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
